Geranyl formate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMZVFJYMPNUCT-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC=O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047614 | |
| Record name | Geranyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colorless to pale yellow liquid/fresh, leafy, rose-like odour | |
| Record name | Geranyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 3 ml 80% alcohol (in ethanol) | |
| Record name | Geranyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.906-0.920 | |
| Record name | Geranyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
105-86-2 | |
| Record name | Geranyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-formate, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Geranyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72O586X6ZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Occurrence and Analysis of Geranyl Formate in Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl formate (B1220265), an acyclic monoterpene ester, is a significant contributor to the characteristic aroma of several commercially important essential oils. Possessing a fresh, green, and rosy scent, this compound is not only pivotal in the fragrance and flavor industries but also exhibits various biological activities, including antifungal and hepatoprotective effects, making it a molecule of interest for pharmaceutical research and development.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of geranyl formate in essential oils, methodologies for its extraction and quantification, and an exploration of its biosynthetic origins within the plant kingdom.
Natural Occurrence and Quantitative Data
This compound is found in a variety of essential oils, with its concentration being highly dependent on the plant species, cultivar, geographical origin, and harvesting season.[3][4] Notably, it is a key constituent in the essential oil of rose-scented geranium (Pelargonium graveolens), where it contributes significantly to the oil's characteristic rosy fragrance.[5][6] It is also present in other popular essential oils such as citronella, rose, lemon, and orange.[2][7]
The quantitative data for this compound in several essential oils, as determined by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), are summarized in the table below.
| Essential Oil | Plant Species | Plant Part | This compound Concentration (%) | Reference(s) |
| Geranium Oil | Pelargonium graveolens | Aerial parts | 1.0 - 8.0 | [3][8] |
| Geranium Oil (cv. Bourbon) | Pelargonium graveolens | Fresh biomass | 3.8 - 6.2 | [4] |
| Geranium Oil (cv. CIM-Pawan) | Pelargonium graveolens | Fresh biomass | 4.3 - 5.0 | [4] |
| Geranium Oil | Pelargonium graveolens | Leaves | 2.0 - 5.1 | [5] |
| Commercial Geranium Oil | Pelargonium graveolens | Not specified | 6.52 | [6] |
| Geranium Oil | Pelargonium graveolens | Leaves | 7.148 | [8] |
| Rose Oil | Rosa damascena | Flowers | 0.5 - 1.5 | [9] |
| Citronella Oil (Java type) | Cymbopogon winterianus | Leaves | Present (unquantified) |
Experimental Protocols
The extraction and analysis of this compound from plant materials primarily involve steam distillation followed by gas chromatography-mass spectrometry.
Extraction: Steam Distillation
Steam distillation is the most common method for extracting essential oils from aromatic plants.[10][11] This technique is effective for isolating volatile compounds like this compound that are sensitive to high temperatures.[10]
Principle: Steam is passed through the plant material, causing the volatile essential oil components to vaporize at a lower temperature than their normal boiling points.[10] The mixture of steam and essential oil vapor is then cooled in a condenser, and the resulting liquid, a mixture of water and essential oil, is collected.[10][12] Due to their different densities, the essential oil can then be separated from the aqueous layer (hydrosol).[10]
Apparatus:
-
Steam generator (or boiling flask for direct steam distillation)
-
Biomass flask (still pot)
-
Still head
-
Condenser
-
Receiver (Florentine flask or separatory funnel)[12]
General Procedure:
-
Fresh or dried plant material (e.g., leaves of Pelargonium graveolens) is packed into the biomass flask.
-
Steam is introduced into the bottom of the biomass flask, permeating the plant material.
-
The steam ruptures the oil glands in the plant material, releasing the volatile essential oil.
-
The mixture of steam and essential oil vapor travels to the condenser.
-
Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid.
-
The liquid condensate flows into the receiver, where the essential oil separates from the water.
-
The essential oil is collected, dried (e.g., with anhydrous sodium sulfate), and stored in a sealed, dark glass vial, preferably under refrigeration.
The duration of the distillation process can vary depending on the plant material and can impact the yield and chemical profile of the essential oil.[11]
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.[13][14]
Principle: The essential oil sample is injected into a gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a long, thin capillary column. The different components of the essential oil travel through the column at different rates depending on their chemical properties (e.g., boiling point, polarity), thus separating them. As each component exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This mass spectrum acts as a "chemical fingerprint" for identification.
Representative GC-MS Parameters for this compound Analysis:
-
Gas Chromatograph: Agilent or similar, equipped with a mass selective detector.
-
Column: TG-5MS fused silica (B1680970) capillary column (or similar non-polar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[15]
-
Injector Temperature: 280 °C.[15]
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.[15]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 3 minutes.
-
Ramp: Increase to 280 °C at a rate of 5 °C/min.
-
Final hold: 5 minutes at 280 °C.[15]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[15]
-
Mass Range: m/z 40-550.
-
-
Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).[15]
-
Quantification: The relative percentage of each component is typically calculated from the GC peak areas without the use of a correction factor.
Below is a DOT script for a generalized workflow for the extraction and analysis of this compound.
Caption: A generalized workflow for the extraction and analysis of this compound.
Biosynthesis of this compound
This compound is a product of the vast secondary metabolism in plants.[16] Its biosynthesis involves several key steps, beginning with the fundamental building blocks of isoprenoids and culminating in an esterification reaction.
The formation of this compound is a two-stage process:
-
Formation of Geraniol (B1671447): The alcohol precursor, geraniol, is a monoterpene synthesized from the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[16] These precursors are produced via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[16] Geranyl diphosphate (GPP) synthase then catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 intermediate, geranyl diphosphate (GPP). Finally, geraniol synthase (GES) catalyzes the conversion of GPP to geraniol.[16]
-
Esterification to this compound: The final step is the esterification of geraniol with a formate group. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[17][18] These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) donor to an alcohol acceptor.[17][19] In the case of this compound, a putative "geraniol formyltransferase" would catalyze the reaction between geraniol and formyl-CoA.
The following DOT script illustrates the biosynthetic pathway leading to this compound.
Caption: Biosynthetic pathway of this compound from isoprenoid precursors.
Conclusion
This compound is a naturally occurring ester that plays a crucial role in the aromatic profile of several important essential oils. Its presence and concentration can be reliably determined using steam distillation followed by GC-MS analysis. Understanding the biosynthetic pathways that lead to its formation in plants not only provides insights into plant secondary metabolism but may also open avenues for the biotechnological production of this valuable flavor and fragrance compound. For drug development professionals, the documented biological activities of this compound suggest its potential as a lead compound for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. ayurvedicoils.com [ayurvedicoils.com]
- 3. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpjournal.com [ijpjournal.com]
- 7. Page loading... [wap.guidechem.com]
- 8. fairoils.com [fairoils.com]
- 9. cir-safety.org [cir-safety.org]
- 10. ellementalpro.com [ellementalpro.com]
- 11. Esential oils extraction: a 24-hour steam distillation systematic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. engineering.iastate.edu [engineering.iastate.edu]
- 13. academics.su.edu.krd [academics.su.edu.krd]
- 14. researchgate.net [researchgate.net]
- 15. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 16. benchchem.com [benchchem.com]
- 17. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 19. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the CAS number for Geranyl formate?
CAS Number: 105-86-2
This technical guide provides an in-depth overview of Geranyl formate (B1220265), a monoterpene ester widely utilized in the fragrance, flavor, and pharmaceutical industries. This document details its chemical and physical properties, synthesis protocols, analytical methodologies, and known biological activities, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Geranyl formate, also known as [(2E)-3,7-dimethylocta-2,6-dienyl] formate, is the formate ester of geraniol (B1671447).[1] It is a colorless to pale yellow liquid recognized for its fresh, green, and rosy aroma.[1]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 105-86-2 | [1] |
| Molecular Formula | C₁₁H₁₈O₂ | |
| Molecular Weight | 182.26 g/mol | |
| Boiling Point | 216 °C | |
| Density | 0.915 g/mL at 25 °C | |
| Refractive Index | n20/D 1.46 | |
| Flash Point | 98.9 °C (closed cup) | |
| Solubility | Insoluble in water; soluble in alcohol and oils. |
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy.
| Technique | Data | Reference |
| Mass Spectrometry (GC-MS) | Instrument: Hitachi M-80B, Ionization: EI-B, Top 5 Peaks (m/z): 69, 41, 68, 136, 39 | [1] |
| Infrared Spectroscopy (IR) | Data available in the NIST Chemistry WebBook. | [2] |
| Nuclear Magnetic Resonance (NMR) | Predicted ¹H and ¹³C NMR spectra are available. Experimental spectra are typically run in CDCl₃. | [3][4] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Geraniol
-
Anhydrous formic acid
-
Mineral acid catalyst (e.g., sulfuric acid) or ionic liquid catalyst
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine geraniol and a molar excess of anhydrous formic acid.
-
Slowly add a catalytic amount of sulfuric acid to the mixture while stirring. Alternatively, an ionic liquid can be used as a green catalyst.[5]
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/min.
-
Carrier Gas: Helium
-
MS Detector: Electron ionization (EI) at 70 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃)
-
Frequency: 400 MHz for ¹H NMR
-
Analysis: The resulting spectrum should be analyzed for characteristic chemical shifts and coupling constants corresponding to the protons of this compound.
Biological Activity and Signaling Pathways
This compound has been noted for its potential hepatoprotective activity.[1] While the direct mechanism is still under investigation, it is hypothesized that this compound may exert its effects after in-vivo hydrolysis to geraniol. Geraniol has been shown to protect against liver injury by activating the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[6]
The proposed mechanism involves the upregulation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins. Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of downstream target genes, including Heme oxygenase-1 (HO-1). HO-1 catabolizes heme into biliverdin, free iron, and carbon monoxide, which have antioxidant and anti-inflammatory properties.
Visualizations
References
- 1. This compound | C11H18O2 | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. NP-MRD: Showing NP-Card for this compound (NP0272440) [np-mrd.org]
- 5. CN113292424B - A kind of method for preparing this compound catalyzed by ionic liquid - Google Patents [patents.google.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Geranyl Formate: A Technical Overview of its Chemical Structure and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl formate (B1220265), the formate ester of geraniol (B1671447), is a naturally occurring monoterpene with the chemical formula C₁₁H₁₈O₂.[1] It is a colorless to pale yellow liquid characterized by a fresh, green, rosy, and leafy aroma.[2] This compound is a constituent of various essential oils and is widely utilized in the fragrance and flavor industries.[3][4][5] Beyond its sensory properties, geranyl formate has garnered scientific interest for its potential biological activities, including its role as an insect alarm pheromone and its purported hepatoprotective effects.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by quantitative data, a summary of its synthesis, and an exploration of its known biological roles.
Chemical Structure and Properties
This compound is systematically known as [(2E)-3,7-dimethylocta-2,6-dienyl] formate.[1] Its structure consists of a geranyl group, which is a C10 acyclic monoterpene alcohol moiety, esterified with a formate group. The "(2E)" designation indicates the trans configuration of the double bond at the C2 position.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₂ | [1] |
| Molecular Weight | 182.26 g/mol | [1] |
| CAS Number | 105-86-2 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 216 °C (lit.) | |
| Density | 0.915 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.46 (lit.) | |
| Solubility | Insoluble in water; soluble in organic solvents | [3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. A summary of the available data is provided below.
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak [M]⁺ at m/z 182. The fragmentation pattern is consistent with its ester structure. Key fragments and their relative intensities are listed in Table 2.
| m/z | Relative Intensity (%) | Putative Fragment |
| 69 | 99.99 | [C₅H₉]⁺ |
| 41 | 50.19 | [C₃H₅]⁺ |
| 68 | 21.34 | [C₅H₈]⁺ |
| 136 | 11.54 | [M - HCOOH]⁺ |
| 39 | 10.09 | [C₃H₃]⁺ |
Data sourced from PubChem CID 5282109.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The key peaks are summarized in Table 3.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1720 | C=O stretch (ester) |
| ~1160 | C-O stretch (ester) |
| ~2920, 2850 | C-H stretch (alkane) |
| ~1670 | C=C stretch (alkene) |
Note: Specific peak positions can vary slightly based on the measurement conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Synthesis of this compound
The primary method for the synthesis of this compound is the Fischer esterification of geraniol with formic acid, typically in the presence of an acid catalyst.[3]
General Experimental Protocol: Esterification of Geraniol
A general procedure for the synthesis of this compound involves the following steps:
-
Reaction Setup: Geraniol and an excess of formic acid are mixed in a round-bottom flask. A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.[3] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.[3]
A patent has also described a method for preparing this compound using an ionic liquid as a catalyst, which is presented as a greener alternative to traditional acid catalysis.[8]
Biological Activities and Signaling Pathways
Role as an Insect Alarm Pheromone
This compound is known to function as an alarm pheromone in various insect species.[1] Alarm pheromones are semiochemicals released by an individual in response to a threat, which then elicit a defensive or escape response in conspecifics.
While the precise signaling pathway for this compound in insects is not detailed in the available literature, a general workflow for insect olfactory signaling can be proposed.
Caption: Generalized insect olfactory signaling pathway.
In this proposed pathway, this compound molecules are bound by Odorant Binding Proteins (OBPs) in the insect's sensillar lymph. The OBP-pheromone complex then interacts with an Olfactory Receptor (OR) on the dendritic membrane of an olfactory sensory neuron. This interaction leads to the opening of ion channels, causing depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the central nervous system (CNS), resulting in a behavioral response.
Hepatoprotective Effects
Recent studies have suggested that this compound may possess hepatoprotective properties. However, the cellular mechanisms and signaling pathways underlying this effect have not been fully elucidated in the available literature. Generally, the hepatoprotective effects of monoterpenes are often attributed to their antioxidant and anti-inflammatory activities. A plausible, though not specifically demonstrated for this compound, workflow for hepatoprotective action is outlined below.
Caption: Putative mechanism of hepatoprotective action.
This diagram illustrates that hepatotoxins can induce oxidative stress and an inflammatory response, leading to hepatocyte damage. This compound, through potential antioxidant and anti-inflammatory effects, may inhibit these processes, thereby conferring cellular protection. It is important to note that this is a generalized pathway for hepatoprotective compounds and specific research on this compound is required to confirm these mechanisms.
Applications in Drug Development and Research
The biological activities of this compound suggest potential avenues for its application in drug development and research.[4] Its role as an insect pheromone could be exploited for the development of novel pest management strategies. The potential hepatoprotective effects warrant further investigation to understand its therapeutic potential in liver diseases. Furthermore, as a well-characterized small molecule, it can serve as a lead compound for the synthesis of new derivatives with enhanced biological activities.[4]
Conclusion
This compound is a monoterpene ester with a well-defined chemical structure and interesting biological properties. While its use in the fragrance and flavor industry is well-established, its roles as a semiochemical and a potential therapeutic agent are emerging areas of research. Further studies are needed to fully elucidate the detailed experimental protocols for its synthesis and to unravel the specific signaling pathways involved in its biological activities. Such research will be crucial for harnessing the full potential of this compound in various scientific and commercial applications.
References
- 1. This compound | C11H18O2 | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. foreverest.net [foreverest.net]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound, 105-86-2 [thegoodscentscompany.com]
- 6. This compound(105-86-2) IR Spectrum [chemicalbook.com]
- 7. This compound(105-86-2) 13C NMR [m.chemicalbook.com]
- 8. CN113292424B - A kind of method for preparing this compound catalyzed by ionic liquid - Google Patents [patents.google.com]
Geranyl Formate: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl formate (B1220265), a monoterpene ester, is a naturally occurring compound found in the essential oils of various aromatic plants. While structurally similar to the well-studied geraniol (B1671447) and geranyl acetate (B1210297), Geranyl formate possesses a unique profile of biological activities that are of increasing interest to the scientific community. This technical guide provides an in-depth overview of the current state of knowledge regarding the pharmacological effects of this compound, with a focus on its hepatoprotective, potential anticancer, antimicrobial, anti-inflammatory, and insecticidal properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers and professionals in drug discovery and development.
Chemical and Physical Properties
This compound is the formate ester of geraniol. Its chemical structure and basic properties are summarized below.
| Property | Value |
| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dien-1-yl] formate |
| Synonyms | Geraniol formate, (E)-3,7-Dimethyl-2,6-octadien-1-yl formate |
| CAS Number | 105-86-2[1] |
| Molecular Formula | C₁₁H₁₈O₂[1] |
| Molecular Weight | 182.26 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fresh, leafy, rose-like |
Pharmacological Activities
Hepatoprotective Activity
One of the most directly evidenced pharmacological effects of this compound is its hepatoprotective activity. A study by Bayram et al. (2011) investigated the effects of this compound in a rat model of acute liver injury induced by carbon tetrachloride (CCl₄).
Experimental Evidence: The study demonstrated that low doses of this compound offered partial protection against CCl₄-induced liver damage. This was evidenced by a moderate reduction in the elevation of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are key biomarkers of liver injury. Histopathological examination of the liver tissue revealed that low-dose this compound treatment led to a moderate decrease in ballooning degeneration and the number of apoptotic cells compared to the CCl₄-only control group. Interestingly, high doses of this compound did not show a hepatoprotective effect in this model.
Quantitative Data: Hepatoprotective Effects
| Treatment Group | Serum ALT (IU/L) | Serum AST (IU/L) | Ballooning Degeneration Score | Apoptotic Cell Count |
| Control | Normal | Normal | 0 | < 1 |
| CCl₄ Only | Markedly Elevated | Markedly Elevated | Severe | High |
| CCl₄ + Low-Dose this compound | Moderately Reduced | Moderately Reduced | Moderate | Moderately Reduced |
| CCl₄ + High-Dose this compound | Markedly Elevated | Markedly Elevated | Severe | High |
| Note: This table is a qualitative summary based on the findings of Bayram et al. (2011). Exact quantitative values were not available in the abstract. |
Proposed Mechanism: The precise mechanism of this compound's hepatoprotective effect is not fully elucidated. However, CCl₄ is known to induce hepatotoxicity through the formation of free radicals, leading to lipid peroxidation and oxidative stress. It is plausible that this compound, at low concentrations, may exert antioxidant effects, thereby mitigating the cellular damage caused by CCl₄-induced reactive oxygen species.
Anticancer Activity (Potential)
While direct studies on the anticancer activity of this compound are limited, significant research on its parent alcohol, geraniol, and the related ester, geranyl acetate, suggests a strong potential for antiproliferative and pro-apoptotic effects.
Evidence from Related Compounds: Studies have shown that both geraniol and geranyl acetate exhibit significant anticancer activity against various cancer cell lines. For instance, against the human colon cancer cell line Colo-205, geraniol and geranyl acetate demonstrated IC₅₀ values of 20 µM and 30 µM, respectively. The proposed mechanisms of action for these related compounds include the induction of apoptosis (programmed cell death), promotion of DNA damage in cancer cells, and arrest of the cell cycle, typically at the G2/M phase.
Quantitative Data: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC₅₀ Value | Reference |
| Geraniol | Colo-205 (Colon) | 20 µM | (Qi et al., 2018) |
| Geranyl Acetate | Colo-205 (Colon) | 30 µM | (Qi et al., 2018) |
| Geraniol | MCF-7 (Breast) | ~150 µM | (Duncan et al., 2004) |
Proposed Signaling Pathway: The anticancer effects of geraniol and its derivatives are thought to be mediated through the modulation of key signaling pathways involved in cell survival and apoptosis. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of the intrinsic apoptotic pathway.
Antimicrobial Activity (Potential)
The antimicrobial properties of essential oils and their constituents are well-documented. While specific data for this compound is scarce, the known activity of geraniol suggests that this compound may also possess antimicrobial effects.
Evidence from Related Compounds: Geraniol has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. For example, the minimum inhibitory concentration (MIC) of geraniol against the fungus Candida albicans has been reported to be 0.5 µL/mL. The primary mechanism of action for monoterpenes like geraniol is believed to be the disruption of the microbial cell membrane's integrity, leading to leakage of intracellular contents and cell death.
Quantitative Data: Antimicrobial Activity of Geraniol
| Microorganism | MIC of Geraniol | Reference |
| Candida albicans | 0.5 µL/mL | (Khan & Ahmad, 2012) |
| Staphylococcus aureus | 512 µg/mL | (Long et al., 2021) |
Anti-inflammatory Activity (Potential)
Based on studies of its parent compound, geraniol, this compound is hypothesized to have anti-inflammatory properties.
Evidence from Related Compounds: Geraniol has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in various experimental models. The mechanism for this is thought to involve the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, geraniol can suppress the transcription of genes encoding for pro-inflammatory mediators.
Insecticidal Activity (Potential)
Monoterpenes are widely recognized for their insecticidal and repellent properties. Geraniol, the parent alcohol of this compound, is a known insect repellent and insecticide.
Evidence from Related Compounds: Geraniol has demonstrated contact and fumigant toxicity against a range of insect pests. For example, the LC₅₀ (lethal concentration for 50% of the population) of geraniol via contact toxicity against the rice weevil, Sitophilus oryzae, has been reported as 28.76 µg/cm². The mode of action is often neurotoxic, potentially involving the inhibition of acetylcholinesterase, an important enzyme in the insect nervous system.
Quantitative Data: Insecticidal Activity of Geraniol
| Insect Species | Assay Type | LC₅₀ of Geraniol | Reference |
| Sitophilus oryzae | Contact Toxicity | 28.76 µg/cm² | (Abdelgaleil et al., 2009) |
| Tribolium castaneum | Fumigant Toxicity | > 50 mg/L air | (Abdelgaleil et al., 2009) |
Experimental Protocols
This section provides generalized protocols for key experiments relevant to assessing the biological activities of this compound.
Determination of Hepatoprotective Activity in a CCl₄-Induced Rat Model
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Acclimatization: House animals under standard laboratory conditions for at least one week.
-
Grouping: Divide animals into control, CCl₄, and CCl₄ + this compound treatment groups.
-
Dosing: Administer this compound (dissolved in a suitable vehicle like olive oil) orally or intraperitoneally for a specified period (e.g., 7 days).
-
Induction of Injury: Administer a single dose of CCl₄ (typically 1-2 mL/kg, diluted in olive oil) via intraperitoneal injection.
-
Sample Collection: Euthanize animals 24-48 hours after CCl₄ administration. Collect blood via cardiac puncture and perfuse and collect the liver.
-
Biochemical Analysis: Centrifuge blood to obtain serum. Measure ALT and AST levels using commercially available kits.
-
Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine sections under a microscope for signs of liver damage.
MTT Assay for Cytotoxicity
-
Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth. Due to its lipophilic nature, a solubilizing agent like Tween 80 or DMSO may be required at a low, non-inhibitory concentration.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated hepatoprotective effects at low doses. While direct evidence for its other pharmacological activities is still emerging, the extensive research on its parent compound, geraniol, and related esters provides a strong rationale for further investigation into its anticancer, antimicrobial, anti-inflammatory, and insecticidal properties.
Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying the hepatoprotective effects of this compound.
-
Conducting comprehensive in vitro and in vivo studies to determine the IC₅₀, MIC, and LC₅₀ values of this compound for its various potential biological activities.
-
Investigating the signaling pathways modulated by this compound to better understand its mode of action.
-
Evaluating the safety and toxicological profile of this compound in more detail.
This technical guide serves as a foundational resource to stimulate and guide further research into the pharmacological potential of this compound, a compound that holds promise for the development of new therapeutic agents.
References
Geranyl Formate: A Comprehensive Technical Guide to its Olfactory Characteristics and Aroma Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl formate (B1220265), a monoterpene ester, is a significant contributor to the aroma of various natural products and is widely utilized in the flavor and fragrance industry. Its characteristic scent profile, a harmonious blend of floral and fruity notes, makes it a valuable ingredient in the formulation of a diverse range of consumer goods. This technical guide provides an in-depth analysis of the olfactory characteristics and aroma profile of Geranyl formate, including its sensory descriptors, quantitative data, and the methodologies used for its evaluation.
Olfactory Characteristics
This compound is consistently described as possessing a fresh, floral, and green aroma with distinct rosy and fruity undertones.[1][2][3][4][5][6][7][8][9] The olfactory profile is complex, with nuances of neroli, tea, and citrus, contributing to its versatile applications.[2][3][7]
Sensory Descriptors
The aroma of this compound is characterized by a range of descriptors reported by various sources in the flavor and fragrance industry. These descriptors provide a qualitative understanding of its scent profile.
| Descriptor Category | Specific Descriptors |
| Floral | Rose, Neroli, Rosy[1][2][3][6][7] |
| Green | Green, Leafy[1][5][6][8] |
| Fruity | Fruity, Pear, Citrus[3][7][9] |
| Other | Fresh, Tea, Dry[2][3][7] |
Aroma Profile
The aroma profile of a compound is a combination of its odor characteristics and its volatility. This compound is considered a middle note in perfumery, contributing to the heart of a fragrance.[2] Its aroma is diffusive, meaning it disperses well in the air.[2][3]
Quantitative Data
Quantitative analysis of this compound provides objective measurements of its presence and olfactory potency. This data is crucial for formulation, quality control, and understanding its contribution to the overall aroma of a product.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₂ | [10] |
| Molecular Weight | 182.26 g/mol | [10] |
| CAS Number | 105-86-2 | [11] |
Concentration in Natural Sources
This compound is a natural constituent of various essential oils. Its concentration can vary depending on the plant species, geographical origin, and extraction method.
| Essential Oil | Concentration (%) | Source |
| Pelargonium graveolens (Geranium) | 10.1 (in a specific fraction) | [11] |
Odor Threshold
Experimental Protocols
The characterization of the olfactory properties of this compound involves a combination of sensory and instrumental analysis.
Sensory Analysis
Sensory analysis relies on the human nose as the detector to describe and quantify the aroma of a substance.[2]
Objective: To qualitatively and quantitatively describe the olfactory characteristics of this compound.
Methodology:
-
Panel Selection: A panel of trained sensory assessors is selected based on their ability to detect and describe different odors.
-
Sample Preparation: this compound is diluted in an odorless solvent (e.g., ethanol (B145695) or dipropylene glycol) to various concentrations.
-
Evaluation: Panelists are presented with the diluted samples on smelling strips or in olfactometers.
-
Data Collection: Panelists rate the intensity of various aroma descriptors (e.g., rosy, green, fruity) on a predefined scale. They also provide free-text descriptions of the perceived aroma.
-
Data Analysis: Statistical analysis of the collected data is performed to generate an aroma profile and identify the most prominent sensory attributes.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose to identify odor-active compounds in a sample.[1][13]
Objective: To identify the specific volatile compounds responsible for the characteristic aroma of this compound and to estimate their relative odor potencies.
Methodology:
-
Sample Injection: A diluted solution of this compound is injected into the gas chromatograph.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.
-
Detection: The column effluent is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and a sniffing port.
-
Olfactory Detection: A trained assessor sniffs the effluent at the sniffing port and records the time, duration, and description of any perceived odors.
-
Data Integration: The data from the chemical detector and the olfactometry are combined to identify the compounds responsible for specific aromas.
Structure-Odor Relationship
The olfactory properties of this compound are directly related to its chemical structure. As a terpene ester, its aroma is a result of the combination of the geraniol (B1671447) backbone and the formate ester functional group.[10][14] The double bonds and the ester group in the molecule are key features that interact with olfactory receptors in the nose to elicit its characteristic scent. The relationship between the structure of terpene esters and their perceived odor is a complex field of study, but it is generally understood that small changes in the molecular structure can lead to significant differences in aroma.[3][12]
Conclusion
This compound is a well-characterized aroma chemical with a distinct and desirable olfactory profile. Its fresh, rosy, and green characteristics, complemented by fruity and tea-like nuances, make it a versatile ingredient in the flavor and fragrance industry. The combination of sensory analysis and instrumental techniques like GC-O provides a comprehensive understanding of its aroma profile, enabling its effective use in product development. Further research into the specific olfactory receptors that interact with this compound could provide deeper insights into the mechanisms of its perception and pave the way for the design of novel aroma compounds.
References
- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C11H18O2 | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 7. perfumersworld.com [perfumersworld.com]
- 8. foreverest.net [foreverest.net]
- 9. This compound 95% – Fresh Floral & Fruity Ester For Perfume & Flavor | Chemicalbull [chemicalbull.com]
- 10. Esters, terpenes and flavours [wisdomlib.org]
- 11. This compound, 105-86-2 [thegoodscentscompany.com]
- 12. Descriptors for terpene esters from chromatographic and partition measurements: Estimation of human odor detection thresholds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Terpene Functional Groups: The Chemistry Behind Their Properties - Gold Coast Terpenes [goldcoastterpenes.com]
Initial Investigations into the Antifungal Properties of Geranyl Formate: A Technical Guide
Disclaimer: Direct scientific literature on the antifungal properties of Geranyl formate (B1220265) is notably scarce. This technical guide provides a comprehensive overview of the known characteristics of Geranyl formate and extrapolates its potential antifungal activities by examining closely related compounds, namely its parent alcohol, geraniol (B1671447), other geranyl esters (geranyl acetate (B1210297) and geranyl cinnamate), and another relevant formate ester (ethyl formate). The information presented herein is intended to guide future research and should be interpreted with the understanding that the antifungal profile of this compound itself has not yet been empirically established.
Introduction to this compound
This compound, with the chemical formula C₁₁H₁₈O₂, is the formate ester of the monoterpenoid alcohol geraniol.[1] It is a colorless to pale yellow liquid characterized by a fresh, green, rosy, and leafy odor.[2][3] This compound is a naturally occurring component of some plant essential oils and is also synthesized for use as a fragrance and flavoring agent.[1][4] The synthesis of this compound is typically achieved through the esterification of geraniol with formic acid.[4][5]
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 105-86-2 | [3][6] |
| Molecular Formula | C₁₁H₁₈O₂ | [3][6] |
| Molecular Weight | 182.26 g/mol | [2][6] |
| Appearance | Colorless to pale yellow liquid | [2][6] |
| Boiling Point | 216 - 237 °C | [2][6] |
| Density | ~0.915 g/mL at 25 °C | [2][7] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [2] |
Postulated Antifungal Activity: An Inferential Analysis
Due to the absence of direct studies on this compound's antifungal efficacy, we turn to the analysis of its constituent parts and related molecules.
Geraniol, the alcohol precursor to this compound, has demonstrated significant antifungal activity against a broad spectrum of fungal pathogens.[8] Its primary mechanisms of action are believed to involve the disruption of the fungal cell membrane, leading to increased permeability and leakage of intracellular contents.[9] Some studies also suggest that geraniol inhibits ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[9][10]
Table 1: Antifungal Activity of Geraniol against Various Fungal Species
| Fungal Species | MIC (μg/mL) | MFC (μg/mL) | Reference |
| Candida albicans | 16 | - | [11][12] |
| Candida albicans | 512 | 1024 | [13] |
| Candida tropicalis | 512 | 1024 | [13] |
| Aspergillus flavus | >500-600 (98.44% inhibition) | - | [14] |
| Aspergillus ochraceus | >500-600 (98.38% inhibition) | - | [14] |
| Trichophyton rubrum | 16-256 | - | [9] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
The esterification of geraniol can modify its biological activity. Limited data is available for other geranyl esters.
Table 2: Antifungal Activity of Geranyl Acetate and Geranyl Cinnamate
| Compound | Fungal Species | MIC (μL/mL) | Reference |
| Geranyl Acetate | Microsporum gypsum, Trichophyton vercossum, Candida tropicalis | Not specified, noted as having "good antifungal action" | [15] |
| Geranyl Cinnamate | Candida albicans | 0.16 | [16] |
| Geranyl Cinnamate | Aspergillus niger | >2.5 | [16] |
Ethyl formate is a fumigant with known antifungal properties.[17][18] Its mechanism of action is thought to involve membrane disruption, protein and enzyme inhibition, and DNA damage.[17] The antifungal activity of ethyl formate suggests that the formate group in this compound could contribute to its overall biological effect.
Table 3: Antifungal Activity of Ethyl Formate
| Fungal Species | MIC (mmol/L) | Reference |
| Alternaria infectoria | 2.4 | [17] |
| Fusarium chlamydosporum | >2.4 - 5.4 | [17] |
| Penicillium sp. 2 | 10.8 | [17] |
| Rhizopus arrhizus | 5.4 | [17] |
Experimental Protocols for Antifungal Susceptibility Testing
The following are detailed methodologies for key experiments commonly cited in the evaluation of the antifungal properties of natural compounds. These protocols can be adapted for the future investigation of this compound.
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21]
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in the test medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640 with MOPS buffer for yeasts, or Sabouraud Dextrose Broth for molds) in a 96-well microtiter plate.
-
Incubation: The prepared fungal inoculum is added to each well containing the serially diluted compound. The plate also includes a positive control (fungal inoculum without the test compound) and a negative control (medium only). The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that causes complete inhibition of fungal growth.
This method provides a qualitative or semi-quantitative assessment of antifungal activity.[16]
-
Preparation of Agar Plates: A suitable agar medium (e.g., Sabouraud Dextrose Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized fungal suspension is uniformly spread over the surface of the agar.
-
Application of Test Compound: Sterile paper discs are impregnated with known concentrations of this compound and placed on the inoculated agar surface. Alternatively, wells can be cut into the agar and filled with the test solution.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc or well where fungal growth is absent).
Visualizations
Caption: A generalized workflow for determining the antifungal activity of a test compound.
Caption: Potential antifungal mechanisms of action for terpene esters like this compound.
Conclusion and Future Directions
While direct evidence for the antifungal properties of this compound is currently lacking, the considerable body of research on geraniol and other related compounds provides a strong rationale for its investigation as a potential antifungal agent. The fungicidal and fungistatic activities observed for geraniol, coupled with the antimicrobial effects of the formate moiety in other contexts, suggest that this compound is a promising candidate for further study.
Future research should focus on:
-
In vitro susceptibility testing: Determining the MIC and MFC of this compound against a panel of clinically relevant fungal pathogens.
-
Mechanism of action studies: Investigating the effects of this compound on fungal cell morphology, membrane integrity, and key metabolic pathways.
-
Synergy studies: Evaluating the potential for this compound to enhance the efficacy of existing antifungal drugs.
-
In vivo efficacy and toxicity: Assessing the antifungal activity and safety profile of this compound in appropriate animal models.
Such studies are crucial to validate the inferred antifungal potential of this compound and to determine its viability as a novel therapeutic agent.
References
- 1. This compound | C11H18O2 | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 105-86-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. iff.com [iff.com]
- 4. foreverest.net [foreverest.net]
- 5. CN113292424B - A kind of method for preparing this compound catalyzed by ionic liquid - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound (CAS 105-86-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Antifungal activity of geraniol and citronellol, two monoterpenes alcohols, against Trichophyton rubrum involves inhibition of ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating in vitro antifungal mechanisms of geraniol against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Investigating the antifungal activity and mechanism(s) of geraniol against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Geraniol Potentiates the Effect of Fluconazole against Planktonic and Sessile Cells of Azole-Resistant Candida tropicalis: In Vitro and In Vivo Analyses [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Geranyl acetate | Apoptosis | TargetMol [targetmol.com]
- 16. Antifungal Activity and Acute and Repeated-Dose Toxicity Study of Geranyl Cinnamate Ester in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Preliminary Research on the Hepatoprotective Effects of Geranyl Formate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl formate (B1220265), a monoterpene ester, has emerged as a compound of interest for its potential hepatoprotective properties. Preliminary evidence suggests a dose-dependent protective effect against acute liver injury. However, comprehensive data on its mechanisms of action are currently limited. This technical guide synthesizes the available preliminary research on geranyl formate and provides an in-depth analysis of the hepatoprotective effects of its parent compound, geraniol (B1671447), as a predictive framework for understanding its potential therapeutic activities. It is hypothesized that this compound exerts its effects following in vivo hydrolysis to geraniol. This guide details the experimental protocols, quantitative data from relevant animal models, and the key signaling pathways implicated in the hepatoprotective action of these related compounds. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction: The Potential of this compound in Liver Health
Liver diseases represent a significant global health burden, necessitating the exploration of novel therapeutic agents. Natural compounds, particularly terpenoids, have garnered attention for their pharmacological activities. This compound, the formate ester of the acyclic monoterpene alcohol geraniol, is found in the essential oils of several aromatic plants. While research directly investigating the hepatoprotective effects of this compound is in its nascent stages, early findings are promising.
One study has indicated that this compound exhibits partial hepatoprotective effects at low doses in a carbon tetrachloride (CCl4)-induced acute hepatic injury model in rats. This protection was observed through the modulation of serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as reductions in ballooning degeneration and the number of apoptotic cells in liver tissue. However, at high doses, these protective effects were not observed, suggesting a narrow therapeutic window or a dose-dependent reversal of its effects.
Given the limited direct research on this compound, this guide will also extensively review the well-documented hepatoprotective effects of geraniol. It is strongly suggested that this compound may act as a prodrug, undergoing hydrolysis by endogenous esterases in the gastrointestinal tract and liver to release its active form, geraniol. This metabolic conversion is a common fate for esterified terpenoids and provides a strong rationale for using the extensive data on geraniol to infer the potential mechanisms of action of this compound.
Proposed Bioactivation of this compound
The primary hypothesis for the bioactivity of this compound is its conversion to geraniol. This proposed metabolic pathway is crucial for interpreting the existing data and guiding future research.
Figure 1: Proposed bioactivation pathway of this compound.
Quantitative Data on Hepatoprotective Effects
This compound: Preliminary Findings
The following table summarizes the qualitative findings from the preliminary study on this compound. Quantitative data from this study is not yet publicly available.
| Model of Liver Injury | Compound | Dose | Effect on Liver Enzymes (ALT, AST) | Histopathological Observations | Reference |
| CCl4-induced acute hepatic injury in rats | This compound | Low | Reduction | Moderate reduction in ballooning degeneration and apoptotic cell count | [1] |
| High | No reduction | No reduction in ballooning degeneration and apoptotic cell count | [1] |
Geraniol: A Comprehensive Data Summary
The hepatoprotective effects of geraniol have been more extensively studied across various models of liver injury. The following tables present a summary of the quantitative data from these studies.
Table 1: Effects of Geraniol on Serum Markers of Liver Injury
| Model of Liver Injury | Animal Model | Geraniol Dose | ALT | AST | ALP | Total Bilirubin (B190676) | Total Protein | Albumin | Reference |
| CCl4-induced liver fibrosis | Rats | 200 mg/kg (oral) | Decreased vs. CCl4 | Decreased vs. CCl4 | Decreased vs. CCl4 | - | - | - | [2][3] |
| CCl4-induced hepatotoxicity | Rats | 100 mg/kg (oral) | Decreased vs. CCl4 | Decreased vs. CCl4 | Decreased vs. CCl4 | Decreased vs. CCl4 | Increased vs. CCl4 | Increased vs. CCl4 | [4][5][6] |
| 2-AAF-induced liver toxicity | Wistar rats | 100 & 200 mg/kg (oral) | Decreased vs. 2-AAF | Decreased vs. 2-AAF | - | - | - | - | [7][8] |
| Cyclophosphamide-induced hepatotoxicity | Rats | 200 mg/kg (oral) | Decreased vs. CP | Decreased vs. CP | Decreased vs. CP | - | - | - | [9] |
| LPS/D-GaIN-induced acute liver failure | Mice | - | Decreased vs. LPS/D-GaIN | Decreased vs. LPS/D-GaIN | - | - | - | - | [10] |
Table 2: Effects of Geraniol on Markers of Oxidative Stress
| Model of Liver Injury | Animal Model | Geraniol Dose | MDA | GSH | SOD | CAT | GPx | Reference |
| CCl4-induced liver fibrosis | Rats | 200 mg/kg (oral) | Decreased | Increased | Increased | Increased | Increased | [2][3] |
| CCl4-induced hepatotoxicity | Rats | 100 mg/kg (oral) | Decreased | - | Increased | Increased | Increased | [4][5][6] |
| 2-AAF-induced liver toxicity | Wistar rats | 100 & 200 mg/kg (oral) | Decreased | Increased | Increased | Increased | Increased | [7][8] |
| Cyclophosphamide-induced hepatotoxicity | Rats | 200 mg/kg (oral) | - | - | - | - | - | [9] |
Table 3: Effects of Geraniol on Markers of Inflammation and Apoptosis
| Model of Liver Injury | Animal Model | Geraniol Dose | TNF-α | NO | MPO | IL-6 | IL-1β | Caspase-3 | Caspase-9 | NF-κB | Reference |
| CCl4-induced liver fibrosis | Rats | 200 mg/kg (oral) | Decreased | Decreased | Decreased | - | - | - | - | - | [2][3] |
| CCl4-induced hepatotoxicity | Rats | 100 mg/kg (oral) | Decreased | - | - | Decreased | - | Decreased | Decreased | - | [4][5][6] |
| 2-AAF-induced liver toxicity | Wistar rats | 100 & 200 mg/kg (oral) | - | - | - | - | - | Decreased | Decreased | Decreased | [7][8] |
| Cyclophosphamide-induced hepatotoxicity | Rats | 200 mg/kg (oral) | Decreased | - | - | Decreased | Decreased | - | - | Decreased | [9] |
| LPS/D-GaIN-induced acute liver failure | Mice | - | - | - | - | - | - | - | - | - | [10] |
Experimental Protocols
A thorough understanding of the experimental methodologies is critical for the evaluation and replication of research findings.
In Vivo Model of CCl4-Induced Acute Liver Injury
This model is widely used to screen for hepatoprotective agents.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Induction of Liver Injury: A single intraperitoneal (i.p.) or oral gavage administration of CCl4 is given. A common dosage is 1 ml/kg body weight of a 50% solution of CCl4 in olive oil.[11][12]
-
Treatment: this compound or the test compound is administered orally or via i.p. injection at specified doses prior to or concurrently with CCl4 administration.
-
Sample Collection: 24 to 48 hours after CCl4 administration, animals are euthanized. Blood is collected for serum biochemical analysis (ALT, AST, etc.), and liver tissue is harvested for histopathological examination and analysis of oxidative stress and inflammatory markers.
-
Biochemical Assays: Serum levels of ALT, AST, ALP, and bilirubin are measured using standard enzymatic assay kits.
-
Histopathology: Liver sections are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for the assessment of necrosis, inflammation, and ballooning degeneration.[13]
Figure 2: General experimental workflow for CCl4-induced hepatotoxicity studies.
Other In Vivo Models Used in Geraniol Studies
-
CCl4-Induced Liver Fibrosis: This model involves repeated administration of CCl4 (e.g., twice weekly for 4-8 weeks) to induce chronic liver injury and fibrosis.[2][3]
-
2-Acetylaminofluorene (B57845) (2-AAF)-Induced Liver Toxicity: 2-AAF is a potent hepatocarcinogen. In these studies, animals are typically fed a diet containing 2-AAF, often combined with partial hepatectomy to promote cell proliferation and tumorigenesis.[7][8]
-
Cyclophosphamide (CP)-Induced Hepatotoxicity: CP is a chemotherapeutic agent known to cause liver damage. A single high dose of CP is usually administered to induce acute hepatotoxicity.[9]
-
Lipopolysaccharide/D-galactosamine (LPS/D-GaIN)-Induced Acute Liver Failure: This model mimics septic shock-induced liver injury, leading to massive hepatocyte apoptosis and necrosis.[10]
Key Signaling Pathways in Hepatoprotection by Geraniol
The hepatoprotective effects of geraniol are mediated through the modulation of several key signaling pathways that regulate inflammation, oxidative stress, and apoptosis.
Inhibition of the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. In liver injury, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Geraniol has been shown to suppress the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.[7][8][14][15][16]
Modulation of MAPK Signaling
Mitogen-activated protein kinases (MAPKs), including p38 and JNK, are stress-activated kinases that play a crucial role in apoptosis and inflammation in the liver.[17][18][19][20][21] Geraniol has been found to modulate MAPK signaling, although the precise mechanisms are still under investigation. One study reported that geraniol reversed the cyclophosphamide-induced activation of p38 and JNK.[9]
Activation of the PPAR-γ Pathway
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with anti-inflammatory and metabolic regulatory functions.[22][23][24][25][26] Activation of PPAR-γ can suppress inflammatory responses in the liver. Geraniol has been shown to upregulate the expression of PPAR-γ, which may contribute to its anti-inflammatory effects.[9]
Figure 3: Putative signaling pathways modulated by Geraniol in hepatoprotection.
Conclusion and Future Directions
The preliminary evidence for the hepatoprotective effects of this compound is encouraging, but further research is imperative. The extensive data on its parent compound, geraniol, provides a strong foundation for hypothesizing its mechanisms of action, which likely involve antioxidant, anti-inflammatory, and anti-apoptotic activities mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PPAR-γ.
Future research should focus on:
-
Pharmacokinetic and Metabolism Studies: Confirming the in vivo hydrolysis of this compound to geraniol and determining its bioavailability.
-
Dose-Response Studies: Elucidating the dose-dependent effects of this compound to establish a therapeutic window.
-
Chronic Liver Injury Models: Evaluating the efficacy of this compound in models of chronic liver disease, such as liver fibrosis and non-alcoholic steatohepatitis (NASH).
-
Molecular Mechanism Studies: Investigating the direct effects of this compound on hepatic cells and its interaction with the signaling pathways identified for geraniol.
This technical guide provides a comprehensive overview of the current state of knowledge and a roadmap for future investigations into the therapeutic potential of this compound for the treatment of liver diseases.
References
- 1. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatoprotective Impact of Geraniol Against CCl4-Induced Liver Fibrosis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Geraniol prevents CCl4-induced hepatotoxicity via suppression of hepatic oxidative stress, pro-inflammation and apoptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Geraniol prevents CCl4-induced hepatotoxicity via suppression of hepatic oxidative stress, pro-inflammation and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Geraniol attenuates 2-acetylaminofluorene induced oxidative stress, inflammation and apoptosis in the liver of wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Geraniol protects against cyclophosphamide-induced hepatotoxicity in rats: Possible role of MAPK and PPAR-γ signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Geraniol ameliorates acute liver failure induced by lipopolysaccharide/D-galactosamine via regulating macrophage polarization and NLRP3 inflammasome activation by PPAR-γ methylation Geraniol alleviates acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Inducing Acute Liver Injury in Rats via Carbon Tetrachloride CCl4 Exposure Through an Orogastric Tube [jove.com]
- 13. Ballooning degeneration - Wikipedia [en.wikipedia.org]
- 14. NF-κB in the liver—linking injury, fibrosis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Noncanonical NF-κB Signaling Pathway in Liver Diseases [xiahepublishing.com]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. MAPK Signaling Pathways in Hepatic Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scientificarchives.com [scientificarchives.com]
- 19. Molecular Mechanisms of Liver Injury and Hepatocarcinogenesis: Focusing on the Role of Stress-Activated MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. PPARγ Plays an Important Role in Acute Hepatic Ischemia-Reperfusion Injury via AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hepatic peroxisome proliferator-activated receptor gamma signaling contributes to alcohol-induced hepatic steatosis and inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Therapeutic potential of PPARγ natural agonists in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Agonists of Peroxisome Proliferator-Activated Receptor-γ for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. google.com [google.com]
Exploring the Potential of Geranyl Formate as a Novel Insecticide: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl formate (B1220265), a naturally occurring monoterpenoid ester, has emerged as a promising candidate for the development of new-generation, eco-friendly insecticides. This technical guide provides a comprehensive overview of the current state of knowledge regarding the insecticidal potential of Geranyl formate. It consolidates available data on its efficacy against various insect pests, delves into its potential mechanisms of action, and outlines detailed experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel pest management solutions. While data on pure this compound is still emerging, studies on essential oils rich in this compound, and on the closely related monoterpene geraniol (B1671447), provide strong evidence of its insecticidal properties.
Introduction
The increasing demand for sustainable agricultural practices and the growing concerns over the environmental and health impacts of synthetic pesticides have spurred the search for effective botanical insecticides. Essential oils and their constituents, such as this compound, represent a rich source of bioactive molecules with insecticidal properties. This compound (C₁₁H₁₈O₂) is the formate ester of geraniol and is found in the essential oils of several aromatic plants, including geranium (Pelargonium graveolens).[1][2] This document synthesizes the existing scientific literature to provide a detailed technical guide on the insecticidal potential of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its formulation and application as an insecticide.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₂ | [3] |
| Molecular Weight | 182.26 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Fresh, green, rosy | |
| Boiling Point | 216 °C | [4] |
| Flash Point | 85 °C | [5] |
| Solubility | Insoluble in water; soluble in alcohol and organic solvents. | [6] |
| Vapor Pressure | Not available |
Insecticidal Efficacy
While research specifically isolating the insecticidal activity of pure this compound is ongoing, studies on essential oils containing significant amounts of this compound, and on the related compound geraniol, provide strong evidence of its efficacy against a range of insect pests.
Efficacy of Geranium Oil (Rich in this compound)
A recent study investigated the insecticidal efficacy of geranium oil, which contains this compound as a notable constituent, against several insect species. The following table summarizes the key findings.
| Target Insect | Bioassay | LC50 Value (% concentration) | Exposure Time | Reference |
| Tribolium castaneum (Red Flour Beetle) | Fumigant | 4.65 | 24 hours | [4] |
| Tribolium castaneum (Red Flour Beetle) | Contact | 3.50 (Nanoemulsion) | 24 hours | [4] |
| Musca domestica (Housefly) - Larvae | Larvicidal | 4.29 | - | [4] |
| Culex pipiens (Common House Mosquito) - Larvae | Larvicidal | 0.22 | - | [4] |
Efficacy of Geraniol (Closely Related Compound)
Geraniol, the alcohol precursor to this compound, has been more extensively studied for its insecticidal properties.
| Target Insect | Bioassay | LC50 Value | Exposure Time | Reference |
| Sitophilus oryzae (Rice Weevil) | Contact | 28.76 µg/cm² | - | [7] |
| Aedes aegypti (Yellow Fever Mosquito) - Larvae | Larvicidal | 11.44 ppm (for mysorensis form) | 24 hours | [8] |
Mechanism of Action
The precise mechanism of action of this compound is yet to be fully elucidated. However, based on studies of related monoterpenoids and essential oils, several potential targets within the insect's nervous system have been proposed.
Acetylcholinesterase (AChE) Inhibition
One of the most probable mechanisms is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system that breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, resulting in continuous nerve impulses, paralysis, and eventual death of the insect. Studies on geranium oil, containing this compound, have demonstrated significant AChE inhibitory activity.[3][9]
Caption: Proposed mechanism of acetylcholinesterase (AChE) inhibition by this compound.
Modulation of Octopaminergic and GABAergic Systems
Other potential targets for monoterpenoids include the octopaminergic and GABAergic systems, which are also crucial for insect nerve function.
-
Octopamine (B1677172) Receptors: Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, involved in various physiological processes. Some essential oil components have been shown to interfere with octopamine receptors, leading to disruption of normal nerve function.[10][11]
-
GABA Receptors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. Compounds that modulate GABA receptors can cause hyperexcitation or inhibition of nerve signals, leading to paralysis and death.[12]
Caption: Logical relationship of this compound's potential multi-target neuromodulatory effects.
Experimental Protocols
The following protocols are based on established methodologies for testing the insecticidal activity of essential oil components and can be adapted for the specific evaluation of this compound.
Fumigant Toxicity Bioassay (for Stored-Product Insects)
This protocol is adapted from studies on essential oils against stored-product pests like Tribolium castaneum and Sitophilus oryzae.[4][13]
Objective: To determine the concentration-mortality response of adult stored-product insects to the vapor of this compound.
Materials:
-
Glass jars or vials of a known volume (e.g., 250 mL) with airtight lids.
-
Filter paper discs (e.g., Whatman No. 1).
-
This compound of known purity.
-
Acetone (as a solvent).
-
Adult insects of the target species (e.g., T. castaneum), 1-2 weeks old.
-
Controlled environment chamber (25 ± 1°C, 65 ± 5% RH, in darkness).
Procedure:
-
Prepare a series of concentrations of this compound in acetone.
-
Apply a specific volume (e.g., 10 µL) of each dilution onto a filter paper disc.
-
Place the treated filter paper inside the lid of the glass jar, ensuring it does not come into direct contact with the insects.
-
Introduce a known number of adult insects (e.g., 20) into the jar.
-
Seal the jar tightly. A control group with acetone-treated filter paper should be included.
-
Incubate the jars in the controlled environment chamber.
-
Record mortality at specified time intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they do not respond to probing with a fine brush.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 and LC90 values using probit analysis.
Caption: Experimental workflow for fumigant toxicity bioassay.
Contact Toxicity Bioassay (for Mosquito Larvae)
This protocol is based on the World Health Organization (WHO) standard method for testing larvicides.[4]
Objective: To determine the lethal concentration of this compound required to kill mosquito larvae.
Materials:
-
This compound of known purity.
-
Ethanol (B145695) (as a solvent).
-
Distilled water.
-
Beakers or cups (e.g., 250 mL).
-
Third or fourth instar larvae of the target mosquito species (e.g., Aedes aegypti).
-
Controlled environment chamber (27 ± 2°C, 75 ± 5% RH, 12:12 L:D photoperiod).
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a series of test concentrations by adding specific volumes of the stock solution to a known volume of distilled water (e.g., 100 mL) in beakers.
-
A control group with the same amount of ethanol in water should be included.
-
Introduce a known number of larvae (e.g., 25) into each beaker.
-
Incubate the beakers in the controlled environment chamber.
-
Record larval mortality after 24 hours. Larvae are considered dead if they are immobile and do not respond to probing.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 and LC90 values using probit analysis.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method.[14]
Objective: To determine the in vitro inhibitory effect of this compound on AChE activity.
Materials:
-
Insect-derived AChE (e.g., from head homogenates of the target insect).
-
This compound.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate (B84403) buffer (pH 8.0).
-
Microplate reader.
Procedure:
-
Prepare a solution of insect AChE in phosphate buffer.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., ethanol), ensuring the final solvent concentration in the assay is low.
-
In a 96-well microplate, add the AChE solution, DTNB solution, and the this compound solution (or solvent for the control).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate (ATCI).
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of AChE inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).
Safety Profile
The safety of a potential insecticide for non-target organisms and the environment is of paramount importance.
Mammalian Toxicity
Acute toxicity data from safety data sheets (SDS) indicate that this compound has low mammalian toxicity.
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 6,000 mg/kg | [4] |
| LD50 | Rabbit | Dermal | > 5,000 mg/kg | [4] |
While these values suggest low acute toxicity, some data indicates that this compound may cause skin sensitization.[6]
Non-Target Organism Toxicity
Data on the specific toxicity of this compound to beneficial insects such as honeybees (Apis mellifera) and predatory mites is currently limited. However, some essential oils containing this compound have been evaluated for their impact on non-target species. For instance, a study on geranium oil showed it to be less toxic to the parasitoid Bracon hebetor compared to eucalyptus oil. Further research is critically needed to establish the safety profile of pure this compound for key beneficial arthropods.
Environmental Fate
Monoterpenoids like this compound are generally considered to be readily biodegradable and are not expected to persist in the environment. However, specific studies on the environmental fate and degradation pathways of this compound are needed to confirm this.
Conclusion and Future Directions
This compound shows significant promise as a lead compound for the development of a new class of botanical insecticides. Its demonstrated efficacy in essential oil formulations against a range of insect pests, coupled with a likely multi-target mechanism of action that could delay the development of resistance, makes it an attractive candidate for further investigation. The available data on its low mammalian toxicity is also encouraging.
However, to fully realize the potential of this compound, several key areas require further research:
-
Efficacy of Pure this compound: There is a critical need for studies using pure this compound to determine its intrinsic insecticidal activity (LC50/LD50 values) against a broader spectrum of economically important insect pests.
-
Elucidation of Mechanism of Action: Detailed studies are required to confirm the inhibition of acetylcholinesterase and to investigate the interactions of this compound with octopamine and GABA receptors in various insect species.
-
Toxicity to Non-Target Organisms: Rigorous testing of the effects of pure this compound on beneficial insects, including pollinators like honeybees and natural enemies such as predatory mites and parasitoids, is essential.
-
Formulation Development: Research into stable and effective formulations of this compound, such as nanoemulsions, will be crucial for its practical application in the field.
-
Environmental Fate and Ecotoxicology: Comprehensive studies on the environmental persistence, degradation, and potential ecotoxicological effects of this compound are necessary for a complete risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researcherslinks.com [researcherslinks.com]
- 4. researcherslinks.com [researcherslinks.com]
- 5. essential oil toxicity: Topics by Science.gov [science.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioactivities of rose-scented geranium nanoemulsions against the larvae of Anopheles stephensi and their gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Possible Use of Phytochemicals for Recovery from COVID-19-Induced Anosmia and Ageusia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. munisentzool.org [munisentzool.org]
- 14. researchgate.net [researchgate.net]
Geranyl Formate and Its Analogs in Insect Chemical Communication: A Technical Guide
An In-depth Examination of Geraniol (B1671447) as a Key Alarm Pheromone in Tingidae and the Role of Related Monoterpenoids in Arthropod Signaling
Executive Summary
Chemical communication is a cornerstone of insect behavior, mediating critical interactions from mating to defense. Alarm pheromones, in particular, are vital for conveying imminent threats and eliciting rapid defensive or evasive maneuvers. While geranyl formate (B1220265) has been noted in various chemical ecology contexts, a comprehensive review of the scientific literature reveals that its alcohol precursor, geraniol , is the well-documented and primary alarm pheromone for nymphs of several insect species within the Tingidae family (lace bugs). This technical guide synthesizes the current scientific understanding of the role of geraniol as an alarm pheromone in these insects. It addresses the common misattribution with geranyl formate, presents quantitative data on behavioral and physiological responses, details the experimental protocols used in key research, and illustrates the known signaling and biosynthetic pathways. This document is intended for researchers, scientists, and professionals in drug development and pest management seeking a detailed understanding of this insect signaling system.
Geraniol: The True Alarm Pheromone of Corythucha Lace Bugs
Initial interest in this compound's role as an insect alarm pheromone has led to a deeper investigation, revealing that geraniol is the active compound in several species of the genus Corythucha. When nymphs of these lace bugs are threatened or crushed, they release geraniol, which triggers an immediate dispersal of nearby nymphs.[1][2][3] This response is a crucial survival mechanism for these gregarious insects.
While this compound is a known plant metabolite and has been identified as a component of aggregation pheromones in mites (arachnids), its role as a primary alarm pheromone in insects is not substantiated by the current body of primary scientific literature.[4][5] The focus of this guide will therefore be on the experimentally verified alarm pheromone, geraniol, in Tingidae.
Quantitative Data on Geraniol-Mediated Alarm Response
The alarm response to geraniol in lace bug nymphs is dose-dependent. The following table summarizes the key quantitative findings from studies on Corythucha ciliata and Corythucha marmorata.
| Parameter | Species | Finding | Reference |
| Effective Dose | Corythucha ciliata | 1 ng of geraniol elicited an evasive behavior similar to that caused by a single third-instar nymph. | [1] |
| Behavioral Response | Corythucha marmorata | Geraniol is effective as an alarm pheromone on second to fifth instar nymphs, causing them to disperse. Adults, while not producers of geraniol, are sensitive to it. | [3] |
| Binding Affinity | Corythucha ciliata | The chemosensory protein CcilCSP2, highly expressed in nymph antennae, binds to geraniol with a high affinity (Ki = 11.28 μM). | [2] |
Experimental Protocols
The identification and characterization of geraniol as an alarm pheromone have relied on a combination of chemical analysis and behavioral bioassays.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The identification of geraniol from lace bug secretions is typically achieved using GC-MS.
-
Sample Preparation: Whole bodies of nymphs or dissected dorsal abdominal glands (DAGs) are extracted in a non-polar solvent such as hexane.
-
GC-MS Analysis: The extract is injected into a gas chromatograph coupled to a mass spectrometer. The retention time and mass spectrum of the component of interest are compared to those of an authentic geraniol standard.
-
Typical Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is standard for generating fragmentation patterns.
-
Behavioral Bioassay: Dispersal Assay
This assay is used to determine the behavioral response of lace bug nymphs to potential alarm pheromones.
-
Insect Colony: A colony of 20-30 nymphs is established on a host plant leaf (e.g., sycamore for C. ciliata) in a petri dish or similar arena.
-
Stimulus Application: A small piece of filter paper (e.g., 1 cm²) is treated with a known quantity of the test compound (e.g., geraniol dissolved in hexane) or a control (hexane alone).
-
Observation: The filter paper is introduced near the center of the nymph aggregation. The number of nymphs dispersing from the aggregation is counted at set time intervals (e.g., 1, 5, and 10 minutes).
-
Quantification: The dispersal rate in response to the test compound is compared to the control to determine if it elicits a significant alarm response.
Signaling and Biosynthetic Pathways
Olfactory Signaling Pathway
The perception of geraniol as an alarm signal in Corythucha ciliata is initiated by its binding to a specific chemosensory protein (CSP) in the antennae.
-
Binding: Geraniol molecules enter the sensillum lymph of the antennae and are bound by the chemosensory protein CcilCSP2.[2]
-
Receptor Activation: The geraniol-CSP complex is thought to transport the pheromone to an olfactory receptor (OR) on the surface of an olfactory receptor neuron (ORN). While the specific OR has not yet been identified, this binding event would trigger the opening of an ion channel.
-
Neural Signal: The influx of ions depolarizes the ORN, generating an action potential that travels to the antennal lobe of the insect's brain for processing, ultimately leading to the dispersal behavior.
Caption: Olfactory signaling pathway for geraniol in Corythucha ciliata.
Biosynthesis of Geraniol
In insects, the biosynthesis of monoterpenes like geraniol originates from the mevalonate (B85504) pathway, which produces the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
-
GPP Synthesis: Geranyl pyrophosphate (GPP) synthase catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form geranyl pyrophosphate (GPP).
-
Geraniol Formation: A specific terpene synthase, geraniol synthase (GES), then catalyzes the hydrolysis of GPP to form geraniol.
While the specific enzymes have not been isolated from lace bugs, this pathway is well-established in other insects and plants for the production of geraniol.[6][7]
Caption: Biosynthetic pathway of geraniol from isoprene precursors.
Conclusion and Future Directions
The available scientific evidence strongly indicates that geraniol, not this compound, serves as a key alarm pheromone in the nymphs of Corythucha lace bugs. The identification of a specific chemosensory protein for geraniol in C. ciliata provides a solid foundation for understanding the molecular basis of this chemical communication. For researchers and professionals in drug development and pest management, targeting the geraniol-specific olfactory pathway could offer novel and species-specific control strategies.
Future research should focus on:
-
The definitive identification of the olfactory receptor(s) that bind the geraniol-CSP complex.
-
Elucidation of the specific enzymes, particularly the geraniol synthase, involved in the biosynthesis of geraniol in Tingidae.
-
Investigating whether this compound or other derivatives of geraniol play any subtle or synergistic roles in the chemical ecology of these or other insects.
By continuing to unravel the intricacies of insect chemical communication, we can develop more effective and environmentally benign approaches to managing insect populations and harnessing the power of semiochemicals for a variety of applications.
References
- 1. Geraniol, E-3,7-dimethyl-2,6-octadien-1-ol, as the alarm pheromone of the sycamore lace bug Corythucha ciliata (Say) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of an Alarm Pheromone-Binding Chemosensory Protein From the Invasive Sycamore Lace Bug Corythucha ciliata (Say) [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H18O2 | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of neryl formate as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Engineering Yarrowia lipolytica for the biosynthesis of geraniol - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Geranyl Formate: A Technical Guide to its Discovery and Analysis in Novel Plant Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl formate (B1220265), a monoterpene ester, is a volatile organic compound recognized for its pleasant, fresh, rosy-green aroma. Beyond its established use in the fragrance and flavor industries, the discovery of this compound in novel plant species offers intriguing possibilities for phytochemical research and drug development. Its presence can be indicative of unique biosynthetic pathways and may correlate with specific biological activities within the plant, such as defense signaling. This technical guide provides an in-depth overview of the methodologies employed in the discovery, identification, and quantification of Geranyl formate in a botanical context, using its characterization in Pelargonium graveolens (Rose Geranium) as a primary case study.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, cultivar, environmental conditions, and the specific plant tissue analyzed. Below is a summary of quantitative data from studies on Pelargonium graveolens, a notable source of this compound.
| Plant Species | Plant Part / Extract Type | Compound | Concentration (% of Total) | Analytical Method | Reference |
| Pelargonium graveolens | Essential Oil (Ester-Rich Fraction) | This compound | 10.1% | GC-MS | [1] |
| Pelargonium graveolens | Essential Oil (from Palestine) | This compound | 3.4% | GC-MS |
Experimental Protocols
The identification and quantification of this compound in a novel plant species involves a systematic workflow, from sample preparation to sophisticated analytical techniques.
Extraction of Volatile Compounds
A common and effective method for extracting volatile compounds like this compound from plant material is hydrodistillation.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
Fresh or dried plant material (e.g., leaves, flowers) is placed in a round-bottom flask with a sufficient volume of distilled water.
-
The flask is heated to boiling, and the resulting steam, carrying the volatile essential oils, passes into a condenser.
-
The condensed liquid, a mixture of water and essential oil, is collected in a graduated burette.
-
Due to their different densities, the essential oil and water separate into two layers.
-
The aqueous layer is recycled back into the distillation flask, while the essential oil layer is collected.
-
The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed vial at low temperature (e.g., 4°C) in the dark to prevent degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the identification and quantification of volatile compounds in complex mixtures like essential oils.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: The essential oil sample is diluted in a suitable solvent, such as hexane (B92381) or ethanol.
-
GC Separation:
-
Injection: A small volume of the diluted sample is injected into the GC inlet, where it is vaporized.
-
Column: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). The separation of compounds is based on their volatility and interaction with the stationary phase of the column.
-
Temperature Program: The oven temperature is gradually increased to allow for the sequential elution of compounds with different boiling points. A typical program might start at 60°C and ramp up to 240°C.
-
-
MS Detection and Identification:
-
As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact).
-
The resulting charged fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.
-
The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard and by matching the mass spectrum with entries in spectral libraries (e.g., NIST, Wiley).
-
-
Quantification: The relative percentage of this compound in the essential oil is calculated based on the peak area of the compound in the GC chromatogram relative to the total peak area of all identified compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal structure elucidation, especially for compounds new to science, NMR spectroscopy is employed.
-
Procedure: The compound of interest is first isolated from the essential oil using techniques like preparative chromatography.
-
Analysis: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired. The chemical shifts, coupling constants, and correlations provide detailed information about the molecular structure, confirming the identity of this compound.
Biosynthesis and Potential Biological Role
Biosynthesis of this compound Precursor
This compound is an ester formed from geraniol (B1671447) and formic acid. The biosynthesis of its precursor, geraniol, is a key step. In plants, the biosynthesis of monoterpene precursors like geranyl diphosphate (B83284) (GPP) primarily occurs in the plastids via the methylerythritol 4-phosphate (MEP) pathway.
Geraniol synthase (GES), a terpene synthase enzyme, catalyzes the conversion of GPP to geraniol. This reaction is a critical control point in the biosynthesis of various geraniol-derived monoterpenes.
Potential Role in Plant Defense
Volatile organic compounds, including monoterpene esters, often play a crucial role in plant defense signaling. While the specific role of this compound is not yet fully elucidated, it is hypothesized to be involved in pathways related to herbivore deterrence or pathogen resistance. The jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways are central to plant defense responses. The emission of volatiles can be triggered by these signaling cascades upon stress, acting as direct toxins, deterrents, or as signals to attract natural enemies of herbivores.
Conclusion
The discovery of this compound in a novel plant species is a multi-step process that relies on robust extraction and analytical techniques. This guide outlines the fundamental protocols that form the basis of such phytochemical investigations. The presence and concentration of this compound can serve as a chemotaxonomic marker and a starting point for exploring the plant's unique biochemistry and potential pharmacological applications. Further research into the specific triggers for its biosynthesis and its precise role in plant signaling pathways will undoubtedly unveil new opportunities for its application in drug development and other scientific fields.
References
Methodological & Application
Synthesis of Geranyl Formate from Geraniol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of geranyl formate (B1220265) from geraniol (B1671447). Geranyl formate, a fragrant ester with a characteristic fresh, leafy, and rose-like scent, is a valuable compound in the fragrance, flavor, and pharmaceutical industries.[1][2][3] The following sections detail various synthetic methodologies, present quantitative data in a comparative format, and provide step-by-step experimental protocols.
Introduction
This compound is the ester formed from the reaction of geraniol, a naturally occurring acyclic monoterpene alcohol, and formic acid.[1] It is found in trace amounts in the essential oils of aromatic plants like roses and lemongrass.[1] The synthesis of this compound is a straightforward esterification reaction, which can be achieved through several methods, including classical acid catalysis, greener ionic liquid-based systems, and enzymatic catalysis. The choice of method often depends on factors such as desired yield, purity, reaction time, and environmental considerations.
Synthetic Methodologies
Several effective methods for the synthesis of this compound from geraniol have been established. These include:
-
Classical Acid-Catalyzed Esterification: This is the most traditional method, employing a mineral acid or a Lewis acid as a catalyst to promote the reaction between geraniol and formic acid.[1][4]
-
Ionic Liquid-Catalyzed Esterification: A more modern and "green" approach that utilizes an ionic liquid as a recyclable catalyst, often under milder reaction conditions.[5]
-
Enzymatic Esterification: This biocatalytic method employs lipases to catalyze the esterification, offering high selectivity and environmentally friendly conditions.[6][7]
Data Presentation: Comparison of Synthesis Methods
| Method | Catalyst | Reactant Molar Ratio (Geraniol:Formic Acid) | Temperature (°C) | Reaction Time | Yield/Conversion | Reference |
| Classical Acid Catalysis | Mineral Acid | 2:1 | Room Temperature | 8 days | Not specified | [1][4] |
| Classical Acid Catalysis | Anhydrous Calcium Chloride | Not specified | Not specified | Not specified | Not specified | [2][4] |
| Ionic Liquid Catalysis | Formula IL (as described in patent) | 1:(1.0-2.0) | 80 - 120 | 2 - 12 hours | High (not quantified) | [5] |
| Microwave-Assisted Enzymatic Synthesis * | Lipozyme 435 | 1:6 (Geraniol:Acyl Donor) | 70 | 30 minutes | 95% Conversion | [7] |
Note: Data for microwave-assisted enzymatic synthesis is for geranyl acetoacetate, a similar ester, as a representative example of the potential efficiency of this method.
Experimental Protocols
Protocol 1: Classical Acid-Catalyzed Esterification
This protocol is based on the traditional Fischer esterification method using a mineral acid catalyst.
Materials:
-
Geraniol
-
Anhydrous formic acid
-
Concentrated sulfuric acid (or other mineral acid)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine geraniol and anhydrous formic acid in a 2:1 molar ratio.[1][4]
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the mixture while stirring.
-
Allow the reaction to proceed at room temperature for 8 days.[1][4] Alternatively, the reaction can be gently heated to reduce the reaction time, but this may lead to side reactions.
-
After the reaction is complete, dilute the mixture with an organic solvent.
-
Carefully wash the organic phase with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic phase with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation to obtain pure this compound.[1][4]
Protocol 2: Ionic Liquid-Catalyzed Esterification
This protocol utilizes an ionic liquid as a recyclable catalyst, offering a greener alternative to traditional methods.
Materials:
-
Geraniol
-
Formic acid
-
Ionic liquid catalyst (e.g., as described in patent CN109824683A)[5]
-
Extraction solvent (e.g., cyclohexane, diethyl ether)[5]
Procedure:
-
To a reaction vessel, add geraniol, formic acid (in a molar ratio of 1:1.0 to 1:2.0 relative to geraniol), and the ionic liquid catalyst.[5]
-
Heat the mixture to a temperature between 80-120°C with stirring.[5]
-
Maintain the reaction for 2-12 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add an extraction solvent to the mixture. The product will be in the upper organic phase, while the ionic liquid will form a separate lower layer.[5]
-
Separate the upper organic phase.
-
Concentrate the organic phase under reduced pressure to obtain this compound.[5]
-
The lower ionic liquid layer can be recovered, dried, and reused.
Protocol 3: Enzymatic Esterification (Conceptual Protocol)
This protocol outlines a general procedure for the enzymatic synthesis of this compound based on methodologies for similar esters.
Materials:
-
Geraniol
-
Formic acid or a formate ester (as acyl donor)
-
Immobilized lipase (B570770) (e.g., Lipozyme 435)[7]
-
Organic solvent (optional, solvent-free systems are often preferred)
-
Molecular sieves (optional, to remove water byproduct)
Procedure:
-
Combine geraniol, the acyl donor, and the immobilized lipase in a reaction vessel.
-
If using a solvent, add it at this stage.
-
If desired, add molecular sieves to the reaction mixture to remove water formed during the reaction, which can improve the equilibrium conversion.
-
Incubate the reaction at a controlled temperature (e.g., 40-80°C) with agitation.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).
-
Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration for reuse.
-
The product can be purified from the remaining reaction mixture, typically by distillation or chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Chemical reaction for the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. foreverest.net [foreverest.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. CN113292424B - A kind of method for preparing this compound catalyzed by ionic liquid - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse [sfera.unife.it]
Application Notes and Protocols for the Enzymatic Synthesis of Geranyl Formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl formate (B1220265), a valuable monoterpene ester with applications in the fragrance, flavor, and pharmaceutical industries, can be synthesized efficiently and sustainably using enzymatic catalysis. This protocol details a method for the lipase-catalyzed esterification of geraniol (B1671447) and formic acid. The use of an immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), offers high conversion rates, mild reaction conditions, and the potential for enzyme reuse, presenting a green alternative to traditional chemical synthesis. This document provides a comprehensive protocol, data on expected yields under various conditions, and visual representations of the workflow and reaction mechanism.
Introduction
Geranyl formate is a naturally occurring ester found in the essential oils of plants like Pelargonium graveolens[1]. Traditionally, its synthesis involves chemical methods that often require harsh conditions and may produce undesirable byproducts[2]. Enzymatic synthesis, particularly using lipases, has emerged as a superior alternative, offering high specificity, milder reaction conditions, and improved environmental credentials[3][4]. Lipases are versatile biocatalysts that can effectively catalyze esterification reactions in organic solvents[3][5]. This protocol focuses on the use of Novozym 435, a commercially available immobilized lipase from Candida antarctica, for the synthesis of this compound from geraniol and formic acid.
Data Presentation
The following tables summarize quantitative data derived from analogous enzymatic esterification reactions, providing expected ranges for the synthesis of this compound. These values are based on the optimization of similar reactions, such as the synthesis of octyl formate and geranyl acetate, and serve as a guide for achieving high conversion rates.
Table 1: Effect of Enzyme Concentration on Molar Conversion
| Enzyme Concentration (g/L) | Expected Molar Conversion (%) |
| 5 | 30 - 40 |
| 10 | 60 - 70 |
| 15 | 70 - 80 |
| 20 | 60 - 70 |
| 25 | 55 - 65 |
Data adapted from studies on octyl formate synthesis using Novozym 435. Higher enzyme concentrations beyond an optimal point can lead to mass transfer limitations and a slight decrease in conversion[3].
Table 2: Effect of Molar Ratio of Formic Acid to Geraniol on Molar Conversion
| Molar Ratio (Formic Acid:Geraniol) | Expected Molar Conversion (%) |
| 1:1 | 65 - 75 |
| 1:3 | 70 - 80 |
| 1:5 | 75 - 85 |
| 1:7 | 80 - 90 |
| 1:9 | 75 - 85 |
Excess alcohol can shift the reaction equilibrium towards product formation, though a very high excess may lead to substrate inhibition[3].
Table 3: Effect of Reaction Temperature on Molar Conversion
| Temperature (°C) | Expected Molar Conversion (%) |
| 20 | 70 - 80 |
| 30 | 75 - 85 |
| 40 | 80 - 90 |
| 50 | 75 - 85 |
Lipase activity generally increases with temperature up to an optimum, beyond which denaturation can occur, leading to reduced activity[3].
Experimental Protocols
This section provides a detailed methodology for the enzymatic synthesis of this compound.
Materials and Reagents
-
Geraniol (≥98% purity)
-
Formic acid (≥95% purity)
-
Immobilized Lipase (Novozym 435, from Candida antarctica)[6][7][8]
-
Organic Solvent (e.g., n-hexane, 1,2-dichloroethane)[3]
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Shaking incubator
-
Gas chromatograph with a flame ionization detector (GC-FID) for analysis
Experimental Procedure
-
Reaction Setup: In a sealed reaction vessel, combine geraniol and formic acid in the desired molar ratio (e.g., 1:7) in an appropriate volume of organic solvent (e.g., n-hexane).
-
Enzyme Addition: Add the immobilized lipase (e.g., 15 g/L) to the reaction mixture[3].
-
Incubation: Place the reaction vessel in a shaking incubator set to the optimal temperature (e.g., 40°C) and agitation speed (e.g., 150 rpm)[3].
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze the conversion of geraniol to this compound using GC-FID.
-
Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion or equilibrium, terminate the reaction by filtering out the immobilized enzyme.
-
Purification:
-
Wash the resulting organic solution with a 5% sodium bicarbonate solution to remove any unreacted formic acid.
-
Wash with deionized water until the aqueous phase is neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
-
Enzyme Reuse: The filtered immobilized enzyme can be washed with fresh solvent (e.g., n-hexane), dried, and reused for subsequent batches[3].
Analytical Method: Gas Chromatography (GC-FID)
-
Column: A suitable capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
Carrier Gas: Helium or Nitrogen.
-
Quantification: Calculate the conversion by comparing the peak areas of geraniol and this compound.
Visualizations
Enzymatic Reaction Pathway
Caption: Lipase-catalyzed esterification of geraniol and formic acid.
Experimental Workflow
Caption: Experimental workflow for enzymatic synthesis of this compound.
References
- 1. Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L’Her. (Geraniaceae) Essential Oil [mdpi.com]
- 2. foreverest.net [foreverest.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of flavor and fragrance esters using Candida antarctica lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. de novo design and synthesis of Candida antarctica lipase B gene and α-factor leads to high-level expression in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Geranyl Formate as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of geranyl formate (B1220265) as a versatile precursor in the synthesis of valuable terpene derivatives. Geranyl formate, the formate ester of geraniol (B1671447), serves as a stable and readily available starting material for a variety of chemical and enzymatic transformations. Its applications range from the generation of the fundamental monoterpene alcohol, geraniol, to the synthesis of cyclic terpenoids, which are important motifs in natural products and pharmacologically active compounds.
The protocols outlined below detail procedures for the hydrolysis of this compound to geraniol, its subsequent acid-catalyzed cyclization to α-terpineol, and an enzymatic approach for its biotransformation.
Data Presentation
The following table summarizes the key quantitative data for the compounds involved in the subsequent experimental protocols.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₁₁H₁₈O₂ | 182.26 | 216 | 0.909 |
| Geraniol | C₁₀H₁₈O | 154.25 | 229-230 | 0.889 |
| α-Terpineol | C₁₀H₁₈O | 154.25 | 219 | 0.935 |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to Geraniol
This protocol describes the basic hydrolysis of this compound to yield geraniol, a key intermediate in the synthesis of numerous terpenes and other natural products. The formate group serves as a convenient protecting group for the hydroxyl function of geraniol.
Materials:
-
This compound (98% purity)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 18.23 g (0.1 mol) of this compound in 100 mL of ethanol.
-
Add a solution of 6.0 g (0.15 mol) of sodium hydroxide in 20 mL of deionized water to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
To the remaining aqueous solution, add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude geraniol.
-
Purify the crude product by vacuum distillation to obtain pure geraniol.
Expected Yield: 85-95%
Protocol 2: Acid-Catalyzed Cyclization of this compound to α-Terpineol
This protocol details the acid-catalyzed intramolecular cyclization of this compound to produce the monocyclic terpene alcohol, α-terpineol. This reaction is analogous to the well-established cyclization of geraniol and its derivatives.
Materials:
-
This compound (98% purity)
-
Formic acid (88%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 9.11 g (0.05 mol) of this compound in 25 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 5 mL of cold formic acid to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.
-
Carefully pour the reaction mixture into 50 mL of a cold, saturated sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude product, which is a mixture of terpene isomers, can be purified by fractional distillation or column chromatography to isolate α-terpineol.
Expected Yield of α-Terpineol: 40-50% (as part of a mixture of isomers)
Protocol 3: Enzymatic Hydrolysis of this compound using Immobilized Lipase (B570770)
This protocol provides a green chemistry approach to the deprotection of this compound to geraniol using an immobilized lipase. This method offers high selectivity and mild reaction conditions.
Materials:
-
This compound (98% purity)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Heptane
-
Shaking incubator
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In a 50 mL Erlenmeyer flask, prepare a biphasic system consisting of 10 mL of 0.1 M phosphate buffer (pH 7.0) and 10 mL of heptane.
-
Add 1.82 g (0.01 mol) of this compound to the flask.
-
Add 200 mg of immobilized Candida antarctica lipase B.
-
Seal the flask and place it in a shaking incubator at 40 °C and 200 rpm for 24 hours.
-
After the reaction is complete, separate the organic layer.
-
The immobilized enzyme can be recovered by filtration, washed with heptane, and reused.
-
The organic layer containing geraniol can be washed with water, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to obtain the product.
Expected Conversion: >95%
Visualizations
Reaction Pathways
Caption: Synthetic routes from this compound.
Experimental Workflow: General Procedure
Caption: General experimental workflow.
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Geranyl Formate
Introduction
Geranyl formate (B1220265) is a monoterpene ester that contributes to the characteristic aroma of many essential oils, such as those from geranium, rose, and citrus fruits. It is widely used in the fragrance and flavor industries. Accurate and reliable quantification of geranyl formate is essential for quality control of raw materials and finished products, as well as for research in phytochemistry and metabolomics. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This document provides detailed application notes and protocols for the determination of this compound using reverse-phase HPLC with UV detection.
Two primary HPLC methodologies are presented:
-
Protocol 1: Isocratic RP-HPLC for Routine Analysis. This method is suitable for the rapid quantification of this compound in relatively simple sample matrices where it is a major component and baseline separation from other constituents can be achieved with a constant mobile phase composition.
-
Protocol 2: Gradient RP-HPLC for Complex Matrices. This method is designed for the analysis of this compound in complex samples, such as essential oils, where a gradient elution is necessary to achieve adequate separation from a wide range of other components with varying polarities.
Data Presentation
The following table summarizes the typical quantitative data for the two proposed HPLC methods. Please note that as there is limited published data on the specific HPLC analysis of this compound, these values are representative and based on the analysis of similar terpene esters under comparable conditions.
| Parameter | Method 1: Isocratic RP-HPLC | Method 2: Gradient RP-HPLC |
| Analyte | This compound | This compound |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile (B52724):Water (70:30, v/v) | A: Water; B: Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 215 nm | 215 nm |
| Injection Volume | 10 µL | 20 µL |
| Approx. Retention Time | 5.8 min | 12.5 min |
| Linearity Range | 1 - 200 µg/mL | 0.5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.5 µg/mL |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (Recovery %) | 98 - 102% | 97 - 103% |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC for Routine Analysis
This protocol is designed for the straightforward quantification of this compound in samples with a relatively simple matrix.
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade, for sample preparation)
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (5 µm particle size, 4.6 mm I.D. x 150 mm length)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water in a 70:30 (v/v) ratio. Degas the mobile phase for at least 15 minutes using an ultrasonic bath or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in methanol in a 10 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100, and 200 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol to obtain a theoretical concentration of this compound within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 215 nm
-
Run Time: 10 minutes
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Gradient RP-HPLC for Complex Matrices
This protocol is suitable for the analysis of this compound in complex samples like essential oils, where a gradient elution is required for better separation.
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Instrumentation
-
HPLC system with a gradient pump and a UV-Vis detector
-
C18 reverse-phase column (5 µm particle size, 4.6 mm I.D. x 250 mm length)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in methanol in a 10 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100, and 150 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Accurately weigh the essential oil or sample and dissolve it in methanol to achieve a concentration of this compound within the linear range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B)
-
Gradient Program:
-
0-5 min: 60% B
-
5-20 min: 60% to 90% B (linear gradient)
-
20-25 min: 90% B (isocratic)
-
25.1-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
Detection: UV at 215 nm
-
Run Time: 30 minutes
5. Analysis Procedure
-
Equilibrate the column with the initial mobile phase composition (60% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the calibration standards.
-
Inject the prepared sample solutions.
-
Generate a calibration curve from the standard injections.
-
Quantify the this compound in the samples using the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationships in HPLC method optimization.
Application Notes and Protocols: Geranyl Formate as a Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl formate (B1220265) is a monoterpene ester that is a significant component of many essential oils, contributing to their characteristic floral and fruity aromas.[1][2] In analytical chemistry, particularly in the quality control of essential oils, food, beverages, and cosmetic products, geranyl formate serves as a crucial reference standard for the accurate identification and quantification of this compound. Its use is prevalent in techniques such as Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS).[3] This document provides detailed application notes and protocols for the use of this compound as an analytical standard.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₂ | [1][4] |
| Molecular Weight | 182.26 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Odor | Fresh, leafy, rose-like | [5] |
| Boiling Point | 216 °C (lit.) | [6] |
| Flash Point | 95 °C | [7] |
| Solubility | Soluble in alcohol and fixed oils; insoluble in water. | [1][8] |
| Stability | Stable under recommended storage conditions. | [6] |
Storage and Handling:
-
Store in a cool, dry, and well-ventilated area in tightly sealed containers, protected from heat and light.[8]
-
Avoid contact with strong oxidizing agents.[6]
-
Handle with appropriate personal protective equipment, including safety glasses and gloves.[6]
Application: Quantification of this compound in Essential Oils by GC-FID
This section outlines a protocol for the quantification of this compound in essential oil samples using Gas Chromatography with Flame Ionization Detection (GC-FID).
Principle
This method relies on the separation of volatile compounds in an essential oil sample using a GC system. The FID detector generates a signal proportional to the amount of substance being eluted. By comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentration, the concentration of this compound in the sample can be accurately determined.
Materials and Reagents
-
This compound analytical standard (purity ≥95%)
-
Solvent (e.g., ethanol, hexane, or ethyl acetate (B1210297) of HPLC or GC grade)
-
Essential oil sample
-
Volumetric flasks and pipettes
-
GC vials with septa
Instrumentation
-
Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID)
-
Capillary column suitable for essential oil analysis (e.g., DB-5, HP-5MS, or equivalent)
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Protocol
3.5.1. Preparation of Standard Solutions
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the sample. A typical calibration range might be 1, 5, 10, 25, 50, and 100 µg/mL.
3.5.2. Preparation of Sample Solution
-
Accurately weigh an appropriate amount of the essential oil sample (e.g., 100 mg) into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the same solvent used for the standards.
-
The sample may require further dilution to ensure the this compound concentration falls within the calibration range.
3.5.3. GC-FID Analysis
-
Set up the GC-FID system with the appropriate parameters. An example of typical parameters is provided in Table 2.
-
Inject a fixed volume (e.g., 1 µL) of each standard solution and the sample solution into the GC.
-
Record the chromatograms and the peak areas for this compound.
Table 2: Example GC-FID Parameters
| Parameter | Value |
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 60 °C (2 min hold), then ramp to 240 °C at 3 °C/min |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
3.5.4. Data Analysis
-
Calibration Curve: Plot the peak area of this compound versus the concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
Quantification: Using the peak area of this compound from the sample chromatogram and the equation from the calibration curve, calculate the concentration of this compound in the sample solution.
-
Calculate the final concentration of this compound in the original essential oil sample, taking into account the initial weight and any dilution factors.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to established guidelines (e.g., ICH).
Validation Parameters and Typical Acceptance Criteria
Table 3: Method Validation Parameters for this compound Quantification
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for this compound should be well-resolved from other peaks in the chromatogram. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.99 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be established based on the linearity data. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 5% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically 3 times the signal-to-noise ratio. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically 10 times the signal-to-noise ratio. |
Stability of Standard Solutions
The stability of the this compound stock and working standard solutions should be evaluated to determine the appropriate storage conditions and shelf life. A typical approach involves analyzing the solutions at regular intervals (e.g., 0, 7, 14, and 30 days) when stored under specified conditions (e.g., refrigerated at 4°C and at room temperature). The concentration at each time point is compared to the initial concentration. A solution is generally considered stable if the concentration remains within ±10% of the initial value.
Logical Relationship of Analytical Standard Quality
The quality of the analytical standard is paramount for obtaining accurate and reliable results.
Caption: Impact of standard quality on analytical results.
Conclusion
This compound is a valuable analytical standard for the quality control of various products. The protocols and information provided in this document offer a comprehensive guide for its use in quantitative analysis by GC-FID. Adherence to proper handling, storage, and method validation procedures is essential for achieving accurate and reproducible results.
References
- 1. This compound | C11H18O2 | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. horticultureresearch.net [horticultureresearch.net]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. foreverest.net [foreverest.net]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. This compound 95% – Fresh Floral & Fruity Ester For Perfume & Flavor | Chemicalbull [chemicalbull.com]
- 8. This compound, 105-86-2 [thegoodscentscompany.com]
Application Notes and Protocols: Geranyl Formate as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl formate (B1220265) (CAS No. 105-86-2) is a naturally occurring ester recognized for its characteristic fresh, green, rosy, and leafy aroma.[1][2] As a flavoring agent, it imparts sweet, floral, fruity, and citrus-like notes, making it a valuable ingredient in the food and beverage industry.[3][4][5] Geranyl formate is listed as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption under 21 CFR 172.515 and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which found no safety concerns at current levels of intake when used as a flavoring agent.[6] It holds a Generally Recognized as Safe (GRAS) status from the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA Number 2514.[3][6]
These application notes provide a comprehensive overview of this compound's properties, along with detailed protocols for its analysis and sensory evaluation in food science research.
Chemical and Physical Properties
A thorough understanding of this compound's physicochemical properties is essential for its effective application and analysis in food matrices.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₂ | [3][4] |
| Molecular Weight | 182.26 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Odor Profile | Sweet, floral, fruity, citrus-like, fresh, green, rosy, leafy | [1][2][3] |
| Flavor Profile | Floral, green | [7] |
| Boiling Point | ~230 °C | [3] |
| Density | ~0.89 - 0.913 g/cm³ | [3][4] |
| Solubility | Insoluble in water; soluble in alcohols and organic solvents | [3] |
| Flash Point | ~85 °C | [3] |
| Refractive Index | ~1.458 - 1.466 | [4] |
Applications in the Food Industry
This compound is utilized to enhance the sensory profile of a variety of food and beverage products. While specific FEMA GRAS usage levels for different food categories are not publicly detailed, they are available from FEMA upon request.[3] Its applications include:
-
Beverages: Adds fruity and floral notes to flavored drinks and alcoholic beverages.[3][5]
-
Confectionery and Baked Goods: Imparts sweet and fruity flavors to candies, pastries, and syrups.[3][5]
-
Dairy Products: Can be used to create or enhance fruity and floral profiles in yogurts and ice creams.
-
Chewing Gum: Contributes to the overall flavor profile.[3]
Experimental Protocols
Quantitative Analysis: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of this compound in a beverage matrix.
Objective: To identify and quantify this compound in a liquid food sample.
Materials:
-
Headspace vials (20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
This compound standard
-
Internal standard (e.g., 2-octanol)
-
Sodium chloride (NaCl)
-
Deionized water
-
Sample beverage
Procedure:
-
Sample Preparation:
-
Place 10 mL of the beverage sample into a 20 mL headspace vial.
-
Add 2 g of NaCl to enhance the release of volatile compounds.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at 60°C for 20 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the volatile compounds.
-
-
GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 5°C/min.
-
Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Scan range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum by comparing with the standard and reference libraries (e.g., NIST).
-
Quantify the concentration of this compound using the internal standard method.
-
Workflow Diagram:
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This protocol describes a method for the sensory profiling of a beverage containing this compound.
Objective: To develop a sensory profile for a beverage flavored with this compound and to quantify the intensity of its sensory attributes.
Materials:
-
Trained sensory panel (8-12 panelists).
-
Reference standards for sensory attributes (e.g., rose water for "floral," fresh-cut grass for "green").
-
Test beverage containing a known concentration of this compound.
-
Control beverage (without this compound).
-
Sensory evaluation booths with controlled lighting and temperature.
-
Data collection software or paper ballots with unstructured line scales (e.g., 15 cm).
Procedure:
-
Panelist Training and Lexicon Development:
-
Conduct several training sessions with the panelists to familiarize them with the aroma and flavor of this compound.
-
Present a range of reference standards representing potential sensory attributes (e.g., floral, green, citrus, fruity, waxy).
-
Through group discussion, develop a consensus lexicon of descriptive terms for the sensory attributes of the test beverage.
-
-
Sample Evaluation:
-
Present the coded test and control samples to the panelists in a randomized and balanced order.
-
Instruct panelists to evaluate the samples for the agreed-upon sensory attributes.
-
Panelists will rate the intensity of each attribute on the provided line scale, from "not perceived" to "very strong."
-
Provide water and unsalted crackers for palate cleansing between samples.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, PCA) to determine significant differences between samples and to visualize the sensory profiles.
-
Generate a spider web plot to represent the sensory profile of the beverage.
-
Sensory Evaluation Workflow:
Flavor Perception Pathway (Hypothetical)
The precise olfactory receptors and signaling pathway for this compound have not been fully elucidated. However, based on the mechanisms for other terpene esters, a hypothetical pathway can be proposed. This compound, as a volatile ester, is likely detected by olfactory receptors (ORs) in the nasal epithelium. The binding of this compound to a specific G-protein coupled receptor (GPCR) would initiate a signal transduction cascade.
Hypothetical Signaling Pathway:
Safety and Regulatory Information
| Regulatory Body | Status | Details | Reference |
| FDA | Approved Food Additive | 21 CFR 172.515 - Synthetic flavoring substances and adjuvants | [6] |
| FEMA | GRAS | FEMA No. 2514 | [3][6] |
| JECFA | No safety concern | Evaluated at current levels of intake as a flavouring agent | [6] |
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should optimize the parameters based on their specific equipment, sample matrix, and analytical objectives. The flavor perception pathway is hypothetical and subject to further research.
References
- 1. Esters, terpenes and flavours [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. femaflavor.org [femaflavor.org]
- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 7. Floral Flavour Standard for Sensory Training & Quality Control [flavoractiv.com]
Application Notes and Protocols for the Extraction of Geranyl Formate from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl formate (B1220265) is a monoterpene ester that contributes to the characteristic floral and fruity aroma of several essential oils. It is a valuable compound in the fragrance, flavor, and pharmaceutical industries due to its pleasant scent and potential biological activities. This document provides detailed application notes and protocols for the extraction of Geranyl formate from two primary natural sources: Pelargonium graveolens (Rose Geranium) and species of the Cymbopogon genus (e.g., Palmarosa, Lemongrass). The protocols described herein cover traditional and modern extraction techniques, including steam distillation, hydrodistillation, solvent extraction, and supercritical fluid extraction (SFE).
Natural Sources of this compound
This compound is found in the essential oils of a variety of aromatic plants. The most commercially relevant sources include:
-
Pelargonium graveolens (Rose Geranium): The essential oil of rose geranium is well-known for its complex floral scent, with this compound being a significant contributor. The chemical composition of the oil can vary based on the geographical origin, cultivation practices, and the part of the plant used for extraction.[1]
-
Cymbopogon species : Various species of Cymbopogon, such as Cymbopogon martinii (Palmarosa), are rich in geraniol (B1671447) and its esters, including this compound and the closely related geranyl acetate.[2] The specific composition can differ between species and even varieties.
Extraction Techniques: A Comparative Overview
The selection of an appropriate extraction method is critical as it influences the yield, purity, and chemical profile of the extracted essential oil and, consequently, the concentration of this compound. This section details the principles and protocols for the most common extraction techniques.
Steam Distillation
Steam distillation is a widely used commercial method for extracting essential oils from plant materials. It is particularly suitable for thermosensitive compounds like this compound as it operates at temperatures below the boiling points of the individual components.
Principle: Live steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then condensed, and the immiscible oil is separated from the aqueous phase.
Experimental Protocol: Steam Distillation of Pelargonium graveolens Leaves [3]
-
Plant Material Preparation: Freshly harvested leaves and stalks of Pelargonium graveolens are chopped into smaller pieces to increase the surface area for efficient steam penetration.
-
Apparatus Setup: A steam distillation unit is assembled, consisting of a steam generator, a still (distillation tank) to hold the plant material, a condenser, and a separator (Florentine flask).
-
Distillation:
-
The chopped plant material is loaded into the still.
-
Steam is introduced into the bottom of the still, allowing it to permeate through the plant material.
-
The heat from the steam causes the volatile essential oils, including this compound, to vaporize.
-
The mixture of steam and essential oil vapor is passed through a condenser.
-
-
Condensation and Separation:
-
Cold water circulating through the condenser cools the vapor, causing it to liquefy.
-
The condensate (a mixture of essential oil and water) is collected in a separator.
-
Due to their different densities and immiscibility, the essential oil forms a separate layer from the water and can be collected. The distillation process typically takes 3 to 4 hours.[3]
-
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in airtight, dark glass containers at a low temperature.
Workflow for Steam Distillation
Caption: Workflow diagram for the steam distillation of Pelargonium graveolens.
Hydrodistillation
Hydrodistillation is a simpler distillation method where the plant material is in direct contact with boiling water. It is a common laboratory-scale technique.
Principle: The plant material is submerged in water, and the mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, is condensed and collected.
Experimental Protocol: Hydrodistillation of Pelargonium graveolens Aerial Parts [4]
-
Plant Material Preparation: 200 g of dried aerial parts of Pelargonium graveolens are used.
-
Apparatus Setup: A Clevenger-type apparatus is used, which consists of a round-bottom flask, a condenser, and a graduated collection tube that allows for the separation of the oil from the water.
-
Distillation:
-
The plant material is placed in the round-bottom flask with 1 liter of distilled water.
-
The flask is heated to bring the water to a boil.
-
The distillation is carried out for 4 hours.
-
-
Collection and Separation: The steam and essential oil vapors rise into the condenser, where they are cooled and condensed. The condensate flows into the collection tube, where the essential oil, being less dense than water, forms a layer on top and is collected.
-
Drying and Storage: The collected oil is dried over anhydrous sodium sulfate and stored in a sealed vial in the dark at 4°C.
Workflow for Hydrodistillation
References
Application Notes and Protocols: The Role of Geranyl Formate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Geranyl formate (B1220265), a monoterpene ester, is a versatile precursor and intermediate in the synthesis of a variety of bioactive molecules. Its applications span the pharmaceutical, agricultural, and cosmetic industries, owing to the diverse biological activities of its derivatives. These activities include roles as insect pheromones, as well as antimicrobial, anti-inflammatory, and neuroprotective agents.[1]
This document provides detailed application notes and experimental protocols for the synthesis of bioactive geranyl esters and explores the potential for their further transformation into cyclic terpenoids.
Synthesis of Bioactive Geranyl Esters
Geranyl esters are a class of bioactive molecules with applications ranging from flavor and fragrance to pharmaceuticals. Geranyl formate itself is a member of this class and can be synthesized enzymatically, as can other bioactive esters such as geranyl acetate (B1210297), geranyl butyrate (B1204436), and geranyl hexanoate. The enzymatic synthesis from geraniol (B1671447) is a preferred green chemistry approach.
1.1. Application Note: Enzymatic Synthesis of Geranyl Esters
Enzymatic transesterification or esterification using lipases is an efficient method for producing high-purity geranyl esters under mild conditions.[2][3] This approach avoids the harsh conditions and byproducts associated with traditional chemical synthesis. The choice of lipase (B570770), acyl donor, solvent (or solvent-free system), and reaction parameters are critical for optimizing yield and purity.
1.2. Quantitative Data for Enzymatic Synthesis of Geranyl Esters
The following table summarizes the reaction conditions and yields for the enzymatic synthesis of various geranyl esters from geraniol.
| Product | Acyl Donor | Enzyme | Temperature (°C) | Molar Ratio (Geraniol:Acyl Donor) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Geranyl Acetate | Ethyl acetate | Novozym 435 | 60 | 1:7 | 2 | 83 | [4] |
| Geranyl Acetate | Acetic anhydride | Ion exchange resin | 40 | 1:4 | 1.17 | 98.28 | [5] |
| Geranyl Butyrate | Butyric acid | Eversa Transform 2.0 | 50 | 1:5 | 6 | 93 | [3] |
| Geranyl Butyrate | Ethyl butyrate | Lipozyme 435 | 70 | 1:3 | 2 | 98 | [1][6] |
| Geranyl Hexanoate | Methyl hexanoate | Lipozyme 435 | 70 | 1:3 | 2 | 99 | [1][6] |
| Geranyl Octanoate | Methyl octanoate | Lipozyme 435 | 70 | 1:3 | 2 | 98 | [1][6] |
1.3. Experimental Protocol: Microwave-Assisted Enzymatic Synthesis of Geranyl Butyrate
This protocol is adapted from the synthesis of geranyl esters in a solvent-free system, which provides high yields in short reaction times.[1][6]
Materials:
-
Geraniol
-
Ethyl butyrate
-
Immobilized lipase (e.g., Lipozyme 435)
-
5Å Molecular sieves
-
Microwave reactor
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a microwave-safe reaction vessel, add geraniol and ethyl butyrate in a 1:3 molar ratio.
-
Add 3% (w/w of substrates) of immobilized lipase (Lipozyme 435).
-
Add 5Å molecular sieves to remove the co-produced methanol.
-
Place the reaction vessel in a microwave reactor and heat to 70°C.
-
Maintain the reaction at 70°C with stirring for 2 hours.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC.
-
Upon completion, cool the reaction mixture and separate the enzyme by filtration for potential reuse.
-
The product, geranyl butyrate, can be purified by vacuum distillation.
1.4. Experimental Workflow: Enzymatic Synthesis of Geranyl Esters
Bioactivity of Geranyl Esters
Geranyl esters exhibit a wide range of biological activities, making them valuable targets for drug discovery and development.
-
Pheromonal Activity: Various geraniol esters, including the formate, act as insect pheromones, offering potential applications in pest management.[1]
-
Antimicrobial Properties: Geranyl acetate and other esters have demonstrated efficacy against a range of bacteria and fungi.[7][8] Geranyl cinnamate, for instance, shows excellent antimicrobial activity against Staphylococcus aureus and Escherichia coli.[9]
-
Anti-inflammatory and Antioxidant Effects: Geranyl acetate has been shown to possess anti-inflammatory and antioxidant properties.[7][10]
-
Anticancer Potential: Geranyl acetate has been found to induce apoptosis in colon cancer cells.[11] Geranyl butyrate has also been investigated for its anticancer activity.[12]
-
Neuroprotective Effects: Several geraniol esters display pharmacological activities as neuroprotective agents.[1]
Prospective Synthesis of Cyclic Terpenoids from this compound
While the direct cyclization of this compound is not extensively documented, the biomimetic cyclization of other geraniol derivatives, such as geranyl acetate, is a well-established method for synthesizing bioactive monocyclic terpenoids.[13] It is hypothesized that this compound could undergo a similar acid-catalyzed cyclization.
3.1. Application Note: Acid-Catalyzed Cyclization
Acid-catalyzed cyclization of geranyl derivatives mimics the natural biosynthetic pathways of cyclic terpenoids. This reaction can yield valuable compounds such as γ-cyclogeraniol, a precursor to various fragrances and bioactive molecules. The choice of acid catalyst and reaction conditions can influence the regioselectivity of the cyclization.
3.2. Hypothetical Experimental Protocol: Acid-Catalyzed Cyclization of this compound to γ-Cyclogeraniol
This protocol is a prospective application based on the known cyclization of other geraniol derivatives.
Materials:
-
This compound
-
Anhydrous tin(IV) chloride (SnCl4) or another suitable Lewis acid
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate for elution
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of SnCl4 in anhydrous DCM to the cooled this compound solution.
-
Stir the reaction mixture at -78°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate γ-cyclogeraniol.
3.3. Hypothetical Reaction Pathway: Cyclization of this compound
Signaling Pathways of Bioactive Terpenoids
Terpenoids, including geranyl esters and their derivatives, exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.
4.1. Application Note: Modulation of Key Signaling Pathways
The anti-inflammatory, neuroprotective, and anticancer effects of terpenoids are often attributed to their ability to interact with key signaling cascades.
-
NF-κB Signaling Pathway: Many terpenoids inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[14] This inhibition can reduce the production of pro-inflammatory cytokines.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some terpenoids have been shown to inhibit this pathway, which is often dysregulated in cancer.[15][16]
-
MAPK/ERK Signaling Pathway: The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a role in cell proliferation, differentiation, and apoptosis. Terpenoids can modulate this pathway to exert their anticancer and anti-inflammatory effects.[14][15]
4.2. Diagram: Key Signaling Pathways Modulated by Terpenoids
References
- 1. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]
- 3. Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse [sfera.unife.it]
- 7. leafwell.com [leafwell.com]
- 8. scitepress.org [scitepress.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. abmole.com [abmole.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Geranyl Formate in Bioplastic Development
Abstract: These application notes provide a comprehensive overview of the potential application of geranyl formate (B1220265) as a bio-based plasticizer for improving the physicomechanical properties of bioplastics, such as Poly(3-hydroxybutyrate) (P3HB) and Polylactic Acid (PLA). While direct research on geranyl formate in bioplastics is nascent, this document extrapolates from extensive studies on structurally similar geranyl esters (acetate, propionate, butyrate, and isovalerate) to propose its utility. Detailed experimental protocols for incorporating this compound into a bioplastic matrix and for characterizing the resulting material are provided for researchers and scientists in the field of drug development and material science.
Introduction: The Role of Plasticizers in Bioplastics
Bioplastics, derived from renewable biomass sources, are a promising alternative to conventional petroleum-based plastics, offering benefits such as reduced carbon footprint and biodegradability.[1] However, many common bioplastics like Poly(3-hydroxybutyrate) (P3HB) and Polylactic Acid (PLA) exhibit inherent brittleness, which limits their application in packaging and other flexible materials.[2][3]
Plasticizers are additives that increase the flexibility, ductility, and toughness of polymers by reducing the intermolecular forces between polymer chains. The incorporation of bio-based plasticizers is a key strategy to develop fully sustainable bioplastic formulations. Terpenoid esters, such as those derived from geraniol, have emerged as effective "green" plasticizers.[2][4] this compound, the formate ester of geraniol, is a volatile organic compound with a pleasant floral aroma, widely used in the fragrance and flavor industries.[5][6][7] Based on the successful plasticization of P3HB with other geranyl esters, this compound is a strong candidate for investigation as a novel bio-based plasticizer.[2][4]
Application Notes
Hypothesized Mechanism of Action
This compound, with its ester group and hydrocarbon chain, is hypothesized to function as a plasticizer by inserting itself between the polymer chains of bioplastics like P3HB. This increases the free volume and mobility of the polymer chains, thereby lowering the glass transition temperature (Tg). A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at room temperature, resulting in improved ductility and reduced brittleness.
Caption: Logical diagram of plasticization mechanism.
Expected Impact on Bioplastic Properties
Based on studies of geranyl acetate, propionate, butyrate, and isovalerate on P3HB, the addition of this compound is expected to:
-
Increase Ductility: A significant increase in the elongation at break is anticipated, transforming the material from brittle to ductile.
-
Enhance Toughness: The impact strength of the bioplastic is expected to improve, indicating a greater ability to absorb energy before fracturing.
-
Decrease Tensile Strength: As with most plasticizers, a decrease in tensile strength and Young's modulus is expected due to the reduction in intermolecular forces.
-
Lower Glass Transition Temperature (Tg): A reduction in Tg is a key indicator of effective plasticization.
Quantitative Data (Comparative Analysis)
The following tables summarize the mechanical and thermal properties of neat P3HB and P3HB plasticized with various geranyl esters at 20 parts per hundred resin (phr). This data serves as a benchmark for the expected performance of this compound.
Table 1: Mechanical Properties of P3HB Plasticized with Geranyl Esters [2][4]
| Material | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |
| Neat P3HB | 1050 | 18.1 | 7.4 | 2.2 |
| P3HB / Geranyl Acetate | 890 | 16.5 | 8.5 | 3.4 |
| P3HB / Geranyl Propionate | 850 | 15.8 | 9.1 | 3.1 |
| P3HB / Geranyl Butyrate | 820 | 15.2 | 9.4 | 2.9 |
| P3HB / Geranyl Isovalerate | 780 | 14.5 | 9.7 | 2.7 |
Table 2: Thermal Properties of P3HB Plasticized with Geranyl Esters [4]
| Material | Glass Transition Temp. (Tg) (°C) |
| Neat P3HB | 4.1 |
| P3HB / Geranyl Acetate | -0.5 |
| P3HB / Geranyl Propionate | -1.2 |
| P3HB / Geranyl Butyrate | -1.8 |
| P3HB / Geranyl Isovalerate | -2.5 |
Experimental Protocols
The following protocols are adapted from established methods for plasticizing P3HB with geranyl esters and can be applied to investigate this compound.[2][4]
Caption: Experimental workflow for bioplastic formulation.
Protocol for Formulation of Plasticized P3HB
Objective: To prepare standardized test specimens of P3HB plasticized with this compound.
Materials:
-
Poly(3-hydroxybutyrate) (P3HB) pellets
-
This compound (purity >95%)
-
Zipper bags
Equipment:
-
Drying oven
-
Twin-screw co-rotating extruder
-
Pelletizer
-
Injection molding machine
Procedure:
-
Drying: Dry the P3HB pellets in an oven at 60°C for 24 hours to remove any residual moisture.
-
Premixing: In a zipper bag, manually mix the dried P3HB pellets with this compound at a concentration of 20 phr (parts per hundred resin by weight). For example, for 100g of P3HB, add 20g of this compound. Shake vigorously to ensure even coating of the pellets.
-
Melt Compounding:
-
Feed the mixture into a twin-screw co-rotating extruder.
-
Set the screw speed to 40 rpm.
-
Establish a temperature profile from the feeder to the nozzle of 170°C, 175°C, 175°C, and 180°C.
-
-
Pelletizing: Cool the extruded strand in a water bath and subsequently cut it into pellets using a pelletizer.
-
Drying of Pellets: Dry the resulting plasticized pellets at 60°C for 24 hours.
-
Injection Molding:
-
Use an injection molding machine to produce standard test specimens (e.g., dog-bone shapes for tensile testing).
-
Set the temperature profile from the hopper to the injection nozzle as 170°C, 175°C, 175°C, and 180°C.
-
Use a mold temperature of 40°C.
-
-
Conditioning: Store the molded specimens at room temperature for at least 48 hours before characterization to allow for physical aging.
Protocol for Mechanical Characterization
Objective: To determine the tensile and impact properties of the plasticized bioplastic.
Equipment:
-
Universal Testing Machine (for tensile tests)
-
Charpy Impact Tester
Procedure:
-
Tensile Testing:
-
Conduct tensile tests on dog-bone shaped specimens according to ISO 527-1 standard.
-
Use a crosshead speed of 10 mm/min.
-
Record the tensile strength (MPa), Young's modulus (MPa), and elongation at break (%).
-
Test at least five specimens per formulation and report the average values.
-
-
Impact Testing:
-
Perform Charpy impact tests on notched rectangular specimens (e.g., 80 mm x 10 mm x 4 mm) according to ISO 179-1.
-
Report the impact strength in kJ/m².
-
Test at least five specimens per formulation and report the average value.
-
Protocol for Thermal Characterization
Objective: To determine the thermal properties, particularly the glass transition temperature (Tg), of the plasticized bioplastic.
Equipment:
-
Dynamic Mechanical Thermal Analyzer (DMTA)
Procedure:
-
Sample Preparation: Use rectangular samples with dimensions of approximately 20 mm x 6 mm x 3 mm.
-
DMTA Analysis:
-
Conduct DMTA runs in single cantilever bending mode.
-
Set a constant frequency of 1 Hz and a strain of 0.1%.
-
Perform a temperature sweep from –100°C to 100°C at a constant heating rate of 2°C/min.
-
Determine the glass transition temperature (Tg) from the peak temperature of the tan δ (damping factor) curve.
-
Conclusion and Future Directions
While direct experimental data is pending, the chemical similarity of this compound to other well-studied geranyl esters strongly suggests its potential as an effective bio-based plasticizer for bioplastics like P3HB. The protocols outlined here provide a clear framework for researchers to validate this hypothesis. Future research should focus on optimizing the concentration of this compound, evaluating its long-term stability and migration properties, and assessing the biodegradability of the final plasticized formulations. Successful application of this compound would broaden the portfolio of green additives available for creating sustainable and high-performance bioplastic materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glycerol-derived organic carbonates: environmentally friendly plasticizers for PLA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. chemimpex.com [chemimpex.com]
- 6. foreverest.net [foreverest.net]
- 7. us.vedaoils.com [us.vedaoils.com]
Application Notes and Protocols for Testing the Antifungal Efficacy of Geranyl Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl formate (B1220265) is a monoterpene ester, and while its structural relative, geraniol (B1671447), has demonstrated notable antifungal properties, specific data on the antifungal efficacy of geranyl formate is limited.[1] These application notes provide a comprehensive framework of established protocols for evaluating the potential antifungal activity of this compound. The methodologies detailed herein are based on standard practices for testing essential oils and their components, with specific examples drawn from studies on related compounds like geraniol and geranyl cinnamate (B1238496) ester.[1][2] It is imperative that these protocols are specifically validated for this compound in a laboratory setting.
The primary objectives of these protocols are to determine the minimum concentration of this compound that inhibits fungal growth (Minimum Inhibitory Concentration, MIC), to assess its fungicidal or fungistatic nature, and to investigate its potential mechanisms of action.
Data Presentation
Table 1: Example Antifungal Susceptibility Data for Geranyl Cinnamate Ester and Geraniol
The following table summarizes sample quantitative data for related compounds to illustrate how results for this compound could be presented.
| Compound | Fungal Species | Assay Type | MIC (µg/mL) | MFC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Geranyl Cinnamate Ester | Candida albicans | Agar (B569324) Diffusion | 0.16 µL/mL | - | Not Reported | [2][3][4][5] |
| Geranyl Cinnamate Ester | Aspergillus niger | Agar Diffusion | >2.5 µL/mL | - | Not Reported | [2][3][4][5] |
| Geraniol | Candida albicans | Broth Microdilution | 16 | - | - | [1] |
| Geraniol | Candida tropicalis | Broth Microdilution | 512 | 1024 | - | [6] |
*Note: Data for Geranyl Cinnamate Ester is presented as the minimum concentration showing activity in an agar diffusion assay, not a formal MIC from broth microdilution.[2][3][4][5] MFC stands for Minimum Fungicidal Concentration.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This method determines the lowest concentration of this compound that prevents visible growth of a fungus.[1][7][8]
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO, Tween 80)
Procedure:
-
Inoculum Preparation:
-
From a fresh 24-48 hour culture on an appropriate agar plate (e.g., Sabouraud Dextrose Agar - SDA), select several well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only). A solvent control should also be included.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.[8]
-
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antifungal activity of this compound.
Materials:
-
This compound
-
Fungal strains
-
Mueller-Hinton Agar (for yeasts) or other suitable agar medium
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Plate Inoculation:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the agar plate in three directions.
-
-
Disk Application:
-
Aseptically apply sterile filter paper disks to the surface of the inoculated agar plates.
-
Pipette a known volume (e.g., 10 µL) of different concentrations of this compound onto the disks.
-
A solvent control disk should also be included.
-
-
Incubation and Measurement:
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.
-
Protocol 3: Time-Kill Assay
This assay determines whether this compound is fungicidal (kills the fungus) or fungistatic (inhibits its growth).[1]
Materials:
-
This compound
-
Fungal strains
-
RPMI-1640 medium
-
Sterile culture tubes
-
Incubator with shaking capabilities
-
Apparatus for colony counting
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension in RPMI-1640 medium to a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes with RPMI-1640 medium containing this compound at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC).
-
Include a growth control tube without this compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the prepared fungal suspension.
-
Incubate the tubes at 35°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.[1]
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the number of colonies and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
Visualization of Experimental Workflows and Signaling Pathways
Caption: Workflow for antifungal susceptibility testing of this compound.
Caption: Postulated mechanism of antifungal action for this compound.
Disclaimer
The protocols and data presented are for informational purposes and should be adapted and validated for specific laboratory conditions and fungal strains. The antifungal activity and mechanisms of this compound may differ from those of related compounds like geraniol and geranyl cinnamate ester.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Activity and Acute and Repeated-Dose Toxicity Study of Geranyl Cinnamate Ester in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Activity and Acute and Repeated-Dose Toxicity Study of Geranyl Cinnamate Ester in Mice - ProQuest [proquest.com]
- 5. Antifungal Activity and Acute and Repeated-Dose Toxicity Study of Geranyl Cinnamate Ester in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geraniol Potentiates the Effect of Fluconazole against Planktonic and Sessile Cells of Azole-Resistant Candida tropicalis: In Vitro and In Vivo Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Insecticidal Activity of Geranyl Formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl formate (B1220265), a natural ester with a characteristic fruity, rosy aroma, has garnered interest for its potential as a biocompatible insecticide.[1][2] As part of the broader class of monoterpenoids, which are known to exhibit insecticidal properties, geranyl formate presents a promising avenue for the development of novel pest control agents.[3] These application notes provide a comprehensive experimental framework for the systematic evaluation of the insecticidal efficacy of this compound. Detailed protocols for contact toxicity, fumigant toxicity, and repellent activity assays are presented, alongside methodologies for investigating its potential mechanisms of action, including acetylcholinesterase (AChE) inhibition and modulation of GABA and octopamine (B1677172) receptors. This document is intended to serve as a practical guide for researchers in the fields of entomology, toxicology, and pesticide development.
Introduction to this compound
This compound, the formate ester of geraniol, is a naturally occurring compound found in various plants.[1] While it is widely used as a flavoring and fragrance agent, its structural similarity to other insecticidal monoterpenes suggests its potential for pest management.[2][3][4] Essential oils and their components are known to act on the nervous system of insects, often targeting receptors such as those for GABA and octopamine, or inhibiting key enzymes like acetylcholinesterase.[3][5] This document outlines the necessary experimental designs to rigorously assess these properties for this compound.
Experimental Protocols
Test Substance Preparation
For consistent and reproducible results, proper preparation of the test substance is crucial.
Protocol 2.1.1: Stock Solution Preparation
-
Determine Purity: Obtain the purity of the technical grade this compound.
-
Calculate Correction Factor (CF): Use the formula: CF = 100% / % active ingredient (a.i.).[6]
-
Prepare Stock Solution: To prepare a stock solution of a desired concentration (e.g., 10,000 µg/mL), use the following formula to calculate the required weight of the technical grade substance: Weight (mg) = Desired Concentration (µg/mL) x Desired Volume (mL) x CF / 1000.[6]
-
Dissolution: Weigh the calculated amount of this compound and dissolve it in an appropriate solvent, such as acetone (B3395972) or ethanol, to the desired final volume.[6][7] Ensure complete dissolution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to be used in the bioassays.[7]
Contact Toxicity Assay
This assay determines the toxicity of this compound when it comes into direct contact with the insect cuticle. The adult vial test is a common method for this purpose.[8]
Protocol 2.2.1: Adult Vial Test
-
Vial Preparation: Using a repeating pipette, coat the inside of 20 ml glass vials with 0.5 ml of the desired concentration of this compound solution.[8] Prepare a control group using only the solvent.
-
Solvent Evaporation: Roll the vials until the solvent has completely evaporated, leaving a thin film of the test substance.
-
Insect Introduction: Introduce a known number of test insects (e.g., 10-20 adults) into each vial and cap them.[8]
-
Incubation: Maintain the vials at a constant temperature and humidity (e.g., 27±2°C, 65±5% RH) for a specified period.[9]
-
Mortality Assessment: Record mortality at predetermined time intervals (e.g., 24, 48, 72 hours).[6] An insect is considered dead if it is unable to move when prodded.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary.[6] Calculate the Lethal Dose 50 (LD50), the dose that kills 50% of the test population, using probit analysis.[6][10]
Workflow for Contact Toxicity Assay
Caption: Workflow of the contact toxicity assay.
Fumigant Toxicity Assay
This assay evaluates the toxicity of this compound in its vapor phase, which is particularly relevant for pests in enclosed spaces like stored products.[6][11]
Protocol 2.3.1: Sealed Container Method
-
Test Arena: Use airtight containers of a known volume (e.g., 1-liter glass jars).[12]
-
Application: Apply a specific volume of the this compound solution onto a filter paper strip.[7]
-
Exposure: Place the treated filter paper inside the container, ensuring it does not come into direct contact with the insects. Introduce a known number of insects into the container and seal it.
-
Incubation: Maintain the containers under controlled environmental conditions.[6]
-
Mortality Assessment: Record mortality after a set exposure time (e.g., 24 hours).[7]
-
Data Analysis: Calculate the Lethal Concentration 50 (LC50), the concentration of vapor that kills 50% of the test population, using probit analysis.[6][10]
Workflow for Fumigant Toxicity Assay
Caption: Workflow of the fumigant toxicity assay.
Repellent Activity Assay
This assay determines the ability of this compound to deter insects from a treated area. A Y-tube olfactometer is a standard apparatus for this purpose.[3][13]
Protocol 2.4.1: Y-Tube Olfactometer Assay
-
Apparatus Setup: A Y-tube olfactometer consists of a central tube that bifurcates into two arms. Purified and humidified air is passed through each arm.
-
Treatment: Introduce a filter paper treated with a specific concentration of this compound into one arm (the treatment arm). Introduce a filter paper treated only with the solvent into the other arm (the control arm).
-
Insect Release: Release an adult insect at the base of the central tube.
-
Observation: Observe the insect's movement for a set period (e.g., 10 minutes). Record which arm the insect enters and the time spent in each arm.
-
Data Collection: Repeat the experiment with a sufficient number of insects.
-
Data Analysis: Calculate the Repellency Index (RI) using the formula: RI = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects in the control arm and Nt is the number of insects in the treatment arm.
Logical Flow of Repellent Activity Assay
Caption: Logical flow of the repellent activity assay.
Mechanism of Action Studies
Acetylcholinesterase (AChE) Inhibition Assay
Many insecticides act by inhibiting AChE, a critical enzyme in the insect nervous system.[14]
Protocol 3.1.1: In Vitro AChE Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of AChE from an insect source or a commercially available kit.[15] Prepare a solution of the substrate, acetylthiocholine (B1193921) iodide (ATCI).[14]
-
Reaction Mixture: In a 96-well plate, add the AChE solution to wells containing different concentrations of this compound.[14] Include a positive control (a known AChE inhibitor) and a negative control (solvent only).
-
Incubation: Incubate the plate for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[16]
-
Colorimetric Reaction: Add Ellman's reagent (DTNB) and the substrate (ATCI) to each well.[14] AChE activity leads to a yellow-colored product.
-
Absorbance Measurement: Measure the absorbance at 412 nm using a microplate reader at different time points.[15][16]
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound. Determine the IC50 value, the concentration that inhibits 50% of the enzyme's activity.[14]
Potential Signaling Pathway: Acetylcholinesterase Inhibition
References
- 1. This compound | C11H18O2 | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. foreverest.net [foreverest.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound, 105-86-2 [thegoodscentscompany.com]
- 5. mdpi.com [mdpi.com]
- 6. entomoljournal.com [entomoljournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plantprotection.pl [plantprotection.pl]
- 10. Insecticidal Activity of 28 Essential Oils and a Commercial Product Containing Cinnamomum cassia Bark Essential Oil against Sitophilus zeamais Motschulsky - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic and Natural Insecticides: Gas, Liquid, Gel and Solid Formulations for Stored-Product and Food-Industry Pest Control [mdpi.com]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
- 14. Frontiers | Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. japsonline.com [japsonline.com]
Troubleshooting & Optimization
How to improve the yield of Geranyl formate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Geranyl formate (B1220265) synthesis.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommendation |
| Inactive Catalyst | - Acid Catalysts (e.g., H₂SO₄): Use fresh, concentrated acid. Moisture can deactivate the catalyst. - Solid Acid Catalysts (e.g., SO₄²⁻/TiO₂-SiO₂): Ensure the catalyst has been properly prepared and activated (e.g., by calcination). Check for poisoning from impurities in reactants.[1] - Enzymes (e.g., Lipases): Verify the enzyme's activity. Improper storage or handling (e.g., temperature fluctuations) can lead to denaturation. Ensure the chosen solvent is compatible with the enzyme.[2] - Ionic Liquids: Check for impurities, especially water, which can affect catalytic activity. |
| Unfavorable Reaction Equilibrium | - Water Removal: Esterification is a reversible reaction. Remove water as it forms using techniques like a Dean-Stark apparatus, molecular sieves, or vacuum distillation to shift the equilibrium towards the product.[1] - Excess Reactant: Use an excess of one reactant (usually the less expensive one, like formic acid) to drive the reaction forward.[3] |
| Suboptimal Reaction Temperature | - Too Low: The reaction rate may be too slow. Gradually increase the temperature while monitoring for side reactions. For enzymatic reactions, operate within the optimal temperature range for the specific lipase (B570770) to avoid denaturation.[2] - Too High: Can lead to decomposition of reactants or products, and potential side reactions like isomerization of geraniol (B1671447).[1] For enzymatic reactions, high temperatures will denature the enzyme.[2] |
| Incorrect Reactant Molar Ratio | The optimal molar ratio of formic acid to geraniol can vary depending on the catalyst and reaction conditions. Experiment with different ratios to find the optimum for your specific system. For instance, in some enzymatic syntheses, a high alcohol-to-acid ratio (e.g., 7:1) has been shown to be effective.[2] |
| Mass Transfer Limitations (for heterogeneous catalysis) | - Inadequate Agitation: Ensure efficient stirring to maximize contact between the reactants and the catalyst surface.[4] - High Enzyme Loading: In enzymatic reactions, excessive enzyme concentration can lead to mass transfer limitations.[2] |
Issue 2: Presence of Impurities and Side Products
| Possible Cause | Recommendation |
| Geraniol Isomerization | Strong acid catalysts and high temperatures can cause the isomerization of geraniol.[1] Consider using a milder catalyst, such as a solid super-strong acid or an enzyme, and optimizing the reaction temperature.[1] |
| Dehydration of Geraniol | Acidic conditions can lead to the dehydration of geraniol, forming terpenes. Use a less corrosive and more selective catalyst. |
| Unreacted Starting Materials | - Improve reaction conversion by optimizing reaction time, temperature, and catalyst loading. - After the reaction, purify the product using distillation or chromatography to remove unreacted geraniol and formic acid.[5][6] |
| Byproducts from Acetic Anhydride (B1165640) (if used as acyl donor) | If using acetic anhydride for transesterification, acetic acid is formed as a byproduct, which can affect enzyme activity.[4] Consider using vinyl acetate (B1210297), where the byproduct is acetaldehyde, which is volatile and less inhibitory to many lipases.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Geranyl formate?
A1: The primary methods for synthesizing this compound are:
-
Direct Esterification: This involves the reaction of geraniol with formic acid, typically in the presence of an acid catalyst.[6]
-
Enzymatic Synthesis: This method uses lipases as biocatalysts for the esterification of geraniol and formic acid or transesterification.[2]
-
Transesterification: This involves the reaction of geraniol with a formate ester (e.g., methyl formate) or another acyl donor like vinyl acetate in the presence of a catalyst.[4]
Q2: How do I choose the right catalyst for my synthesis?
A2: The choice of catalyst depends on the desired reaction conditions, selectivity, and environmental considerations.
-
Homogeneous Acid Catalysts (e.g., Sulfuric Acid): These are inexpensive and effective but can cause corrosion, side reactions, and are difficult to separate from the product.[1]
-
Heterogeneous Solid Acid Catalysts (e.g., SO₄²⁻/TiO₂-SiO₂): These offer high catalytic activity, good selectivity, easy separation from the product, and potential for reuse.[1]
-
Enzymes (Immobilized Lipases like Novozym 435): These are highly selective, operate under mild conditions, and are environmentally friendly. However, they can be more expensive and sensitive to reaction conditions like temperature and solvent.[2]
-
Ionic Liquids: These can act as both solvent and catalyst, offering high efficiency and simple separation. However, their cost and potential toxicity need to be considered.[3]
Q3: What is the optimal molar ratio of reactants?
A3: The optimal molar ratio of formic acid to geraniol is not fixed and should be optimized for your specific reaction setup. In many cases, using an excess of formic acid can increase the yield by shifting the reaction equilibrium. For example, a molar ratio of formic acid to geraniol of (2.0-1.0):1 has been suggested for ionic liquid-catalyzed synthesis.[3] In enzymatic synthesis, a much higher ratio of alcohol to acid, such as 7:1, has been found to be optimal in some cases to maximize conversion.[2]
Q4: How does reaction temperature affect the yield?
A4: Temperature has a significant impact on both the reaction rate and the final yield.
-
Higher temperatures generally increase the reaction rate but can also promote side reactions like the isomerization of geraniol and decomposition of the product.[1]
-
For enzymatic reactions , there is an optimal temperature range (e.g., 30-60°C for Novozym 435) beyond which the enzyme's activity rapidly decreases due to denaturation.[2]
Q5: Which solvent should I use?
A5: The choice of solvent can influence reactant solubility, enzyme activity (in biocatalysis), and product separation.
-
For enzymatic synthesis , the polarity of the solvent is a critical factor. Solvents like 1,2-dichloroethane (B1671644) and toluene (B28343) have shown high conversions.[2]
-
In some acid-catalyzed reactions , a non-polar solvent like hexane (B92381) can be used to facilitate the removal of water via azeotropic distillation.
-
Solvent-free systems are also an option, particularly in transesterification where one of the reactants (e.g., vinyl acetate) can also serve as the solvent.[4]
Data Presentation
Table 1: Comparison of Catalysts for Geranyl Ester Synthesis
| Catalyst | Advantages | Disadvantages | Typical Yield | Reference |
| Sulfuric Acid | Low cost, high reaction rate. | Corrosive, difficult to separate, promotes side reactions. | Moderate to High | [1] |
| SO₄²⁻/TiO₂-SiO₂ | High activity, good selectivity, easy separation, reusable. | Requires specific preparation and activation. | >94% (Geranyl Acetate) | [1] |
| Novozym 435 (Lipase) | High selectivity, mild conditions, environmentally friendly. | Higher cost, sensitive to temperature and solvent. | Up to 96.5% (Octyl Formate) | [2] |
| Ionic Liquid | High efficiency, simple separation, acts as both catalyst and solvent. | Higher cost, potential toxicity. | High | [3] |
Table 2: Effect of Reaction Parameters on Enzymatic Octyl Formate Synthesis (as a model for this compound)
| Parameter | Condition | Conversion (%) |
| Enzyme Concentration (Novozym 435) | 5 g/L | 33.23 |
| 10 g/L | 65.64 | |
| 15 g/L | 70.55 | |
| 20 g/L | 65.49 | |
| Molar Ratio (Formic Acid:Octanol) | 1:1 | 70.55 |
| 1:3 | 76.17 | |
| 1:5 | 76.07 | |
| 1:7 | 80.71 | |
| 1:9 | 78.60 | |
| Temperature (°C) | 30 | ~75 |
| 40 | ~80 | |
| 50 | ~78 | |
| 60 | ~70 | |
| Solvent | Acetonitrile | 11.75 |
| Toluene | 94.63 | |
| 1,2-Dichloroethane | 96.51 | |
| Data adapted from a study on Octyl Formate synthesis, which serves as a relevant model for this compound synthesis due to the similarity of the esterification reaction.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using an Ionic Liquid Catalyst
-
Reactant Preparation: In a 15 mL glass reaction tube, add formic acid (2.2 mmol), geraniol (2.0 mmol), and the ionic liquid catalyst (0.2 mmol).
-
Reaction: Seal the tube and place it in a preheated oil bath at 100°C. Stir the reaction mixture for 12 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add 2 mL of cyclohexane (B81311) for extraction.
-
Separate the upper organic phase.
-
Concentrate the organic phase under reduced pressure to obtain this compound.
-
-
Catalyst Recycling: The lower ionic liquid layer can be dried in a vacuum oven at 120°C for 12 hours and reused.[3]
Protocol 2: Enzymatic Synthesis of a Formate Ester (Model Protocol)
-
Reaction Setup: In a sealed vessel, combine formic acid and geraniol (e.g., at a 1:7 molar ratio) in a suitable solvent (e.g., 1,2-dichloroethane).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) at an optimized concentration (e.g., 15 g/L).
-
Incubation: Place the vessel in a shaking incubator at the optimal temperature (e.g., 40°C) and agitation speed (e.g., 150 rpm) for the desired reaction time.
-
Product Isolation:
-
Separate the immobilized enzyme from the reaction mixture by filtration.
-
The filtrate contains the this compound product, which can be further purified if necessary.
-
-
Enzyme Reuse: The filtered enzyme can be washed with a solvent like n-hexane, dried, and reused in subsequent batches.[2]
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Key parameters influencing the yield of this compound synthesis.
References
- 1. CN105906504A - Method for preparing natural geranyl acetate - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. CN113292424B - A kind of method for preparing this compound catalyzed by ionic liquid - Google Patents [patents.google.com]
- 4. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. guidechem.com [guidechem.com]
Addressing challenges in the esterification of geraniol with formic acid.
Welcome to the technical support center for the esterification of geraniol (B1671447) with formic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the esterification of geraniol with formic acid.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Geranyl Formate (B1220265) | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time, molar ratio). - Catalyst inefficiency or deactivation. - Side reactions consuming reactants. | - Increase reaction time or temperature (e.g., up to 100-120 °C)[1]. - Adjust the molar ratio of formic acid to geraniol, typically in the range of 1:1 to 2:1[1][2]. - Consider using a more efficient catalyst system, such as an ionic liquid or a strong acid catalyst like sulfuric acid[1][2]. - For enzymatic reactions, ensure optimal temperature (e.g., 35-45 °C) and substrate molar ratio (often 1:1)[3][4]. - Minimize water content, as it can shift the equilibrium back to the reactants. |
| Formation of Unwanted Side Products (e.g., cyclized products, isomers) | - Strong acidic conditions can promote the cyclization of geraniol[5][6]. - High temperatures can lead to dehydration and isomerization of geraniol to linalool[6]. - The presence of certain catalysts, like zeolites, can favor cyclization[5]. | - Use milder reaction conditions. - Employ a more selective catalyst, such as certain ionic liquids or lipases, which can operate under less harsh conditions[1][3]. - Carefully control the reaction temperature to avoid isomerization[6]. |
| Difficult Purification of Geranyl Formate | - Presence of unreacted starting materials. - Formation of side products with similar boiling points. - Emulsion formation during aqueous workup. | - After the reaction, neutralize the excess formic acid with a base (e.g., sodium bicarbonate solution). - Perform a thorough aqueous wash to remove water-soluble impurities. - Employ fractional distillation under reduced pressure for final purification[2]. - For non-volatile impurities, column chromatography can be effective[7]. |
| Catalyst Separation and Reuse Issues | - Homogeneous catalysts (e.g., sulfuric acid) are difficult to separate from the reaction mixture. - Solid catalysts may lose activity after repeated use. | - Consider using a heterogeneous catalyst, such as an ion-exchange resin or an immobilized enzyme, which can be easily filtered off[8]. - Ionic liquid catalysts can sometimes be separated by extraction and reused[1]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the esterification of geraniol with formic acid?
A1: A variety of catalysts can be used. Traditionally, mineral acids like sulfuric acid or the presence of anhydrous calcium chloride have been employed[2][9][10]. More recently, "green" and more efficient catalysts such as ionic liquids have been shown to be effective[1]. For milder conditions and higher selectivity, enzymatic catalysis using lipases is also a viable option[3].
Q2: What are the typical reaction conditions for this esterification?
A2: Reaction conditions vary depending on the catalyst used.
-
With Ionic Liquid Catalysts: Temperatures can range from 80-120 °C, with reaction times of 2-12 hours. The molar ratio of formic acid to geraniol is typically between 1:1 and 2:1[1].
-
With Mineral Acid Catalysts: The reaction can be performed at room temperature, but may require several days for completion[2].
-
With Enzymatic Catalysts (Lipases): Reactions are generally carried out at lower temperatures, around 35-60 °C, with reaction times of a few hours to achieve high yields[3].
Q3: What are the main side reactions to be aware of?
A3: Under acidic conditions, geraniol is prone to cyclization, leading to the formation of cyclic ethers and other terpene derivatives[5][6]. At higher temperatures, isomerization of geraniol to linalool (B1675412) can also occur[6]. In some cases, geraniol can be oxidized to geranial or geranic acid[11][12][13].
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These methods allow for the quantification of the remaining reactants and the formation of the product, this compound.
Q5: Is geraniol toxic, and does esterification affect its toxicity?
A5: Geraniol has demonstrated antimicrobial properties and can be toxic to microorganisms at certain concentrations, which can be a challenge in biotechnological production systems[14][15][16]. Esterification of geraniol to this compound can reduce its toxicity and facilitate its separation from aqueous media in microbial production systems[14][15][16].
Experimental Protocols
Protocol 1: Esterification using an Ionic Liquid Catalyst
This protocol is based on a method for preparing this compound using an ionic liquid catalyst, which offers advantages of efficiency and simpler separation[1].
Materials:
-
Geraniol
-
Formic Acid
-
Ionic Liquid Catalyst (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate)
-
Cyclohexane (B81311) (or other suitable extraction solvent like diethyl ether)[1]
-
Reaction vessel (e.g., sealed glass reaction tube)
-
Oil bath
-
Magnetic stirrer
Procedure:
-
To a 15 mL glass reaction tube, add geraniol (2.0 mmol), formic acid (2.2 mmol), and the ionic liquid catalyst (0.2 mmol)[1].
-
Seal the reaction tube and place it in a preheated oil bath set to 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add 2 mL of cyclohexane to the reaction mixture for extraction.
-
Separate the upper organic phase, which contains the this compound.
-
The lower layer containing the ionic liquid can be dried and potentially reused.
-
Concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Protocol 2: Enzymatic Esterification using Immobilized Lipase
This protocol describes the synthesis of geranyl esters using an immobilized lipase, which allows for mild reaction conditions and high product purity[3].
Materials:
-
Geraniol
-
Formic Acid
-
Immobilized Lipase (e.g., Novozym 435®)
-
Organic solvent (if necessary, e.g., n-hexane)
-
Shaker incubator
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, combine geraniol and formic acid in a 1:1 molar ratio[3].
-
Add the immobilized lipase. The amount of enzyme will depend on its activity and should be optimized (e.g., starting with 5-10% by weight of the substrates).
-
If the substrates have poor miscibility, a minimal amount of a non-polar organic solvent can be added.
-
Place the vessel in a shaker incubator set to 35 °C and agitate for 4-8 hours[3].
-
Monitor the reaction progress using GC or TLC.
-
Once the reaction reaches equilibrium or the desired conversion, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.
-
The reaction mixture can then be purified, typically starting with a wash with a mild aqueous base to remove unreacted formic acid, followed by drying and removal of any solvent.
Quantitative Data Summary
| Parameter | Catalyst System | Value/Range | Reference |
| Molar Ratio (Formic Acid:Geraniol) | Ionic Liquid | 1.0:1 to 2.0:1 | [1] |
| Mineral Acid | 2:1 | [2] | |
| Enzymatic (Lipase) | 1:1 | [3] | |
| Reaction Temperature | Ionic Liquid | 80 - 120 °C | [1] |
| Mineral Acid | Room Temperature | [2] | |
| Enzymatic (Lipase) | 35 - 60 °C | [3] | |
| Reaction Time | Ionic Liquid | 2 - 12 hours | [1] |
| Mineral Acid | 8 days | [2] | |
| Enzymatic (Lipase) | 4 - 24 hours | [3] | |
| Typical Yields | Enzymatic (Lipase) | 80 - 100% | [3] |
Visualizations
Reaction Workflow
Caption: General experimental workflow for the esterification of geraniol.
Fischer Esterification Mechanism
Caption: Simplified mechanism of acid-catalyzed Fischer esterification.
Potential Side Reaction: Acid-Catalyzed Cyclization
Caption: Pathway for acid-catalyzed cyclization of geraniol.
References
- 1. CN113292424B - A kind of method for preparing this compound catalyzed by ionic liquid - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Past Issues » Chemical and Biochemical Engineering Quarterly [silverstripe.fkit.hr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scitepress.org [scitepress.org]
- 8. researchgate.net [researchgate.net]
- 9. foreverest.net [foreverest.net]
- 10. chembk.com [chembk.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Biotransformation of Geraniol to Geranic Acid Using Fungus Mucor irregularis IIIMF4011 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biotransformation of Geraniol to Geranic Acid Using Fungus Mucor irregularis IIIMF4011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for enzymatic Geranyl formate synthesis.
Technical Support Center: Enzymatic Geranyl Formate (B1220265) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the enzymatic synthesis of geranyl formate.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is recommended for the synthesis of this compound?
A1: Lipases are the most commonly used enzymes for ester synthesis.[1][2] Immobilized lipases are often preferred due to their stability and reusability.[1] Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, has shown high catalytic activity and is frequently used for the synthesis of various flavor esters, including formate esters.[3][4] While specific studies on this compound are limited, Novozym 435 is an excellent starting point for optimization. Other commercial lipases like Lipozyme RM IM (Rhizomucor miehei) and Lipozyme TL IM (Thermomyces lanuginosus) can also be screened for activity.[3]
Q2: What are the typical starting concentrations for the substrates, geraniol (B1671447) and formic acid?
A2: The molar ratio of the alcohol (geraniol) to the acyl donor (formic acid) is a critical parameter to optimize. While a 1:1 stoichiometric ratio is the theoretical minimum, an excess of one substrate is often used to shift the reaction equilibrium towards product formation. For the synthesis of other formate esters, molar ratios of formic acid to alcohol ranging from 1:1 to 1:11 have been investigated.[3] A good starting point for this compound synthesis would be a 1:1 molar ratio, with subsequent optimization experiments exploring an excess of geraniol.
Q3: Should the reaction be performed in a solvent-free system or with an organic solvent?
A3: Both solvent-free and solvent-based systems can be employed for enzymatic esterification. Solvent-free systems are considered greener and can simplify downstream processing.[4] However, the use of a non-polar organic solvent like n-hexane or 1,2-dichloroethane (B1671644) can improve substrate solubility and, in some cases, enhance enzyme activity and stability.[3] The choice of solvent can significantly impact the reaction and should be optimized. For geranyl and citronellyl alkanoates, higher yields were obtained in the absence of organic solvents for oleate (B1233923) esters, while a solvent was necessary for esters from lauric and stearic acids to ensure miscibility.[5]
Q4: What is the optimal temperature for the enzymatic synthesis of this compound?
A4: Temperature significantly influences enzyme activity and reaction rate. Most lipases used for ester synthesis have an optimal temperature in the range of 30-60°C.[6] For the synthesis of octyl formate using Novozym 435, the optimal temperature was found to be 40°C.[3] It is important to note that excessively high temperatures can lead to enzyme denaturation and loss of activity.[7] Therefore, it is recommended to perform initial experiments at around 40°C and then evaluate a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C) to determine the optimum for this compound synthesis.
Q5: How does water content affect the reaction?
A5: Water activity is a critical parameter in enzymatic esterification. A minimal amount of water is essential to maintain the enzyme's catalytically active conformation. However, as water is a byproduct of the esterification reaction, its accumulation can shift the equilibrium back towards hydrolysis, thereby reducing the yield of this compound.[1][8] For many lipase-catalyzed esterifications, the optimal water activity is low.[9] To drive the reaction towards synthesis, in-situ water removal using molecular sieves or performing the reaction under vacuum can be effective.[1]
Troubleshooting Guide
Problem 1: Low or No Conversion to this compound
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inactive Enzyme | - Verify Enzyme Storage: Ensure the enzyme has been stored under the recommended conditions (typically cool and dry). - Test Enzyme Activity: Perform a standard activity assay with a known substrate to confirm the enzyme is active. |
| Suboptimal Reaction Conditions | - Temperature: Verify the reaction temperature is within the optimal range for the lipase (typically 30-60°C).[6] - pH: Although organic media are used, the enzyme's "pH memory" can be important. Ensure the enzyme was last exposed to a favorable pH. The optimal pH for lipases is generally between 4 and 9.[6] - Agitation: Inadequate mixing can lead to mass transfer limitations. Ensure sufficient agitation (e.g., 150-200 rpm) to keep the enzyme suspended and substrates well-mixed.[3][10] |
| Substrate Inhibition | - Formic Acid Inhibition: Short-chain carboxylic acids like formic acid can cause enzyme inhibition or inactivation, potentially by altering the pH of the enzyme's microenvironment.[11][12] Consider starting with a lower concentration of formic acid or using a fed-batch approach where the acid is added gradually. - Geraniol Inhibition: High concentrations of some alcohols can also inhibit lipases.[6][13] Evaluate a range of substrate molar ratios to identify any inhibitory effects. |
Problem 2: Reaction Starts but Stalls at Low Conversion
| Possible Cause | Troubleshooting Steps & Recommendations |
| Equilibrium Limitation | - Water Accumulation: The water produced during the reaction can lead to the reverse reaction (hydrolysis). Solution: Add molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to remove water in-situ.[1] Alternatively, conduct the reaction under a vacuum. - Substrate Molar Ratio: An equimolar ratio may lead to an unfavorable equilibrium. Solution: Use an excess of one of the substrates (typically the alcohol, geraniol) to shift the equilibrium towards the product. Molar ratios of alcohol to acid up to 7:1 have been shown to be effective for other formate esters.[3] |
| Enzyme Deactivation | - Instability Over Time: The enzyme may not be stable for the entire reaction duration under the chosen conditions. Solution: Monitor enzyme activity over time. If deactivation is observed, consider using an immobilized enzyme for better stability or optimizing the reaction conditions (e.g., lower temperature). |
| Product Inhibition | - Ester or Co-product Inhibition: In some cases, the product ester or co-products can inhibit the enzyme. While less common for simple esters, it is a possibility. Solution: If suspected, a kinetic study would be needed to confirm and characterize the inhibition. |
Quantitative Data Summary
Table 1: Effect of Enzyme Concentration on Formate Ester Conversion (Analogous System: Octyl Formate) [3]
| Enzyme Concentration (g/L) | Conversion (%) |
| 5 | 33.23 |
| 10 | 65.64 |
| 15 | 70.55 |
| 20 | 65.49 |
| 25 | Not specified |
| 30 | Not specified |
Note: Excessive enzyme concentration can lead to mass transfer limitations and a decrease in conversion.[3]
Table 2: Effect of Molar Ratio on Formate Ester Conversion (Analogous System: Octyl Formate) [3]
| Molar Ratio (Formic Acid:Octanol) | Conversion (%) |
| 1:1 | 70.55 |
| 1:3 | 76.17 |
| 1:5 | 76.07 |
| 1:7 | 80.71 |
| 1:9 | 78.60 |
| 1:11 | 76.40 |
Table 3: Effect of Temperature on Formate Ester Conversion (Analogous System: Octyl Formate) [3]
| Temperature (°C) | Conversion (%) |
| 20 | 77.10 |
| 30 | 80.71 |
| 40 | 81.96 |
| 50 | 78.71 |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol is adapted from the synthesis of octyl formate and serves as a starting point for optimization.[3]
Materials:
-
Geraniol
-
Formic acid
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., n-hexane or 1,2-dichloroethane, optional)
-
Molecular sieves (optional, for water removal)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography - GC)
Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vessel, add geraniol and formic acid. A recommended starting molar ratio is 1:1.
-
If using a solvent, add the desired volume.
-
Add the immobilized lipase. A typical starting concentration is 1-10% (w/w) of the total substrate weight.[1] For example, for a 10g total substrate reaction, start with 0.5g of Novozym 435.
-
If using molecular sieves for in-situ water removal, add them to the reaction mixture (e.g., 10% w/v).
-
-
Reaction Conditions:
-
Seal the reaction vessel to prevent evaporation.
-
Place the vessel in a shaking incubator or on a magnetic stirrer set to the desired temperature (e.g., 40°C) and agitation speed (e.g., 150 rpm).[3]
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take a small aliquot of the reaction mixture.
-
Filter the sample to remove the immobilized enzyme before analysis.
-
Analyze the sample by GC to determine the conversion of geraniol to this compound. The conversion can be calculated based on the disappearance of the limiting reactant or the appearance of the product.[7][14]
-
-
Product Recovery:
-
Once the reaction has reached the desired conversion or equilibrium, separate the immobilized enzyme by filtration for potential reuse.
-
The product, this compound, can be purified from the remaining reactants and solvent (if used) by standard methods such as distillation or chromatography.
-
Visualizations
Experimental Workflow
Caption: Workflow for enzymatic this compound synthesis.
Troubleshooting Logic
Caption: Troubleshooting logic for low conversion issues.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Water Sorbent on Lipase-Catalysed Esterification of Fatty Acid [article.sapub.org]
- 9. ocl-journal.org [ocl-journal.org]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]
- 13. Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse - PMC [pmc.ncbi.nlm.nih.gov]
Geranyl formate stability under different storage conditions.
Technical Support Center: Geranyl Formate (B1220265) Stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of geranyl formate under various storage conditions. Below are frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is considered chemically stable when stored under recommended conditions.[1] It is stable at normal temperatures and pressures.[2] However, as a volatile terpene ester, it is susceptible to degradation from environmental factors such as heat, light, and air exposure over time.[3][4][5] Proper storage is crucial to prevent chemical changes that can alter its fragrance profile and purity.
Q2: What are the optimal storage conditions for this compound?
To ensure maximum stability and shelf-life, this compound should be stored according to the conditions summarized in the table below. These guidelines are designed to minimize degradation from oxidation, hydrolysis, and volatilization.
| Parameter | Recommendation | Rationale | Citations |
| Temperature | Cool, stable environment, ideally 32°F - 68°F (0°C - 20°C). | Extreme heat accelerates evaporation and degradation.[5][6] Heating can lead to container pressurization and rupture.[3] Avoid freezing, which can also damage the compound upon thawing.[4] | [3][4][5][6] |
| Light Exposure | Store in the dark. Use amber or opaque glass containers. | UV light provides the energy to break down terpene molecules, leading to loss of potency and altered aroma.[5][6][7] | [5][6][7] |
| Atmosphere | Minimize air/oxygen exposure. Store under an inert gas (e.g., Argon, Nitrogen). | Oxygen exposure leads to oxidation, which can diminish quality and form peroxides.[3][4][6] Airtight seals are critical.[6] | [3][4][6] |
| Humidity | Controlled humidity (ideally 55-65% RH). | High humidity can encourage microbial growth or cause dilution.[4][6] | [4][6] |
| Container Type | Airtight, sealed glass containers. | Glass is non-reactive. Airtight seals prevent oxidation and evaporation.[2][6] Avoid plastic containers, which can have static charges that affect the material.[7] | [2][6][7] |
Q3: What chemical reactions can cause this compound to degrade?
This compound can degrade through several chemical pathways, primarily oxidation and hydrolysis. It is also incompatible with certain classes of chemicals.
-
Oxidation : In the presence of air (oxygen), this compound can oxidize. This process can be accelerated by light and heat. Over time, this can lead to the formation of peroxides.[3] The use of antioxidants may help minimize this process.[3]
-
Hydrolysis : Although stable in neutral conditions, this compound is an ester and can be hydrolyzed back to geraniol (B1671447) and formic acid, especially in the presence of strong acids or bases (caustic solutions).[3] This reaction is often catalyzed by heat.
-
Incompatibilities : Direct contact with strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates should be avoided as they can cause vigorous and potentially exothermic reactions.[1][3][8]
Caption: Factors leading to the degradation of this compound.
Troubleshooting Guide
Issue: My this compound sample has a changed odor or appears discolored.
-
Possible Cause 1: Oxidation. Exposure to air, especially over a prolonged period, can alter the chemical structure and, therefore, the fragrance profile. The "fresh, green-rosy" odor may diminish or become harsh.
-
Troubleshooting Steps:
-
Review your storage procedure. Ensure the container is airtight and the headspace is minimized.
-
For future storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.
-
Perform an analytical purity check using the GC-MS protocol outlined below to identify potential degradation products.
-
-
Possible Cause 2: Contamination. The use of unclean handling tools (pipettes, glassware) or exposure to a contaminated environment can introduce impurities that alter the sample's characteristics.
-
Troubleshooting Steps:
-
Always use clean, dry glass equipment for handling and transfers.[6]
-
Isolate the storage of this compound from other volatile chemicals to prevent cross-contamination.
-
Analyze the sample via GC-MS to identify any unexpected compounds.
-
Issue: I am observing inconsistent results in experiments using this compound.
-
Possible Cause: Sample Degradation. If the bulk container is opened frequently without proper precautions, the sample's integrity may change over time, leading to variability between experiments conducted on different dates.
-
Troubleshooting Steps:
-
For long-term studies, aliquot the this compound into smaller, single-use vials upon receipt. This prevents repeated exposure of the main stock to air and light.
-
Always allow the sample to return to room temperature before opening to prevent condensation of moisture from the air into the cold liquid.
-
Run a quality control check (e.g., GC-MS) on a new aliquot at the start of each new set of experiments to ensure consistency.
-
Experimental Protocols
Protocol: Stability Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a framework for quantitatively assessing the stability of this compound over time and under different conditions.
1. Objective: To quantify the purity of a this compound sample and identify potential degradation products using GC-MS.
2. Materials:
-
This compound sample(s)
-
High-purity solvent for dilution (e.g., Hexane or Ethanol, GC grade)
-
Volumetric flasks and pipettes
-
GC vials with septa caps
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
3. Experimental Workflow:
Caption: Workflow for GC-MS analysis of this compound stability.
4. Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1000 ppm) in a suitable solvent.
-
For the "Time Zero" sample, immediately transfer an aliquot of the freshly prepared solution into a GC vial.
-
Store the remaining stock solution under the desired test conditions (e.g., 40°C, ambient light).
-
At specified time intervals (e.g., 1 week, 1 month, 3 months), withdraw an aliquot from the stock solution and prepare it for analysis in the same manner.
5. Suggested GC-MS Parameters:
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Scan Range: 40-400 m/z.
6. Data Analysis:
-
Integrate the chromatographic peaks for all samples.
-
Calculate the purity of this compound at each time point using the peak area percentage.
-
Purity % = (Peak Area of this compound / Total Peak Area of all compounds) x 100
-
-
Compare the mass spectrum of the this compound peak against a reference library (e.g., NIST) to confirm its identity.[9]
-
Attempt to identify any new peaks that appear over time by matching their mass spectra to the library. These represent potential degradation products.
-
Plot the purity percentage against time to determine the degradation rate under the tested storage conditions.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Page loading... [guidechem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. rootsciences.com [rootsciences.com]
- 5. How to Store Terpenes Safely: 5 Tips to Protect Your Terps – East Coast Terpenes [eastcoastterpenes.com]
- 6. bucannalabs.com [bucannalabs.com]
- 7. getcubbi.com [getcubbi.com]
- 8. This compound Manufacturers Suppliers Exporters [pcmenergy.com]
- 9. This compound [webbook.nist.gov]
Identifying and minimizing byproducts in Geranyl formate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of geranyl formate (B1220265).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of geranyl formate, focusing on the identification and minimization of byproducts.
| Issue | Potential Cause | Recommended Action | Analytical Method |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time. - Increase temperature moderately. - Use a more effective catalyst (e.g., solid acid catalysts, enzymes). - Remove water byproduct (e.g., Dean-Stark trap). | GC-MS, HPLC |
| Isomerization of geraniol (B1671447) to less reactive isomers. | - Use a milder catalyst (e.g., enzymatic catalysts). - Optimize reaction temperature to favor esterification over isomerization. | GC-MS, NMR | |
| Degradation of geraniol or this compound. | - Avoid excessively high temperatures. - Use a protective atmosphere (e.g., nitrogen) if oxidation is suspected. | GC-MS | |
| Presence of Neryl Formate and Linalyl Formate Impurities | Isomerization of the geraniol starting material. | - Use high-purity geraniol. - Employ a catalyst with low isomerization activity (e.g., lipases). - Optimize reaction conditions (lower temperature, shorter reaction time) to minimize isomerization.[1] | GC-MS, Chiral GC |
| Acid-catalyzed isomerization during synthesis. | - Use a non-acidic catalyst system (e.g., enzymatic). - Neutralize the reaction mixture promptly upon completion. | GC-MS | |
| Formation of Terpene Hydrocarbons (e.g., β-pinene, ocimene) | Dehydration of geraniol. | - Use milder reaction conditions (lower temperature). - Avoid strong protic acid catalysts. - Consider using a solid acid catalyst which can offer higher selectivity. | GC-MS |
| Formation of Cyclic Ethers (e.g., α-terpineol) | Acid-catalyzed cyclization of geraniol. | - Employ less acidic catalysts. - Maintain a lower reaction temperature. - Minimize reaction time. | GC-MS |
| Difficult Product Purification | Presence of multiple byproducts with similar boiling points. | - Optimize reaction conditions to minimize byproduct formation. - Employ fractional distillation under reduced pressure for separation. - Consider chromatographic purification methods (e.g., column chromatography). | GC-MS, HPLC |
Frequently Asked Questions (FAQs)
1. What are the most common byproducts in this compound synthesis?
The most prevalent byproducts are isomers of this compound, namely neryl formate and linalyl formate. These arise from the isomerization of the starting material, geraniol, into its isomers, nerol (B1678202) and linalool, which then undergo esterification.[1] Under certain conditions, particularly with strong acid catalysts and higher temperatures, dehydration and cyclization of geraniol can also occur, leading to the formation of terpene hydrocarbons (like β-pinene and ocimene) and cyclic ethers (such as α-terpineol).
2. How can I minimize the isomerization of geraniol during synthesis?
To minimize isomerization, consider the following strategies:
-
Catalyst Selection: Enzymatic catalysts, such as lipases, are known for their high selectivity and can significantly reduce isomerization compared to traditional acid catalysts.[2] Solid acid catalysts may also offer better selectivity than strong mineral acids.
-
Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can help to favor the desired esterification reaction over the isomerization side reaction.
-
Starting Material Purity: Using high-purity geraniol will ensure that isomeric impurities are not carried over into the final product.
3. What is the role of the catalyst in byproduct formation?
The catalyst plays a crucial role in determining the product distribution. Strong protic acids, like sulfuric acid, can promote not only the desired esterification but also the isomerization, dehydration, and cyclization of geraniol.[3][4] Milder catalysts, such as enzymes or certain solid acids, can offer higher selectivity towards the formation of this compound with minimal byproducts.[5]
4. Which analytical techniques are best for identifying and quantifying byproducts?
Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly used technique for the identification and quantification of this compound and its byproducts.[6][7] The mass spectra can be used to identify the different compounds, and the peak areas in the chromatogram can be used for quantification. For chiral byproducts, chiral gas chromatography may be necessary for separation and quantification.
5. Are there "greener" synthesis methods that reduce byproducts and hazardous waste?
Yes, several approaches are considered more environmentally friendly:
-
Enzymatic Synthesis: The use of lipases as catalysts operates under mild reaction conditions and often leads to higher selectivity and fewer byproducts.[2][8]
-
Ionic Liquids: Ionic liquids can be used as catalysts and solvents, and in some cases, they can be recycled, reducing waste. Some studies report high efficiency and no byproducts with this method.[9]
-
Solid Acid Catalysts: These catalysts are easily separable from the reaction mixture, reusable, and can be designed for high selectivity, thus minimizing waste and downstream processing.[3]
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound using a mineral acid catalyst.
Materials:
-
Geraniol (high purity)
-
Anhydrous formic acid
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine geraniol and a 1.5 to 2-fold molar excess of anhydrous formic acid.[10]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of geraniol).
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction temperature is typically maintained between 40-60°C. Monitor the reaction progress by TLC or GC analysis. The reaction is often left for several hours to reach completion.[10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid, be cautious of gas evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to separate it from unreacted starting materials and high-boiling byproducts.[10]
-
Protocol 2: GC-MS Analysis of Reaction Mixture
This protocol outlines a general procedure for the analysis of the reaction mixture to identify and quantify this compound and its byproducts.
Instrumentation and Columns:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for separating the components.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., hexane, ethyl acetate) to an appropriate concentration for GC-MS analysis.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/minute to 240°C.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Analysis:
-
Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and by comparing their retention times with authentic standards if available.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential byproduct formation pathways in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN105906504A - Method for preparing natural geranyl acetate - Google Patents [patents.google.com]
- 6. ez.restek.com [ez.restek.com]
- 7. This compound | C11H18O2 | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Past Issues » Chemical and Biochemical Engineering Quarterly [silverstripe.fkit.hr]
- 9. CN113292424B - A kind of method for preparing this compound catalyzed by ionic liquid - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
Troubleshooting peak tailing in GC analysis of Geranyl formate.
This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography (GC) analysis of Geranyl formate (B1220265), with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC analysis?
A1: Peak tailing is a phenomenon observed in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Peak tailing can compromise the accuracy of quantification and the resolution between adjacent peaks.[2]
Q2: Why is my Geranyl formate peak tailing?
A2: Peak tailing for this compound, an ester, can be caused by a variety of factors. These can be broadly categorized into three areas: issues with the GC inlet, problems within the column, or suboptimal method parameters.[2][3] Specific causes can include active sites in the liner or on the column, column contamination, incorrect column installation, or an inappropriate temperature program.[2]
Q3: Can the chemical properties of this compound contribute to peak tailing?
A3: Yes, as this compound is a moderately polar compound, it can interact with active sites within the GC system. These active sites are often exposed silanol (B1196071) groups on the surface of the inlet liner or the column stationary phase.[2] This secondary interaction can lead to some molecules being retained longer than others, resulting in a tailing peak.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Inlet-Related Issues
Q: I am observing peak tailing for this compound. Where should I start troubleshooting?
A: The GC inlet is the most common source of peak shape problems.[3] Therefore, it is the best place to begin your troubleshooting.
Troubleshooting Steps:
-
Inspect and Replace the Septum: A cored or leaking septum can lead to poor peak shape. Replace the septum if it is visibly damaged or has been in use for many injections.
-
Clean or Replace the Inlet Liner: The liner is a common site for the accumulation of non-volatile residues and can also have active sites.[2] Replace the liner with a new, deactivated one. Using a liner with glass wool can help trap non-volatile contaminants, but the wool itself can also be a source of activity if not properly deactivated.
-
Check for Leaks: Leaks in the inlet system can disrupt the carrier gas flow path and cause peak distortion. Perform a leak check of the inlet fittings.
-
Optimize Inlet Temperature: An inlet temperature that is too low can cause slow vaporization of the sample, which may contribute to peak tailing. Ensure the inlet temperature is appropriate for the boiling point of this compound (approximately 216 °C). A typical starting point is 250 °C.
Guide 2: Addressing Column-Related Problems
Q: I have performed inlet maintenance, but the peak tailing persists. Could the column be the issue?
A: Yes, if inlet maintenance does not resolve the problem, the issue likely lies with the GC column.
Troubleshooting Steps:
-
Column Conditioning (Bake-out): Contaminants that have passed the inlet can accumulate on the column. Conditioning the column at a high temperature (without exceeding the column's maximum temperature limit) can help remove these contaminants.
-
Column Trimming: The first few centimeters of the column can accumulate non-volatile residues and become active. Trimming 15-30 cm from the inlet end of the column can often restore peak shape.
-
Verify Correct Column Installation: An improperly cut or installed column can cause peak tailing. Ensure the column is cut cleanly and squarely and is installed at the correct depth in both the inlet and the detector as per the instrument manufacturer's guidelines.[4] An incorrect insertion depth can create dead volumes or turbulence in the flow path.[4]
-
Evaluate Column Choice: While this compound can be analyzed on a variety of columns, a non-polar or mid-polarity column is generally suitable. If you are using a very polar column, strong interactions between the analyte and the stationary phase could potentially cause tailing. Standard non-polar columns like those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5MS) are commonly used for flavor and fragrance analysis.[5]
Guide 3: Optimizing Method Parameters
Q: Can my GC method parameters be the cause of peak tailing for this compound?
A: Yes, suboptimal method parameters can certainly lead to poor peak shapes.
Troubleshooting Steps:
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4] Try injecting a more dilute sample to see if the peak shape improves.
-
Adjust the Temperature Program: A temperature ramp that is too fast may not allow for proper interaction with the stationary phase, while a final temperature that is too low may not efficiently elute the analyte. For this compound, a starting oven temperature of around 60-80°C, followed by a ramp of 5-10°C/min to a final temperature of 220-240°C is a reasonable starting point.[6][7]
-
Review Carrier Gas Flow Rate: An inappropriate flow rate can affect chromatographic efficiency and peak shape. Ensure your carrier gas flow rate is set to the optimal or near-optimal value for your column dimensions.
Data Presentation
| Parameter | Recommended Value/Range | Potential Impact on Peak Tailing |
| Inlet Temperature | 250 °C | Too low: Incomplete/slow vaporization, causing tailing. |
| Injection Volume | 0.1 - 1.0 µL | Too high: Column overload, leading to peak distortion. |
| Split Ratio | 50:1 to 100:1 | Too low: Can lead to column overload. |
| Oven Initial Temp. | 60 - 80 °C | Affects focusing of the analyte at the head of the column. |
| Oven Ramp Rate | 5 - 10 °C/min | Can influence peak width and resolution. |
| Oven Final Temp. | 220 - 240 °C | Too low: Incomplete elution, causing tailing. |
| Carrier Gas Flow | Optimal for column ID | Sub-optimal flow can lead to broader peaks. |
Experimental Protocols
Representative GC-FID Protocol for this compound Analysis
This protocol is a general guideline and may require optimization for your specific instrumentation and application.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5MS, or equivalent).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/Splitless injector in split mode.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 100:1.
-
Injection Volume: 1.0 µL.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 8 °C/min to 240 °C.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Detector Temperature: 260 °C.
-
Sample Preparation: Prepare a 100 ppm solution of this compound in a suitable solvent such as ethanol (B145695) or hexane.
Mandatory Visualization
References
- 1. This compound [webbook.nist.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Crude Geranyl Formate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Geranyl formate (B1220265).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude Geranyl formate?
A1: Crude this compound, typically synthesized by the esterification of geraniol (B1671447) with formic acid, may contain several impurities[1][2][3]:
-
Unreacted Starting Materials: Geraniol and formic acid are the most common impurities.
-
Isomeric Esters: Neryl formate, the ester of nerol (B1678202) (the Z-isomer of geraniol), is a common isomeric impurity. Other terpene esters may also be present depending on the purity of the initial geraniol.
-
Byproducts from Side Reactions: Depending on the reaction conditions, minor byproducts from rearrangements or side reactions of geraniol may be formed.
-
Water: Water can be present from the work-up process or as a byproduct of the esterification reaction.
-
Catalyst Residues: If a catalyst was used for the esterification, traces of it might remain in the crude product.
Q2: What are the main methods for purifying crude this compound?
A2: The primary methods for purifying crude this compound are:
-
Aqueous Work-up: This initial step involves washing the crude product with water and a mild base (like sodium bicarbonate solution) to remove excess formic acid and other water-soluble impurities.
-
Fractional Vacuum Distillation: This is a highly effective method for separating this compound from less volatile impurities like unreacted geraniol and more volatile impurities.
-
Column Chromatography: This technique is useful for separating this compound from closely related isomers and other non-volatile impurities.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₂ | |
| Molecular Weight | 182.26 g/mol | |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 216 °C (at 760 mmHg) | [5] |
| 92 °C (at 11 mmHg) | ||
| Density | ~0.915 g/mL at 25 °C | [5] |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [5] |
Q4: How can I monitor the purity of this compound during purification?
A4: The purity of this compound can be monitored using the following analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the separation of this compound from its impurities during column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method for determining the purity of this compound and identifying any impurities present. The mass spectrum of this compound shows characteristic fragments that can be used for its identification[6][7].
Troubleshooting Guides
Fractional Vacuum Distillation
Problem: Poor separation between this compound and Geraniol.
-
Possible Cause: Insufficient column efficiency or incorrect vacuum pressure and temperature.
-
Solution:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing or Raschig rings).
-
Optimize Vacuum Pressure: A lower vacuum pressure will decrease the boiling points of both compounds, potentially improving separation. Aim for a pressure where the boiling point difference between this compound and geraniol is maximized.
-
Control the Distillation Rate: A slow and steady distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation.
-
Problem: The product is dark or has a burnt odor after distillation.
-
Possible Cause: Thermal decomposition of this compound or impurities at high temperatures.
-
Solution:
-
Use a Lower Vacuum: A lower vacuum will reduce the boiling point and minimize the risk of thermal degradation.
-
Ensure Even Heating: Use a heating mantle with a stirrer to ensure even heating of the distillation flask and prevent localized overheating.
-
Minimize Distillation Time: Do not heat the mixture for longer than necessary.
-
Column Chromatography
Problem: this compound is co-eluting with an impurity.
-
Possible Cause: The chosen solvent system (eluent) does not provide adequate separation.
-
Solution:
-
Optimize the Eluent System: The polarity of the eluent is critical. This compound is a relatively non-polar ester.
-
Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or diethyl ether.
-
A common starting point for terpene esters is a hexane:ethyl acetate gradient (e.g., starting from 98:2 and gradually increasing the ethyl acetate concentration).
-
-
Use a Different Adsorbent: While silica (B1680970) gel is the most common adsorbent, alumina (B75360) (neutral or basic) can sometimes offer different selectivity and may resolve co-eluting compounds.
-
Consider Argentation Chromatography: For separating unsaturated isomers, silica gel impregnated with silver nitrate (B79036) can be very effective. The silver ions interact differently with the double bonds of the isomers, allowing for their separation.
-
Problem: this compound appears to be degrading on the silica gel column.
-
Possible Cause: Silica gel is slightly acidic and can cause hydrolysis of the formate ester, especially in the presence of protic solvents.
-
Solution:
-
Deactivate the Silica Gel: Wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine (B128534) in the eluent before packing the column. This neutralizes the acidic sites on the silica surface[8].
-
Use a Non-Protic Solvent System: If possible, use a solvent system that does not contain protic solvents like methanol (B129727) or ethanol.
-
Minimize Contact Time: Run the chromatography as quickly as possible while still achieving good separation.
-
Experimental Protocols
Protocol 1: Aqueous Work-up of Crude this compound
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining formic acid. Be cautious as CO₂ evolution may cause pressure build-up.
-
Wash the organic layer again with deionized water and then with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude, washed this compound.
Protocol 2: Fractional Vacuum Distillation of this compound
-
Set up a fractional distillation apparatus equipped with a vacuum pump, a manometer, and a fractionating column.
-
Add the crude this compound to the distillation flask along with a magnetic stir bar.
-
Slowly evacuate the system to the desired pressure (e.g., 10-15 mmHg).
-
Begin heating the distillation flask gently while stirring.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Slowly increase the temperature and collect the main fraction of this compound at its boiling point at the given pressure (e.g., ~92 °C at 11 mmHg).
-
Monitor the temperature at the top of the column. A stable temperature during collection indicates a pure fraction.
-
Stop the distillation before all the material in the flask has vaporized to avoid the concentration of high-boiling impurities.
Protocol 3: Silica Gel Column Chromatography of this compound
-
Prepare the Column: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like hexane.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.
-
-
Collect Fractions: Collect small fractions and monitor them by TLC.
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 95:5 hexane:ethyl acetate). Visualize the spots under UV light or by staining with a suitable reagent (e.g., potassium permanganate (B83412) stain).
-
Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Process Workflows
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for poor separation during distillation.
Caption: Troubleshooting common issues in column chromatography of this compound.
References
- 1. CN113292424B - A kind of method for preparing this compound catalyzed by ionic liquid - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. foreverest.net [foreverest.net]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C11H18O2 | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ez.restek.com [ez.restek.com]
- 8. researchgate.net [researchgate.net]
Overcoming solubility issues of Geranyl formate in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Geranyl Formate (B1220265) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Geranyl Formate and what are its basic properties?
This compound is the formate ester of geraniol, a naturally occurring terpene alcohol.[1] It is a colorless to pale yellow liquid with a fresh, rose-like odor.[1][2] It is primarily used as a flavoring agent and in fragrances.[1][2]
Q2: What is the solubility of this compound in water?
This compound is generally considered insoluble or sparingly soluble in water.[1][3] One source quantifies its water solubility at approximately 23.73 mg/L.[4] It is, however, soluble in alcohols and most fixed oils but insoluble in glycerol (B35011) and propylene (B89431) glycol.[1] Its poor water solubility is due to its long, nonpolar hydrocarbon chain, which dominates its chemical properties despite the presence of a more polar ester group.[3]
Q3: Why is my this compound solution cloudy or showing precipitation?
Cloudiness or precipitation occurs when this compound concentration exceeds its solubility limit in the aqueous medium. This can happen immediately upon addition or over time due to changes in temperature or solvent composition. For instance, if a stock solution of this compound in an organic solvent is added to an aqueous buffer, the organic solvent percentage might not be high enough in the final solution to keep it dissolved.[5] This is a common issue for hydrophobic compounds like terpenes.[6]
Troubleshooting Guide: Overcoming Solubility Issues
If you are experiencing issues with dissolving this compound, follow this general troubleshooting workflow.
Caption: General troubleshooting workflow for this compound solubility issues.
Method 1: The Co-Solvent Approach
This is often the simplest method for initial experiments. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar compounds.[7][8]
Q: Which co-solvents are effective for this compound? A: Ethanol is a good starting point as this compound is known to be soluble in alcohol.[1] Other common co-solvents used in drug development include propylene glycol and polyethylene (B3416737) glycol (PEG), although its insolubility in propylene glycol should be noted.[1][7]
Q: How do I use a co-solvent to prepare my aqueous solution? A: The standard procedure is to first dissolve the this compound in a minimal amount of the pure co-solvent (e.g., 100% ethanol) to create a concentrated stock solution. This stock can then be added dropwise to your aqueous buffer while stirring vigorously. It is critical to ensure the final concentration of the co-solvent is high enough to maintain solubility.
Q: My solution precipitated even with a co-solvent. What went wrong? A: This usually indicates that the final concentration of the co-solvent is too low. Terpene compounds often require a significant percentage of the co-solvent in the final solution to remain dissolved.[6] You may need to increase the co-solvent percentage or decrease the final concentration of this compound. Always perform a small-scale test to determine the maximum tolerable aqueous dilution for your stock solution.
Table 1: Co-Solvent Selection Guide
| Co-Solvent | Recommended Starting Concentration (Final Volume) | Pros | Cons |
| Ethanol | 1-10% | Simple, effective, this compound is highly soluble in it.[1] | Can affect cell viability or protein stability in biological assays at higher concentrations. |
| DMSO | 0.1-1% | Powerful solvent, used at very low concentrations. | Can have independent biological effects; may precipitate when diluted. |
| PEG 400 | 5-20% | Low toxicity, commonly used in formulations.[7] | Can increase viscosity of the solution. |
Method 2: Surfactants and Solubilizers
Surfactants or solubilizers are amphiphilic molecules that form micelles in water. These micelles can encapsulate hydrophobic compounds like this compound, allowing them to be dispersed in aqueous solutions, often resulting in a clear or translucent liquid.[9][10]
Q: What is the difference between a solubilizer and an emulsifier? A: Both are surfactants, but solubilizers typically have a high Hydrophile-Lipophile Balance (HLB) of 13-18 and create very small micelles, leading to transparent solutions.[9] Emulsifiers have a lower HLB and create larger particles, resulting in milky emulsions. For clear solutions, a solubilizer is required.
Q: Which solubilizers can I use? A: Polysorbates (e.g., Polysorbate 20, Polysorbate 80) are common and effective choices for solubilizing essential oils and fragrance components.[11] For applications requiring natural ingredients, plant-derived solubilizers like Caprylyl/Capryl Glucoside are available.[10]
Q: How do I determine the right ratio of solubilizer to this compound? A: The ratio is critical and must be determined experimentally. A typical starting point is a 5:1 ratio of solubilizer to this compound by weight.[10] Mix the solubilizer and this compound together thoroughly before adding them to the aqueous phase. If the solution is cloudy, increase the proportion of the solubilizer until it becomes clear.
Experimental Protocol: Solubilization with Polysorbate 20
Caption: Experimental workflow for the surfactant/solubilizer method.
-
Preparation : In a separate vessel, weigh your desired amount of this compound and the corresponding amount of Polysorbate 20. Start with a 5:1 weight ratio (Polysorbate 20:this compound).[10]
-
Mixing : Mix the two components thoroughly until the mixture is completely homogenous and clear.
-
Dispersion : Slowly add the mixture to your aqueous buffer while continuously stirring.
-
Optimization : If the final solution is not clear, you will need to increase the ratio of solubilizer to this compound and repeat the process.
Method 3: Cyclodextrin Inclusion Complexes
Cyclodextrins (CDs) are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate "guest" molecules like this compound.[12] This encapsulation, known as an inclusion complex, significantly increases the water solubility and stability of the guest compound.[13][14]
Q: Which type of cyclodextrin should I use? A: Beta-cyclodextrin (β-CD) is commonly used due to its cavity size and availability.[13][15] Studies on the related compound, geraniol, have shown successful complexation with β-CD and gamma-cyclodextrin (B1674603) (γ-CD).[14][16] For other terpenes like α-pinene, modified cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) have been used to further improve solubilization.[12]
Q: How is a this compound-Cyclodextrin complex prepared? A: A common technique is the co-precipitation or saturated solution method.[13][17] This involves dissolving the cyclodextrin in water (often with heating), adding the this compound, and allowing the complex to form over several hours with continuous stirring. The resulting complex can then be isolated as a solid powder by filtration and drying. This powder can then be readily dissolved in aqueous solutions.
Table 2: Comparison of Solubilization Methods
| Feature | Co-Solvents | Surfactants/Solubilizers | Cyclodextrins |
| Ease of Use | High | Medium | Low (requires pre-formation) |
| Concentration Achievable | Low to Medium | Medium to High | Medium |
| Impact on Bio-assays | High (solvent effects) | Medium (surfactant effects) | Low (generally biocompatible) |
| Stability Enhancement | Low | Medium | High (protects guest molecule)[14] |
| Typical Application | Initial in-vitro screening | Formulations (cosmetics, food)[11] | Drug delivery, stability studies[12] |
Experimental Protocol: Preparation of a this compound/β-Cyclodextrin Inclusion Complex
Caption: Workflow for preparing a cyclodextrin inclusion complex.
-
CD Solution : Prepare a saturated or near-saturated solution of β-cyclodextrin in purified water. Gentle heating (50-60°C) can increase the solubility of β-CD.
-
GF Solution : In a separate vial, dissolve the this compound in a minimal volume of a suitable co-solvent like ethanol.
-
Mixing : While vigorously stirring the warm β-CD solution, add the this compound solution dropwise.
-
Complexation : Maintain stirring for a prolonged period (e.g., 12-24 hours) to allow for the formation of the inclusion complex.
-
Precipitation : Cool the mixture slowly, and then refrigerate (e.g., at 4°C) to induce the precipitation of the solid complex.
-
Isolation : Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold water to remove any uncomplexed starting material.
-
Drying : Dry the resulting powder, for instance, in a vacuum oven at a low temperature (e.g., 40°C). The final white powder is the inclusion complex, which should exhibit improved solubility in aqueous media.
Impact on Experimental Systems
Q: How can poor solubility affect my cell-based assay results? A: Poor solubility can lead to several artifacts. The compound may precipitate out of the media, leading to an actual concentration far lower than the nominal concentration, which results in underestimation of potency. Precipitates can also cause light scattering in plate-based assays or be cytotoxic to cells, confounding the results.
Caption: Hypothetical impact of solubility on a cell signaling pathway.
References
- 1. This compound | C11H18O2 | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. foreverest.net [foreverest.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound, 105-86-2 [thegoodscentscompany.com]
- 5. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 6. WO2012034053A2 - Increasing the concentration of terpene compounds in liquids - Google Patents [patents.google.com]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. formulabotanica.com [formulabotanica.com]
- 10. joanmorais.com [joanmorais.com]
- 11. makesy.com [makesy.com]
- 12. Terpenes and Essential Oils in Pharmaceutics: Applications as Therapeutic Agents and Penetration Enhancers with Advanced Delivery Systems for Improved Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study on the preparation of geranyl acetone and β-cyclodextrin inclusion complex and its application in cigarette flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 15. cyclodextrinnews.com [cyclodextrinnews.com]
- 16. Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safe handling and disposal procedures for Geranyl formate.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Geranyl Formate (B1220265).
Frequently Asked Questions (FAQs)
Q1: What is Geranyl Formate and what are its primary hazards?
This compound is a colorless liquid with a fresh, green, rosy odor, commonly used as a fragrance and flavoring agent.[1] While it is a combustible liquid, its primary hazards are that it may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[2][3] It is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[4]
Q2: What are the immediate first aid procedures in case of exposure?
In case of accidental exposure to this compound, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration and consult a physician.[5] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[4][5] If skin irritation or a rash occurs, seek medical advice.[2][3][6] |
| Eye Contact | Rinse the eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[5] |
Q3: What personal protective equipment (PPE) is required when handling this compound?
To ensure personal safety, the following PPE should be worn when handling this compound:
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves. Gloves must be inspected prior to use.[3][5] |
| Eye/Face Protection | Use safety glasses with side-shields.[5] |
| Skin and Body Protection | Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5] |
| Respiratory Protection | Use in a well-ventilated area.[4] If ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator.[5] |
Troubleshooting Guide
Problem: I have spilled a small amount of this compound in the lab.
Solution:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[4][5]
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[4][5]
-
Absorb and Collect: Absorb the spilled material and place it into a suitable, closed container for disposal.[5]
-
Clean the Area: Clean the spill area thoroughly.
-
Personal Protection: Ensure you are wearing appropriate PPE, including gloves, safety glasses, and protective clothing, during the cleanup process.[4][5]
Problem: The container of this compound is leaking.
Solution:
-
Assess the Leak: Check if the container is damaged.
-
Transfer: If safe to do so, transfer the contents to a new, properly labeled container.
-
Storage: Store all containers in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2][4] Keep containers securely sealed.[4]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C11H18O2 | [5][7] |
| Molecular Weight | 182.26 g/mol | [5] |
| Boiling Point | 216 °C | [1][5] |
| Flash Point | 185.0 °F (85.0 °C) | [2] |
| Vapor Pressure | 0.05 mm Hg at 25 °C | [2] |
| Density | 0.915 g/cm³ at 20 °C | [3] |
Experimental Protocol: Synthesis of a Fragrance Compound using this compound
This protocol outlines a general procedure for using this compound in a laboratory synthesis. Note: This is a hypothetical example and must be adapted and reviewed by qualified personnel before implementation.
-
Reaction Setup:
-
Ensure the reaction is performed in a fume hood with adequate ventilation.
-
Assemble the necessary glassware (e.g., round-bottom flask, condenser) and ensure it is dry.
-
Charge the reaction vessel with the solvent and other reactants before adding this compound.
-
-
Reagent Addition:
-
Carefully measure the required amount of this compound using a calibrated pipette or syringe.
-
Add the this compound to the reaction mixture dropwise, while stirring, to control the reaction rate and temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture using appropriate procedures.
-
Extract the product using a suitable solvent.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography or distillation.
-
-
Waste Disposal:
-
All waste materials, including unused this compound, solvents, and reaction byproducts, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4]
-
Visual Guides
Caption: Experimental workflow for a typical synthesis using this compound.
Caption: Decision tree for responding to a this compound spill.
References
- 1. This compound | 105-86-2 [amp.chemicalbook.com]
- 2. vigon.com [vigon.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. prod.adv-bio.com [prod.adv-bio.com]
- 7. This compound | C11H18O2 | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Geranyl Formate Stability in Formulations
Welcome to the technical support center for Geranyl Formate (B1220265). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of Geranyl Formate in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound, a terpene ester, are hydrolysis and oxidation.[1] Hydrolysis, catalyzed by the presence of acids or bases, results in the cleavage of the ester bond to form Geraniol (B1671447) and Formic Acid. Oxidation can occur due to exposure to air and light, leading to the formation of various oxidation products and a potential loss of fragrance and efficacy.
Q2: How does pH affect the stability of this compound in aqueous or emulsion-based formulations?
Q3: What are the signs of this compound degradation in my formulation?
A3: Degradation of this compound can manifest in several ways:
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Change in Odor: A shift from its characteristic fresh, rosy, and fruity scent to a more pronounced geraniol (floral, rose-like) or sharp, acidic (formic acid) odor.
-
Phase Separation: In emulsions, the breakdown of the ester can alter the interfacial properties, potentially leading to instability and phase separation.
-
Discoloration: The formulation may develop a yellowish tint or become cloudy.
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Decrease in Potency: For pharmaceutical or active cosmetic formulations, a decrease in the intended efficacy may be observed.
-
pH Shift: The formation of formic acid from hydrolysis will lead to a decrease in the pH of the formulation over time.
Q4: Is this compound sensitive to light?
A4: While specific photodegradation studies on this compound are limited, terpene compounds, in general, can be sensitive to UV light. Photons can provide the energy to initiate oxidation reactions. Therefore, it is a good practice to protect formulations containing this compound from direct light by using opaque or UV-protective packaging.
Q5: Which antioxidants are effective in preventing the oxidative degradation of this compound?
A5: To prevent oxidation, the addition of antioxidants is highly recommended. For lipid-based or the oil phase of emulsions, lipophilic antioxidants are most effective. Commonly used and effective antioxidants include:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant widely used in cosmetics and pharmaceuticals.
-
Tocopherol (Vitamin E): A natural antioxidant that is very effective in protecting oils and esters.
-
Ascorbyl Palmitate: A fat-soluble form of Vitamin C that works synergistically with other antioxidants like tocopherol.[2][3][4][5]
For aqueous phases, hydrophilic antioxidants like ascorbic acid can be considered. Often, a combination of antioxidants is used to provide comprehensive protection against oxidation.
Troubleshooting Guides
Issue 1: "Off-Odor" Development in the Formulation
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Hydrolysis | 1. Measure the pH of the formulation. A drop in pH over time indicates acid formation. 2. Analyze the formulation for the presence of Geraniol and Formic Acid using GC-MS and HPLC, respectively. | 1. Adjust the pH of the formulation to a weakly acidic range (4.0-5.5) using a suitable buffering system. 2. If possible, reduce the water activity in the formulation. |
| Oxidation | 1. Check if the formulation was exposed to air or light for extended periods. 2. Analyze for potential oxidative byproducts (though these may be numerous and difficult to identify without standards). | 1. Incorporate an antioxidant or a blend of antioxidants (e.g., Tocopherol, Ascorbyl Palmitate, BHT) into the oil phase of the formulation. 2. Package the product in an airtight container with minimal headspace. Use opaque or UV-protective packaging. |
Issue 2: Emulsion Instability (Phase Separation)
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Hydrolysis leading to changes in interfacial tension | 1. Correlate the onset of phase separation with any observed changes in odor or pH. 2. Analyze the separated phases to determine the distribution of this compound and its degradation products. | 1. Stabilize this compound against hydrolysis by controlling the pH. 2. Re-evaluate the emulsifier system. A more robust emulsifier or a combination of emulsifiers may be needed. |
| Incompatibility with excipients | 1. Review the formulation for any potentially reactive excipients (e.g., strong acids, bases, oxidizing agents). | 1. Conduct compatibility studies with individual excipients to identify the problematic ingredient. 2. Replace the incompatible excipient with a more suitable alternative. |
Data Presentation
Table 1: Factors Influencing this compound Stability and Recommended Mitigation Strategies
| Factor | Effect on this compound | Recommended Range/Action | Primary Degradation Pathway Addressed |
| pH | High and low pH increase the rate of hydrolysis. | Maintain pH in the range of 4.0-5.5. | Hydrolysis |
| Temperature | Higher temperatures accelerate both hydrolysis and oxidation. | Store formulations at controlled room temperature or below. Avoid heat exposure. | Hydrolysis & Oxidation |
| Oxygen | Promotes oxidative degradation. | Minimize headspace in packaging. Consider inert gas blanketing during manufacturing. | Oxidation |
| Light | Can initiate and accelerate oxidative degradation. | Use opaque or UV-protective packaging. | Oxidation |
| Incompatible Excipients | Strong acids, bases, and oxidizing agents will degrade this compound. | Avoid these excipients. Conduct compatibility studies. | Hydrolysis & Oxidation |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and Geraniol
This protocol provides a general method for the quantification of this compound and its primary hydrolytic degradation product, Geraniol.[6][7][8]
-
Sample Preparation:
-
Accurately weigh a known amount of the formulation.
-
Perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) or ethyl acetate. The choice of solvent may depend on the formulation matrix.
-
For emulsions, it may be necessary to first break the emulsion using a suitable method (e.g., addition of a salt or a water-miscible solvent like isopropanol).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Prepare a series of calibration standards of this compound and Geraniol in the same solvent.
-
-
GC-MS Parameters:
-
Column: A polar capillary column such as a DB-Wax or equivalent (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 150 °C at 5 °C/min.
-
Ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for Quantification:
-
This compound: m/z 69, 93, 136
-
Geraniol: m/z 69, 93, 123, 154
-
-
-
-
Quantification:
-
Create calibration curves for this compound and Geraniol by plotting peak area against concentration.
-
Determine the concentration of each compound in the sample from the calibration curves.
-
Protocol 2: HPLC Analysis of Formic Acid
This protocol outlines a method for the quantification of formic acid, a product of this compound hydrolysis.[9][10][11][12][13]
-
Sample Preparation:
-
Disperse a known amount of the formulation in a suitable solvent system (e.g., water:acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Prepare calibration standards of formic acid in the mobile phase.
-
-
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mobile phase of 0.01 M potassium phosphate (B84403) monobasic, with the pH adjusted to 2.5 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at 210 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of formic acid against its concentration.
-
Calculate the concentration of formic acid in the sample from the regression equation of the calibration curve.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. How Ascorbyl Palmitate Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]
- 3. Effect of ascorbyl palmitate on oxidative stability of chemically interesterified cottonseed and olive oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ascorbyl Palmitate: A High-Performance Antioxidant With Dual-Phase Protection And Thermal Stability-www.china-sinoway.com [china-sinoway.com]
- 6. benchchem.com [benchchem.com]
- 7. revive-eo.com [revive-eo.com]
- 8. This compound [webbook.nist.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. ukm.my [ukm.my]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. HPLC Method For Separation of Acetic Acid and Formic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Catalyst Efficiency in Geranyl Formate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst efficiency in geranyl formate (B1220265) production.
Frequently Asked Questions (FAQs)
1. What are the most common types of catalysts used for geranyl formate synthesis?
The most common catalysts for this compound synthesis fall into three main categories:
-
Ionic Liquids (ILs): These are considered "green" catalysts due to their low vapor pressure, thermal stability, and recyclability.[1][2] They can act as both catalyst and solvent, simplifying the process.[1]
-
Enzymes (Lipases): Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are highly selective and operate under mild conditions, minimizing byproduct formation.[3]
-
Solid Acids: These include ion-exchange resins and sulfated metal oxides. They are heterogeneous catalysts that are easily separated from the reaction mixture.
2. What are the key reaction parameters affecting this compound yield and selectivity?
Several parameters critically influence the efficiency of this compound synthesis:
-
Molar Ratio of Reactants: An excess of one reactant, typically the acid, can shift the equilibrium towards product formation. However, a large excess may lead to side reactions or inhibition of the catalyst, especially in enzymatic reactions.[3][4]
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessive heat can lead to catalyst deactivation, decomposition of reactants or products, and the formation of byproducts.[4][5]
-
Catalyst Loading: Increasing the catalyst concentration can enhance the reaction rate, but beyond an optimal point, it may not significantly improve the yield and can increase costs.
-
Water Content: As a reversible esterification reaction, the presence of water can shift the equilibrium back towards the reactants, reducing the yield.[6] It is crucial to remove water as it is formed, for instance, by using a Dean-Stark apparatus or molecular sieves. Water can also deactivate certain catalysts, like some ionic liquids and lipases.[1][6][7]
-
Reaction Time: Sufficient reaction time is necessary to reach equilibrium and maximize yield. However, prolonged reaction times, especially at elevated temperatures, can promote the formation of degradation products.[8]
3. What are the common side products and impurities in this compound synthesis?
The primary side products and impurities encountered during this compound production include:
-
Isomers of Geraniol (B1671447): Geraniol can isomerize to nerol (B1678202) and linalool, especially under acidic conditions or at high temperatures.[9][10] These isomers can also react to form their respective formates.
-
Unreacted Starting Materials: Incomplete conversion will leave residual geraniol and formic acid in the product mixture.
-
Water: As a byproduct of the esterification reaction, its presence can lower the final product purity.
-
Degradation Products: At high temperatures, geraniol and this compound can degrade, leading to the formation of various byproducts and a darker-colored product.[11]
-
Oxidation Products: The double bonds in geraniol are susceptible to oxidation, which can form epoxides and other oxygenated derivatives.[11]
4. How can I improve the reusability of my catalyst?
Catalyst reusability is a key factor in process economy. Here are strategies for different catalyst types:
-
Ionic Liquids: After the reaction, the product ester phase can be easily separated. The ionic liquid phase, which may contain water, can be regenerated by distillation to remove water before being reused for several cycles.[1]
-
Immobilized Lipases: These can be recovered by simple filtration. Their stability and reusability are high, often allowing for multiple reaction cycles with minimal loss of activity.[3]
-
Solid Acids: Being heterogeneous, they are easily separated by filtration. Regeneration typically involves washing with a solvent to remove adsorbed organic species, followed by drying. In cases of severe deactivation, acid or thermal treatments may be necessary.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution(s) |
| Equilibrium Limitation | Remove water as it forms using a Dean-Stark trap or by adding molecular sieves.[6] Consider using an excess of one reactant (e.g., formic acid) to shift the equilibrium.[4] |
| Suboptimal Reaction Conditions | Optimize temperature, catalyst loading, and molar ratio of reactants. Conduct small-scale experiments to determine the optimal parameters for your specific catalyst.[4][12] |
| Catalyst Deactivation | For lipases, ensure the temperature and solvent are not causing denaturation.[13] For solid acids, check for fouling by polymers or deactivation by metal ions from reactants.[6] Regenerate the catalyst according to the supplier's protocol. For ionic liquids, ensure water is effectively removed before reuse.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure it has reached completion.[8] |
| Poor Reactant Quality | Use high-purity geraniol and formic acid. Impurities can inhibit the catalyst or lead to side reactions. |
Issue 2: Poor Selectivity (Presence of Byproducts)
| Potential Cause | Recommended Solution(s) |
| Isomerization of Geraniol | Use a milder catalyst (e.g., lipase) and lower reaction temperatures to minimize the acid-catalyzed isomerization to nerol and linalool.[9][10] |
| Formation of Degradation Products | Reduce the reaction temperature and time to prevent the thermal decomposition of reactants and products.[11] |
| Oxidation of Geraniol | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the double bonds in geraniol. |
| Unwanted Side Reactions | Optimize the catalyst and reaction conditions to favor the desired esterification reaction. For example, some catalysts may promote ether formation at high temperatures. |
Issue 3: Catalyst Deactivation
| Potential Cause | Recommended Solution(s) |
| Fouling/Coking (Solid Acids) | Organic residues and polymers can block active sites. Wash the catalyst with an appropriate solvent. If necessary, perform a controlled calcination to burn off the coke. |
| Poisoning (All Catalyst Types) | Impurities in the reactants, such as sulfur or nitrogen compounds, can poison the catalyst. Ensure the purity of your starting materials. |
| Leaching of Active Sites | For supported catalysts, the active component may leach into the reaction medium. Consider using a catalyst with stronger bonding of the active phase. |
| Denaturation (Enzymes) | Exposure to high temperatures, extreme pH, or certain organic solvents can denature lipases. Operate within the recommended conditions for the specific enzyme.[13] |
| Water Accumulation (Ionic Liquids) | The accumulation of water from the esterification reaction can reduce the catalytic activity of some ionic liquids. Regenerate the ionic liquid by vacuum drying to remove water.[1][2] |
Data Presentation
Table 1: Comparison of Catalytic Performance in Geranyl Ester Synthesis
| Catalyst Type | Catalyst Example | Substrates | Molar Ratio (Alcohol:Acid) | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Ionic Liquid | [HSO3-Pmim]HSO4 | Geraniol, Formic Acid | 1:1.1 - 1:1.5 | 100 | 12 | >95 | High | [14] (Adapted) |
| Lipase | Novozym 435 | Geraniol, Acetic Acid | 1:3 | 60 | 1 | 99 | High | [15] |
| Lipase | Eversa Transform 2.0 | Geraniol, Butyric Acid | 1:5 | 50 | 6 | 93 | High | [12] |
| Solid Acid | Lewatit® GF 101 | Geraniol, Acetic Anhydride | 1:4 | 40 | 1.17 | 98.28 | 96.48 | (for geranyl acetate) |
Note: Data for this compound specifically is limited in comparative studies. The table includes data for other geranyl esters to provide a general performance overview of different catalyst types.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Immobilized Lipase
-
Materials:
-
Geraniol (high purity)
-
Formic acid (high purity)
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous solvent (e.g., n-hexane or solvent-free)
-
Molecular sieves (e.g., 4Å)
-
-
Procedure:
-
To a round-bottom flask, add geraniol and formic acid in the desired molar ratio (e.g., 1:1.5).
-
If using a solvent, add the anhydrous solvent. For a solvent-free system, proceed to the next step.
-
Add the immobilized lipase (e.g., 5-10% w/w of total reactants) and molecular sieves to the mixture.
-
Place the flask in a temperature-controlled shaker or oil bath set to the optimal temperature (e.g., 40-60°C).
-
Stir the reaction mixture at a constant speed (e.g., 150-200 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC.
-
Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized lipase and molecular sieves.
-
The lipase can be washed with fresh solvent and dried for reuse.
-
The product mixture can be purified by vacuum distillation or column chromatography.
-
Protocol 2: this compound Synthesis using an Ionic Liquid Catalyst
-
Materials:
-
Geraniol (high purity)
-
Formic acid (high purity)
-
Acidic Ionic Liquid (e.g., a Brønsted acidic IL)
-
Extraction solvent (e.g., cyclohexane (B81311) or diethyl ether)
-
-
Procedure:
-
In a reaction vessel, combine geraniol, formic acid (e.g., 1:1.1 molar ratio), and the ionic liquid catalyst (e.g., 10 mol% relative to geraniol).[14]
-
Heat the mixture to the desired temperature (e.g., 100°C) with constant stirring.[14]
-
Maintain the reaction for the specified time (e.g., 12 hours), monitoring the progress by GC if necessary.[14]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add an extraction solvent to the mixture. The this compound will be in the organic phase, while the ionic liquid will form a separate layer.[14]
-
Separate the two layers using a separatory funnel.
-
The organic layer containing the product can be washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted formic acid, followed by a water wash, and then dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is then removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.
-
The ionic liquid layer can be dried under vacuum to remove water and reused.[1]
-
Visualizations
Caption: Enzymatic synthesis workflow for this compound production.
References
- 1. researchinschools.org [researchinschools.org]
- 2. ajast.net [ajast.net]
- 3. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]
- 8. biotage.com [biotage.com]
- 9. Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way [mdpi.com]
- 14. CN113292424B - A kind of method for preparing this compound catalyzed by ionic liquid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Refinement of extraction protocols for Geranyl formate from essential oils.
Technical Support Center: Geranyl Formate (B1220265) Extraction & Refinement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and refinement of Geranyl Formate from essential oils.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting essential oils containing this compound?
A1: The primary methods for extracting essential oils from plant matrices are steam distillation, hydrodistillation, and solvent extraction.[1]
-
Steam Distillation: This is the most widely used industrial method. It involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[2] This technique is advantageous as it avoids thermal degradation of heat-sensitive compounds like esters by allowing them to vaporize at temperatures below their boiling points.[1]
-
Solvent Extraction: This method uses organic solvents like hexane (B92381) or ethanol (B145695) to dissolve the essential oil from the plant material.[3][4] It is effective but requires a subsequent step to remove the solvent from the final product.
-
Supercritical Fluid Extraction (SFE): A more modern, "green" technology that uses supercritical CO₂ as a solvent.[5] This method is highly efficient and yields a pure extract free of residual solvents, as the CO₂ is simply removed by depressurization.[4][6]
Q2: Which plant sources are rich in this compound?
A2: this compound is a significant constituent in the essential oils of several plants, most notably from the Pelargonium genus (Geranium). Commercial geranium oil contains notable amounts of this compound, alongside citronellol, geraniol, and linalool.[7][8] Studies on Pelargonium graveolens (rose geranium) have identified this compound as a major component of its essential oil.[9]
Q3: How can I purify this compound from a crude essential oil extract?
A3: Due to the complexity of essential oils, purification is necessary to isolate this compound.
-
Fractional Distillation: This is the most effective method for separating compounds with close boiling points, such as the various terpenes and esters in essential oils.[10][11] By carefully controlling the temperature, components are separated based on their differing volatilities.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel).[9][12] An ester-rich fraction can be isolated by eluting the crude oil through a silica gel column with a solvent gradient, such as n-hexane/diethyl ether.[9]
Q4: What is the best analytical technique for identifying and quantifying this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard and most accurate method for both identifying and quantifying the individual components of an essential oil, including this compound.[1][8] This technique separates the volatile compounds in the GC column, and the mass spectrometer provides detailed structural information for identification and precise quantification.[13]
Troubleshooting Guides
Issue 1: Low Yield of this compound during Steam Distillation
| Potential Cause | Recommended Solution | Citation |
| Incorrect Steam Flow Rate | Regulate the steam flow. A rate that is too slow is inefficient, while a rate that is too fast can create channels that bypass the plant material. Optimal flow ensures even penetration. | [1] |
| Inadequate Distillation Time | Continue the distillation process until the rate of oil collection becomes negligible. Higher-boiling point esters like this compound may require longer extraction times. | [1] |
| System Leaks | Inspect all joints and seals of the distillation apparatus to ensure they are airtight. Leaks result in the loss of both steam and volatile essential oil components. | [1] |
| Improper Plant Material Preparation | Ensure the plant material is appropriately sized (chopped or coarsely ground). This increases the surface area for efficient steam contact and oil volatilization. | [1] |
| Degradation during Extraction | Prolonged exposure to high temperatures can cause hydrolysis of esters. Consider optimizing distillation time and temperature or exploring milder extraction techniques like supercritical CO₂ extraction. | [7][14] |
Issue 2: Impure this compound Fraction after Fractional Distillation
| Potential Cause | Recommended Solution | Citation |
| Insufficient Column Efficiency | Use a fractionating column with a higher number of theoretical plates (e.g., a longer Vigreux column) to improve separation of components with very close boiling points. | [10][11] |
| Incorrect Heating Rate | Heat the mixture slowly and steadily. A rapid heating rate does not allow for proper equilibrium between liquid and vapor phases in the column, leading to poor separation. | [10] |
| Incorrect Thermometer Placement | Ensure the thermometer bulb is positioned correctly at the vapor outlet to the condenser to accurately measure the temperature of the vapor that is distilling. | [10] |
| Formation of Azeotropes | An azeotrope is a mixture that boils at a constant temperature, making separation by distillation difficult. Consider using pressure-swing distillation (varying the pressure) to shift the azeotropic composition. | [1] |
Issue 3: Co-elution of Compounds during Column Chromatography
| Potential Cause | Recommended Solution | Citation |
| Inappropriate Solvent System | The polarity of the mobile phase is critical. Perform preliminary analysis with Thin Layer Chromatography (TLC) to determine the optimal solvent system (e.g., hexane:ethyl acetate (B1210297) ratio) for separation. | [12] |
| Column Overloading | Do not load too much crude extract onto the column. Overloading leads to broad, overlapping bands and poor separation. | [15] |
| Improper Column Packing | Ensure the silica gel is packed uniformly without cracks or channels. An improperly packed column will result in an uneven flow of the mobile phase and poor separation. | [12] |
| Elution Gradient is too Steep | If using a gradient elution, ensure it is shallow. A rapid increase in solvent polarity can cause multiple compounds to elute together. A shallow gradient with low diethyl ether content has been shown to be effective for isolating geranyl esters. | [9] |
Quantitative Data Summary
Table 1: this compound Content in Pelargonium graveolens Oil using Different Extraction Methods
| Extraction Method | Plant Location | This compound (%) | Other Major Components (%) | Citation |
| Hydrodistillation (HD) | Riyadh, KSA | 3.88 | β-Citronellol (21.87), Geraniol (17.55), Citronellyl formate (8.84) | |
| Microwave-Assisted Hydrodistillation (MAHD) | Riyadh, KSA | 4.42 | β-Citronellol (24.66), Citronellyl formate (10.51), Geraniol (9.68) | |
| Hydrodistillation (HD) | Mecca, KSA | 2.71 | β-Citronellol (35.46), Citronellyl formate (15.44), Geraniol (7.29) | |
| Microwave-Assisted Hydrodistillation (MAHD) | Mecca, KSA | 3.25 | β-Citronellol (32.95), Citronellyl formate (13.71), Geraniol (6.84) | |
| Not Specified | Commercial Oil | 6.52 | Geraniol (27.98), Citronellol (20.71), Isomenthone (6.57) | [8] |
Experimental Protocols
Protocol 1: Steam Distillation for Crude Essential Oil Extraction
Objective: To extract crude essential oil from plant material (e.g., Pelargonium graveolens leaves).
Materials:
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Coarsely ground plant material
-
Distilled water
-
Steam distillation apparatus (steam generator, biomass flask, condenser, collection vessel/separatory funnel)
-
Heating source
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Apparatus Setup: Assemble the steam distillation unit, ensuring all glass joints are secure.
-
Charge the Still: Fill the steam generator with distilled water to approximately two-thirds full. Place the ground plant material into the biomass flask.
-
Initiate Distillation: Heat the steam generator to produce steam. Pass the steam through the biomass flask. The steam will carry the volatile essential oils.[1]
-
Condensation: Ensure a continuous flow of cold water through the condenser to efficiently liquefy the steam and oil vapor mixture.
-
Collection: Collect the distillate, which will appear as two layers: the essential oil and the hydrosol (aqueous layer). Continue collection until no more oil is observed in the distillate.[1]
-
Separation: Use a separatory funnel to separate the less dense essential oil layer from the aqueous hydrosol layer.
-
Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water. Decant the dried oil into a clean, dark glass vial for storage.
Protocol 2: Purification of this compound by Fractional Distillation
Objective: To isolate a this compound-rich fraction from crude essential oil.
Materials:
-
Crude essential oil
-
Fractional distillation apparatus (round bottom flask, fractionating column, condenser, collection flasks)
-
Heating mantle with stirrer
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. For heat-sensitive compounds, set up for vacuum distillation to lower the boiling points.[1]
-
Charge the Flask: Add the crude essential oil to the round bottom flask along with a stir bar.
-
Begin Heating: Gently heat the flask while stirring. Observe the temperature as the vapor rises through the fractionating column.[10]
-
Collect Fractions: Collect the distillate in separate fractions based on the boiling point ranges observed on the thermometer. Lower boiling point compounds will distill first.
-
Isolate Target Fraction: this compound has a boiling point of approximately 215-217 °C at atmospheric pressure. Collect the fraction that distills around this temperature. Note that under vacuum, the boiling point will be significantly lower.
-
Analysis: Analyze each collected fraction using GC-MS to identify the fraction with the highest concentration and purity of this compound.[1]
Protocol 3: Purification by Silica Gel Column Chromatography
Objective: To separate an ester-rich fraction containing this compound from other compound classes.
Materials:
-
Crude essential oil
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: n-hexane, diethyl ether (or ethyl acetate)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the column. Allow it to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica surface.
-
Sample Loading: Dissolve a known amount of crude essential oil in a minimal amount of n-hexane. Carefully load this solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with 100% n-hexane to elute non-polar hydrocarbon terpenes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of diethyl ether in the n-hexane. A shallow gradient is recommended for separating esters.[9] For example, start with 99:1 hexane:ether, then 98:2, and so on.
-
Collect Fractions: Collect the eluate in small, numbered fractions.
-
Analysis: Analyze the collected fractions by TLC or GC-MS to identify which ones contain the highest concentration of this compound. Combine the pure fractions.
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting logic diagram for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents [mdpi.com]
- 3. thecbggurus.com [thecbggurus.com]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. natex.at [natex.at]
- 6. phasex4scf.com [phasex4scf.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpjournal.com [ijpjournal.com]
- 9. Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L’Her. (Geraniaceae) Essential Oil [mdpi.com]
- 10. Purification [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. rootsciences.com [rootsciences.com]
Improving the long-term stability of Geranyl formate analytical standards.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the long-term stability of Geranyl formate (B1220265) analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of Geranyl formate analytical standards?
A1: this compound is generally stable when stored under recommended conditions.[1] Typically, it should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition.[1][2] For long-term storage, it is advisable to keep the standard in tightly sealed, original containers. While a specific shelf-life can vary by manufacturer and storage conditions, significant degradation is not expected if these guidelines are followed.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are hydrolysis and oxidation.
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Hydrolysis: As an ester, this compound is susceptible to hydrolysis, especially in the presence of acids or bases, which would yield Geraniol and Formic acid.
-
Oxidation: The double bonds in the geranyl moiety are prone to oxidation, which can lead to the formation of epoxides and other oxidation products.[3][4]
Q3: My analytical results for this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors related to standard stability and handling:
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Improper Storage: Exposure to elevated temperatures, humidity, or light can accelerate degradation.
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Solvent Effects: The choice of solvent for preparing standard solutions can impact stability. Protic solvents or those with acidic or basic impurities may promote hydrolysis.
-
Repeated Freeze-Thaw Cycles: If the standard is stored frozen, repeated freeze-thaw cycles can introduce moisture and potentially degrade the compound. It is recommended to prepare single-use aliquots.[2]
-
Contamination: Contamination of the standard with incompatible substances, such as strong oxidizing agents, can lead to degradation.
Q4: How can I monitor the stability of my this compound standard over time?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), should be used. This involves periodically analyzing the standard to check for a decrease in the main peak area and the appearance of new peaks corresponding to degradation products. A well-developed method will separate the intact this compound from its potential degradants.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Decreased peak area of this compound in chromatogram. | Degradation of the analytical standard. | 1. Verify the storage conditions (temperature, light, humidity) of the standard. 2. Prepare a fresh stock solution from the standard and re-analyze. 3. If the issue persists, the standard may have degraded. Consider obtaining a new standard. |
| Appearance of new, unidentified peaks in the chromatogram. | Formation of degradation products. | 1. Review the storage and handling procedures for potential exposure to stress conditions (e.g., high temperature, incompatible solvents). 2. Attempt to identify the degradation products using techniques like GC-MS. Common degradants include Geraniol and Formic acid (from hydrolysis) and epoxides (from oxidation). 3. If degradation is confirmed, the standard is no longer suitable for quantitative analysis. |
| Inconsistent quantification results between analyses. | Instability of the standard in the prepared solution. | 1. Evaluate the stability of this compound in the chosen solvent. Prepare fresh solutions for each analytical run if instability is suspected. 2. Avoid storing solutions for extended periods, even at low temperatures. 3. Ensure the solvent is of high purity and free from acidic or basic contaminants. |
| Physical changes in the standard (e.g., color change, precipitation). | Significant degradation has occurred. | Discard the standard immediately and obtain a new, certified standard. Do not use a standard that shows physical signs of degradation. |
Quantitative Data Summary
The following table summarizes hypothetical degradation data for this compound under forced degradation conditions. This data is illustrative and intended to guide stability study design. Actual degradation rates will vary based on the specific experimental conditions.
| Stress Condition | Time | This compound Remaining (%) | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl at 60°C) | 24 hours | 85.2 | Geraniol, Formic Acid |
| 48 hours | 72.5 | Geraniol, Formic Acid | |
| Base Hydrolysis (0.1 M NaOH at 60°C) | 24 hours | 78.9 | Geraniol, Formic Acid |
| 48 hours | 61.3 | Geraniol, Formic Acid | |
| Oxidation (3% H₂O₂ at RT) | 24 hours | 92.1 | This compound epoxides |
| 48 hours | 85.7 | This compound epoxides | |
| Thermal (80°C) | 24 hours | 98.5 | Minor unidentified products |
| 48 hours | 96.8 | Minor unidentified products | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.1 | Minor unidentified products |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study of this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M hydrochloric acid. Incubate the solution at 60°C and collect samples at various time points (e.g., 0, 8, 24, 48 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Incubate at 60°C and collect samples at specified intervals. Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature and collect samples at various time points.
-
Thermal Degradation: Store the solid this compound standard in an oven at 80°C. Also, prepare a solution of the standard and store it at 80°C. Collect samples at specified intervals.
-
Photostability: Expose the solid standard and a solution of the standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Protect a parallel set of samples from light to serve as controls.
Stability-Indicating GC-MS Method
This method is suitable for the quantitative analysis of this compound and the identification of its degradation products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Prepare solutions of this compound and degraded samples in a volatile solvent like ethyl acetate (B1210297) or hexane.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: this compound degradation pathways.
References
Technical Support Center: Scaling Up the Synthesis of Geranyl Formate for Pilot Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of geranyl formate (B1220265) for pilot studies. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during the transition from laboratory to pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing geranyl formate, and which is most suitable for pilot-scale production?
A1: The most common methods for synthesizing this compound are traditional acid-catalyzed Fischer esterification, enzymatic catalysis using lipases, and emerging technologies using ionic liquids.
-
Acid-Catalyzed Esterification: This is a cost-effective and widely used method. However, scaling up can present challenges such as equipment corrosion from strong acids (e.g., sulfuric acid), and difficult product purification.[1]
-
Enzymatic Synthesis: This method utilizes lipases as catalysts and is considered a "green" alternative, operating under milder conditions and reducing byproduct formation. While the initial cost of the enzyme may be higher, the potential for catalyst reuse can make it economically viable at a larger scale.[2]
-
Ionic Liquid Catalysis: This newer method offers advantages like high efficiency, mild reaction conditions, and simple catalyst separation and recycling, making it a promising option for cleaner production.[3]
The most suitable method for pilot-scale production depends on factors such as cost, available equipment, and desired product purity. Enzymatic and ionic liquid methods are increasingly favored for their environmental benefits and simpler work-up procedures.
Q2: What are the main challenges when scaling up this compound synthesis from the lab to a pilot plant?
A2: Scaling up esterification reactions introduces several challenges:
-
Heat and Mass Transfer: Ensuring uniform heating and mixing in a larger reactor is critical to maintain consistent reaction rates and prevent localized overheating, which can lead to side reactions.
-
Reaction Equilibrium: Esterification is a reversible reaction. Efficiently removing water, a byproduct, is crucial to drive the reaction towards the product side and achieve high conversion.
-
Purification: Separating the product from unreacted starting materials, catalyst, and byproducts can be more complex at a larger scale.
-
Geraniol (B1671447) Isomerization: Under acidic conditions and/or high temperatures, geraniol can isomerize to its cis-isomer, nerol, or cyclize to form α-terpineol.[4] This reduces the yield of the desired this compound and introduces impurities.
Q3: How can I minimize the isomerization of geraniol during a scaled-up synthesis?
A3: To minimize geraniol isomerization:
-
Use Milder Catalysts: Opt for enzymatic catalysts or solid acid catalysts over strong mineral acids like sulfuric acid.
-
Control Temperature: Maintain the lowest effective reaction temperature.
-
Optimize Reaction Time: Avoid unnecessarily long reaction times where the product is exposed to reaction conditions for extended periods.
-
Inert Atmosphere: Storing and handling geraniol under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation, which can sometimes contribute to degradation pathways that include isomerization.[2]
Q4: What are the typical by-products in this compound synthesis and how can they be removed at the pilot scale?
A4: Besides the potential for geraniol isomers, other by-products can include unreacted starting materials (geraniol and formic acid) and polymers formed at high temperatures. Removal at the pilot scale typically involves:
-
Neutralization and Washing: The crude product is washed with a basic solution (e.g., sodium bicarbonate) to remove acidic components, followed by washing with water.[5]
-
Vacuum Distillation: This is the most common method for purifying this compound at an industrial scale.[6] It effectively separates the desired ester from less volatile impurities.
-
Chromatography: While more expensive, preparative chromatography can be used for high-purity requirements.
Troubleshooting Guides
This section provides solutions to common problems encountered during the pilot-scale synthesis of this compound.
| Problem | Possible Causes | Recommended Actions |
| Low Conversion/Yield | 1. Incomplete reaction due to equilibrium. 2. Insufficient catalyst activity. 3. Poor mass transfer/mixing in the reactor. 4. Incorrect stoichiometry of reactants. | 1. Implement a method for continuous water removal (e.g., Dean-Stark trap for acid catalysis). 2. For enzymatic reactions, check enzyme activity and consider catalyst loading. For acid catalysis, check acid concentration. 3. Optimize stirring speed and reactor geometry. 4. Re-evaluate the molar ratio of formic acid to geraniol. |
| Product Purity Issues (e.g., presence of isomers) | 1. High reaction temperature. 2. Use of a strong acid catalyst. 3. Extended reaction time. | 1. Lower the reaction temperature. 2. Switch to a milder catalyst (e.g., lipase (B570770), ionic liquid, or a solid acid catalyst). 3. Monitor the reaction progress and stop it once the optimal conversion is reached. |
| Difficult Product-Catalyst Separation | 1. Use of a homogeneous acid catalyst. 2. Emulsion formation during work-up. | 1. Consider using a heterogeneous catalyst (e.g., immobilized lipase or a solid acid) for easier filtration. 2. Allow for longer separation times, or use a deemulsifying agent if compatible with the product. |
| Darkening of the Reaction Mixture | 1. High reaction temperatures leading to decomposition. 2. Presence of impurities in the starting materials. | 1. Reduce the reaction temperature. 2. Ensure the purity of geraniol and formic acid before starting the reaction. |
Data Presentation
The following tables summarize quantitative data for different synthesis methods. Note that data for pilot-scale this compound synthesis is not widely published; therefore, data from analogous ester syntheses and laboratory-scale experiments are included for comparison.
Table 1: Comparison of this compound Synthesis Methods (Lab-Scale Data)
| Parameter | Acid-Catalyzed Esterification | Enzymatic Synthesis (Lipase) | Ionic Liquid Catalysis |
| Catalyst | Sulfuric Acid | Immobilized Lipase (e.g., Novozym 435) | [BMIM]HSO₄ |
| Reactant Ratio (Acid:Alcohol) | 1.2:1 to 2:1 | 1:1 to 1:7 | 1.1:1 to 2:1 |
| Temperature (°C) | 80 - 120 | 40 - 60 | 80 - 120 |
| Reaction Time (hours) | 4 - 12 | 6 - 24 | 2 - 12 |
| Typical Yield (%) | 60 - 85 | >90 | >90 |
| Purity (%) | 80 - 95 (after purification) | >95 | >95 |
| Reference | General Esterification Principles | Analogous ester synthesis[2] | [3] |
Table 2: Illustrative Pilot-Scale Parameters for Flavor Ester Synthesis
| Parameter | Typical Value/Range | Notes |
| Batch Size (kg) | 50 - 500 | Dependent on pilot plant reactor volume. |
| Reactor Volume (L) | 100 - 1000 | Jacketed glass-lined or stainless steel reactors are common. |
| Catalyst Loading (wt%) | 0.5 - 5% (Acid Catalysis) 5 - 15% (Enzymatic) | Catalyst loading is optimized based on lab-scale data and pilot trials. |
| Processing Time (hours) | 8 - 24 | Includes reaction, work-up, and initial purification. |
| Expected Yield (%) | 70 - 90 | Yields can be lower at pilot scale compared to optimized lab scale before process optimization. |
| Expected Purity (%) | >90 (after distillation) | Final purity depends on the efficiency of the purification steps. |
Experimental Protocols
Pilot-Scale Acid-Catalyzed Esterification of this compound
Objective: To synthesize this compound from geraniol and formic acid using an acid catalyst at a pilot scale.
Materials:
-
Geraniol (food or fragrance grade)
-
Formic Acid (88% or higher)
-
Sulfuric Acid (98%, catalyst)
-
Sodium Bicarbonate solution (5-10%)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Equipment:
-
100 L glass-lined reactor with overhead stirrer, temperature probe, and reflux condenser with a Dean-Stark trap
-
Heating/cooling mantle
-
Separatory funnel (or equivalent for phase separation at scale)
-
Vacuum distillation setup suitable for pilot scale
Procedure:
-
Charging the Reactor: Charge the 100 L reactor with geraniol (e.g., 30 kg, ~194 mol) and formic acid (e.g., 10.7 kg of 88% formic acid, ~205 mol).
-
Catalyst Addition: With agitation, slowly add concentrated sulfuric acid (e.g., 0.3 kg, ~0.5-1 wt% of total reactants).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C). Collect the water byproduct in the Dean-Stark trap. Monitor the reaction progress by taking samples and analyzing them using Gas Chromatography (GC). The reaction is typically complete within 6-10 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up:
-
Carefully transfer the reaction mixture to a larger vessel for washing or perform the wash in the reactor if designed for it.
-
Slowly add 5% sodium bicarbonate solution to neutralize the excess acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with water and then with brine to remove water-soluble impurities.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent. Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound.
Pilot-Scale Enzymatic Synthesis of this compound
Objective: To synthesize this compound using an immobilized lipase catalyst at a pilot scale.
Materials:
-
Geraniol
-
Formic Acid
-
Immobilized Lipase (e.g., Novozym 435)
-
Suitable organic solvent (e.g., hexane, if not a solvent-free system)
Equipment:
-
100 L jacketed reactor with overhead stirrer and temperature control
-
Filtration system to recover the immobilized enzyme
Procedure:
-
Charging the Reactor: Charge the reactor with geraniol (e.g., 30 kg), formic acid (in a suitable molar ratio, e.g., 1:1 to 1:3), and solvent (if applicable).
-
Catalyst Addition: Add the immobilized lipase (e.g., 5-10 wt% of reactants).
-
Reaction: Heat the mixture to the optimal temperature for the enzyme (typically 40-60 °C) with gentle agitation. Monitor the reaction progress by GC. The reaction may take 12-24 hours.
-
Catalyst Recovery: Once the reaction reaches the desired conversion, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed and reused.
-
Purification: The product mixture can be purified by vacuum distillation to remove unreacted starting materials and any byproducts.
Mandatory Visualizations
Caption: Workflow for Pilot-Scale Acid-Catalyzed Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
Validation & Comparative
A Comparative Analysis of Geranyl Formate and Geranyl Acetate in Perfumery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two structurally similar yet olfactively distinct fragrance molecules: Geranyl Formate (B1220265) and Geranyl Acetate (B1210297). This document outlines their chemical and physical properties, olfactory profiles, and performance characteristics in perfumery applications, supported by available data and detailed experimental methodologies.
Chemical and Physical Properties
Geranyl Formate and Geranyl Acetate are both esters of geraniol, a monoterpenoid alcohol. Their differing acyl groups (formate vs. acetate) lead to variations in their molecular weight, polarity, and consequently, their performance as fragrance ingredients.
| Property | This compound | Geranyl Acetate |
| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] formate | [(2E)-3,7-dimethylocta-2,6-dienyl] acetate |
| CAS Number | 105-86-2[1][2] | 105-87-3 |
| Molecular Formula | C₁₁H₁₈O₂[1][2] | C₁₂H₂₀O₂[3] |
| Molecular Weight | 182.26 g/mol [1][2] | 196.29 g/mol [3][4] |
| Appearance | Colorless to pale yellow liquid[2] | Colorless to pale yellow oily liquid[4] |
| Boiling Point | ~216 °C[5] | ~242 °C[3] |
Olfactory Profile
The primary distinction between this compound and Geranyl Acetate lies in their scent profiles. The smaller, more reactive formate group in this compound contributes to a fresher, greener, and more diffusive character, while the acetate group imparts a sweeter, fruitier, and softer aroma.
| Olfactory Aspect | This compound | Geranyl Acetate |
| Primary Scent | Fresh, green, rosy, leafy with a slightly dry and woody character.[6] | Sweet, fruity-floral with a prominent rosy character.[4][7] |
| Nuanaces | Notes of neroli, tea rose, pear, and citrus.[6] | Hints of pear, lavender, and a subtle waxy, metallic undertone.[4][7] |
| Diffusion | High, provides excellent lift in a composition. | Moderate. |
| Perfumery Role | Top to middle note, used to create fresh, natural, and diffusive floral and citrus accords. | Middle note, acts as a sweetener and modifier in a wide range of floral, fruity, and herbaceous fragrances.[7] |
Performance Characteristics
The performance of a fragrance ingredient is determined by its volatility, substantivity (tenacity), and stability. These parameters are crucial for predicting how a molecule will behave throughout the evaporation curve of a perfume and in different product bases.
| Performance Metric | This compound | Geranyl Acetate |
| Volatility (Kovats' RI) | 1305 (on a non-polar column) | Not explicitly found, but generally considered less volatile than this compound. |
| Vapor Pressure | Not explicitly found. | ~0.07 mmHg at 20°C[4] |
| Tenacity on Smelling Strip | ~13 hours[8] | > 24 hours[7] |
| Stability (Hydrolysis) | Data not available, but formates are generally more susceptible to hydrolysis than acetates. | Hydrolyzes completely in rat plasma, liver S9 fraction, and intestinal-fluid simulant within 0.5 hours. Retention in soap formulations decreases to approximately 60% after 24 hours.[4] |
Experimental Protocols
To provide a framework for the quantitative comparison of fragrance ingredients like this compound and Geranyl Acetate, the following experimental protocols are described.
Volatility Assessment: Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Analysis
This method allows for the determination of the relative volatility of fragrance ingredients.
Objective: To measure the concentration of the analyte in the vapor phase above a sample at a constant temperature.
Methodology:
-
Sample Preparation: Prepare solutions of this compound and Geranyl Acetate at the same concentration in a suitable low-volatility solvent (e.g., diethyl phthalate).
-
Incubation: Place a known volume of each solution in separate headspace vials and seal them. Equilibrate the vials in a thermostatically controlled autosampler at a defined temperature (e.g., 37°C) for a set period.
-
Injection: A heated gas-tight syringe is used to withdraw a sample of the headspace (vapor) and inject it into the GC-MS system.
-
GC-MS Analysis: The components are separated on a non-polar capillary column with a defined temperature program. The mass spectrometer is used for detection and quantification.
-
Data Analysis: The peak area of each compound is proportional to its concentration in the headspace. A higher peak area indicates greater volatility.
Substantivity (Tenacity) Evaluation: Sensory Analysis on Skin
This protocol outlines a method for assessing the longevity of a fragrance material on human skin.
Objective: To determine the time-course of the olfactory perception of a fragrance material after application to the skin.
Methodology:
-
Panelist Selection: A panel of trained sensory assessors is used for the evaluation.
-
Sample Application: Apply a standardized amount of each material (e.g., 0.1 mL of a 10% solution in ethanol) to a defined area on the forearms of the panelists.
-
Evaluation Intervals: Panelists evaluate the intensity of the scent at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[9]
-
Intensity Rating: A labeled magnitude scale (LMS) or a simple numerical scale (e.g., 0-5, where 0 is no odor and 5 is a very strong odor) is used to rate the perceived intensity.[10][11]
-
Data Analysis: The average intensity ratings at each time point are plotted to generate an evaporation curve. The time at which the odor is no longer perceptible is recorded as the tenacity.
Stability Assessment: Hydrolytic Stability in an Aqueous Buffered Solution
This method evaluates the susceptibility of the esters to hydrolysis under controlled pH conditions.
Objective: To determine the rate of degradation of this compound and Geranyl Acetate in an aqueous environment at a specific pH.
Methodology:
-
Sample Preparation: Prepare solutions of each ester in an aqueous buffer system at a relevant pH (e.g., pH 5.5 for skin applications, or higher for soap-based products).
-
Incubation: The solutions are maintained at a constant temperature (e.g., 40°C) to accelerate any potential degradation.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: The concentration of the remaining ester at each time point is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The degradation kinetics are determined by plotting the concentration of the ester versus time. The half-life of the compound under the specific conditions can then be calculated.
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical structure of this compound and Geranyl Acetate and their resulting olfactory and performance characteristics.
Conclusion
This compound and Geranyl Acetate, while derived from the same alcohol, offer distinct and complementary profiles for the perfumer. This compound is an excellent choice for introducing a fresh, green, and diffusive top note, enhancing the natural character of floral and citrus fragrances. In contrast, Geranyl Acetate provides a sweeter, fruitier, and more tenacious heart to a composition, blending seamlessly to create smooth and rounded floral and fruity accords. The choice between these two esters will be dictated by the desired olfactory effect, the required performance characteristics in a specific application, and the stability within the product base. The experimental protocols outlined in this guide provide a robust framework for conducting in-house comparative evaluations to inform formulation decisions.
References
- 1. This compound [webbook.nist.gov]
- 2. foreverest.net [foreverest.net]
- 3. Geranyl Acetate | C12H20O2 | CID 1549026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Geranyl Acetate (105-87-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. cetjournal.it [cetjournal.it]
- 6. env.go.jp [env.go.jp]
- 7. fraterworks.com [fraterworks.com]
- 8. pkperfumes.com [pkperfumes.com]
- 9. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
- 10. researchgate.net [researchgate.net]
- 11. SENSORY APPROACH TO MEASURE FRAGRANCE INTENSITY ON THE SKIN | Semantic Scholar [semanticscholar.org]
Validating the Antifungal Activity of Geranyl Formate Against Candida albicans: A Comparative Guide
This guide provides a comparative analysis of the antifungal properties of geranyl formate (B1220265), using its closely related compound geraniol (B1671447) as a proxy, against the opportunistic fungal pathogen Candida albicans. The performance is compared with the established antifungal agent, fluconazole (B54011). This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of experimental workflows and mechanisms of action.
Comparative Antifungal Efficacy
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The data presented below summarizes the in vitro activity of geraniol and fluconazole against Candida albicans.
| Compound | Organism | MIC Range (µg/mL) | Reference Strain(s) |
| Geraniol | Candida albicans | 16 | ATCC 76485, LM-70[1][2] |
| Fluconazole | Candida albicans | ≤8 (Susceptible) | Multiple clinical isolates[3][4] |
| 16-32 (Susceptible-Dose Dependent) | Multiple clinical isolates[3] | ||
| ≥64 (Resistant) | Multiple clinical isolates[3] |
Note: The data for geranyl formate is inferred from studies on geraniol, a structurally similar monoterpene alcohol. Further direct testing of this compound is recommended for conclusive validation.
Experimental Protocols
The following protocols are standard methods for assessing the in vitro antifungal activity of a compound against Candida albicans.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
This compound (or test compound)
-
Fluconazole (positive control)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (optional, for spectrophotometric reading)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to the final inoculum size specified by CLSI guidelines (typically 0.5-2.5 x 10^3 CFU/mL).
-
Compound Dilution: Prepare a stock solution of the test compound (e.g., this compound) and the control drug (fluconazole). Perform serial two-fold dilutions in the 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).
-
Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. For azoles like fluconazole, the endpoint is often defined as the concentration that produces a significant reduction in growth (e.g., 50% or 80%) compared to the growth control.[5] This can be assessed visually or by using a spectrophotometer to measure optical density.
Mechanism of Action of Geraniol against Candida albicans
Studies on geraniol suggest a multifaceted mechanism of action against C. albicans, which may be indicative of the potential mechanisms of this compound.
-
Cell Membrane Disruption: Geraniol has been shown to increase the permeability of the fungal cell membrane.[6] This disruption can lead to the leakage of essential intracellular components and ultimately cell death.
-
Inhibition of Ergosterol (B1671047) Synthesis: A key target of many antifungal drugs is the ergosterol biosynthesis pathway, as ergosterol is a vital component of the fungal cell membrane. Geraniol has been found to inhibit ergosterol synthesis.[6]
-
Efflux Pump Modulation: Multidrug resistance in C. albicans is often mediated by the overexpression of efflux pumps, such as CaCdr1p. Geraniol has been shown to modulate the activity of this specific efflux pump, which can lead to the potentiation of other antifungal drugs like fluconazole.[7][8] This suggests a potential for synergistic applications.
-
Inhibition of Virulence Factors: Geraniol can inhibit key virulence factors in C. albicans, including the formation of hyphae and biofilms, which are crucial for the establishment of infections.[1][2][6] It also downregulates the expression of secreted aspartyl proteinases (SAPs), which are involved in tissue invasion.[6]
-
Induction of Apoptosis: Recent studies indicate that geraniol can induce apoptosis, or programmed cell death, in C. albicans, as evidenced by membrane shrinkage and structural damage.[6]
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action of Geraniol against Candida albicans
Caption: Multifaceted mechanism of action of geraniol against C. albicans.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Investigating in vitro antifungal mechanisms of geraniol against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fungicidal action of geraniol against Candida albicans is potentiated by abrogated CaCdr1p drug efflux and fluconazole synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fungicidal action of geraniol against Candida albicans is potentiated by abrogated CaCdr1p drug efflux and fluconazole synergism - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Geranyl Formate Compared to Other Natural Insecticides: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal efficacy of Geranyl formate (B1220265) with other prominent natural insecticides, namely Pyrethrum and Neem Oil. The information is supported by experimental data from scientific literature, with detailed methodologies for key experiments and visual representations of signaling pathways and workflows.
Executive Summary
Geranyl formate, a natural ester, demonstrates insecticidal properties against a range of insect pests. This guide synthesizes available data to compare its efficacy with Pyrethrum, a well-established botanical insecticide derived from chrysanthemum flowers, and Neem Oil, extracted from the seeds of the neem tree, which is known for its active component azadirachtin. The comparison focuses on lethal doses (LD50) and lethal concentrations (LC50) to provide a quantitative assessment of their potency. Furthermore, this guide outlines the distinct mechanisms of action for each insecticide, offering insights into their potential applications and selectivity.
Comparative Efficacy: Quantitative Data
The following tables summarize the reported lethal doses and concentrations of this compound, Pyrethrum, and Neem Oil against two common insect models: the house fly (Musca domestica) and the yellow fever mosquito (Aedes aegypti). It is important to note that direct comparative studies under identical conditions are limited; therefore, these values are compiled from various sources and should be interpreted with consideration of potential variations in experimental protocols.
Table 1: Topical Application - Lethal Dose 50 (LD50) against Musca domestica
| Insecticide | LD50 (µ g/fly ) | Citation(s) |
| This compound | > 6,000 mg/kg (oral, rat); > 5,000 mg/kg (dermal, rabbit) | [1][2][3] |
| Pyrethrum (25% extract) | 0.11 | [4][5] |
| Neem Leaf Extract | 8.4 | [6][7] |
Note: Specific LD50 data for this compound via topical application on Musca domestica was not available in the searched literature. The provided data from safety data sheets indicates low acute toxicity in mammals.
Table 2: Larvicidal Activity - Lethal Concentration 50 (LC50) against Aedes aegypti
| Insecticide | LC50 (ppm or mg/L) | Citation(s) |
| This compound & other formate esters | 0.8 - 2 mg/liter (for various formate esters) | [8] |
| Pyrethrum | 33.1 mg/m² (for a resistant strain) | [9] |
| Neem Oil formulation | 1.7 | [10][11][12][13][14] |
Mechanisms of Action & Signaling Pathways
The insecticidal activity of these natural compounds stems from their interference with critical physiological and neurological processes in insects.
This compound: A Neurotoxic Agent
This compound, as a terpene ester, is proposed to exert its insecticidal effect primarily through neurotoxic action. Two potential mechanisms are the inhibition of the enzyme acetylcholinesterase (AChE) and the disruption of octopamine (B1677172) signaling.
-
Acetylcholinesterase (AChE) Inhibition: AChE is a crucial enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve impulses, leading to paralysis and death of the insect.
Caption: Proposed AChE Inhibition by this compound.
-
Octopamine Receptor Interaction: Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, involved in various physiological processes. Terpenoids can act as agonists or antagonists of octopamine receptors, disrupting normal nerve function.
Caption: Proposed Interference with Octopamine Signaling.
Pyrethrum: Sodium Channel Modulation
Pyrethrins, the active components of pyrethrum, are potent neurotoxins that target the voltage-gated sodium channels in nerve cell membranes. They bind to the open state of these channels, preventing them from closing. This leads to a prolonged influx of sodium ions, causing repetitive nerve firing, paralysis, and ultimately, death of the insect.
Caption: Mechanism of Pyrethrum Action on Sodium Channels.
Neem Oil (Azadirachtin): Ecdysone Antagonism
The primary mode of action of azadirachtin, the main active compound in neem oil, is the disruption of the insect's endocrine system. It structurally mimics the insect molting hormone, ecdysone, and binds to its receptor. This blocks the normal function of ecdysone, leading to incomplete molting, growth deformities, and reproductive issues.
Caption: Neem Oil's Antagonism of the Ecdysone Receptor.
Experimental Protocols
The following are detailed methodologies for two common bioassays used to determine the insecticidal efficacy of natural compounds.
Topical Application Bioassay for LD50 Determination
This method is used to determine the dose of an insecticide that is lethal to 50% of a test population when applied directly to the insect's body.[4][15]
Caption: Workflow for Topical Application Bioassay.
Detailed Steps:
-
Insect Rearing: Maintain a healthy, age-synchronized colony of the target insect species under controlled laboratory conditions.
-
Preparation of Test Solutions: Prepare a stock solution of the test insecticide in a suitable volatile solvent (e.g., acetone). From this stock solution, prepare a series of at least five graded concentrations.
-
Insect Handling: Anesthetize adult insects (2-5 days old) using carbon dioxide or by chilling them on a cold plate.
-
Application of Insecticide: Using a calibrated micro-applicator, apply a precise volume (typically 0.5-1 µL) of each insecticide dilution to the dorsal thorax of each insect. A control group should be treated with the solvent alone.
-
Post-Treatment: Place the treated insects in clean, ventilated containers with access to food (e.g., a sugar solution) and water.
-
Incubation: Maintain the containers in an incubator at a constant temperature (e.g., 25 ± 1°C) and relative humidity (e.g., 60 ± 5%) for the duration of the experiment.
-
Mortality Assessment: Record the number of dead or moribund insects at specified time points (e.g., 24 and 48 hours post-treatment). An insect is considered dead if it is unable to make any coordinated movement when gently prodded.
-
Data Analysis: Correct the observed mortality for any control mortality using Abbott's formula. Analyze the corrected mortality data using probit analysis to calculate the LD50 value and its 95% confidence limits.[10]
Fumigation Bioassay for LC50 Determination
This method is used to assess the toxicity of volatile compounds, such as essential oils and their components, against insects in an enclosed space.[14][16][17][18][19]
Caption: Workflow for Fumigation Bioassay.
Detailed Steps:
-
Insect Rearing: As with the topical application bioassay, use healthy, age-synchronized insects from a laboratory colony.
-
Preparation of Test Solutions: Prepare a range of concentrations of the test compound. For essential oils, this may involve dilution in a suitable solvent or application of the pure oil.
-
Fumigation Chambers: Use airtight glass jars or containers of a known volume as fumigation chambers.
-
Application: Apply a precise amount of each test concentration onto a filter paper strip. A control group should have a filter paper treated with solvent only (if used) or left untreated.
-
Exposure: Place a known number of insects (e.g., 10-20) in a small, ventilated vial or cage. Suspend the treated filter paper inside the fumigation chamber, ensuring it does not come into direct contact with the insects. Then, place the insect vial/cage inside the chamber and seal it.
-
Incubation: Keep the sealed chambers in an incubator at a constant temperature and humidity for a specified exposure period (e.g., 24 hours).
-
Mortality Assessment: After the exposure period, transfer the insects to clean containers with food and water and observe for mortality.
-
Data Analysis: Correct for control mortality and use probit analysis to determine the LC50 value and its confidence limits.[10]
Conclusion
This compound exhibits insecticidal properties, and its proposed neurotoxic mechanism of action, potentially through acetylcholinesterase inhibition or octopamine receptor interference, offers a different mode of action compared to the sodium channel modulation of pyrethrum and the endocrine disruption of neem oil. While the available data suggests that pyrethrum is a more potent contact insecticide on a per-dose basis, and neem oil is effective as a larvicide and growth regulator, the volatile nature of this compound may lend itself to fumigant applications.
Further direct comparative studies are warranted to fully elucidate the relative efficacy of this compound against a broader range of insect pests and to confirm its precise molecular targets. Such research will be invaluable for the development of novel, effective, and environmentally compatible pest management strategies.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. foreverest.net [foreverest.net]
- 3. vigon.com [vigon.com]
- 4. jes [jes.kglmeridian.com]
- 5. jes [jes.kglmeridian.com]
- 6. "Toxicity of Crude Neem Leaf Extract Against Housefly Musca domestica L" by MOHAMMAD FARAHULLAH KHAN and SYED MUZAFFAR AHMED [journals.tubitak.gov.tr]
- 7. [PDF] Toxicity of Crude Neem Leaf Extract Against Housefly Musca domestica L. Adults as Compared With DDVP, Dichlorvos | Semantic Scholar [semanticscholar.org]
- 8. Toxicities of 31 volatile low molecular weight compounds against Aedes aegypti and Culex quinquefasciatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrethroid resistance in Aedes aegypti: genetic mechanisms worldwide, and recommendations for effective vector control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Larvicidal activity of neem oil (Azadirachta indica) formulation against mosquitoes | springermedizin.de [springermedizin.de]
- 11. Larvicidal activity of neem oil (Azadirachta indica) formulation against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mhsrj-moh.dmr.gov.mm [mhsrj-moh.dmr.gov.mm]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 16. Fumigant Toxicity of Essential Oils against Frankliniella occidentalis and F. insularis (Thysanoptera: Thripidae) as Affected by Polymer Release and Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phytojournal.com [phytojournal.com]
- 18. plantprotection.pl [plantprotection.pl]
- 19. researchgate.net [researchgate.net]
Quantitative Comparison of Geranyl Formate in Pelargonium graveolens Chemotypes
A comprehensive guide to the quantitative analysis of Geranyl Formate (B1220265) across various essential oil chemotypes, designed for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis of Geranyl Formate concentrations, detailed experimental methodologies, and a visual representation of the analytical workflow.
This compound is a significant ester contributing to the characteristic rosy-green aroma of certain essential oils, most notably from rose-scented geranium (Pelargonium graveolens). The concentration of this compound can vary significantly depending on the plant's geographical origin, cultivar, and harvesting time, leading to different chemotypes. Below is a summary of this compound concentrations found in various P. graveolens essential oils from different regions. These regional variations can be considered as distinct chemotypes.
| Essential Oil Chemotype (Origin/Cultivar) | This compound Concentration (%) | Reference(s) |
| Pelargonium sp. cv. Bourbon (South India) | 3.8 - 4.7 | [1] |
| Pelargonium graveolens 'CIM-Pawan' (Uttarakhand, India) | 3.3 - 4.3 | [2] |
| Pelargonium quercetorum (Iran) | 4.1 - 4.7 | [3] |
| Pelargonium graveolens (Saudi Arabia) - Hydrodistillation | 2.71 - 3.88 | |
| Pelargonium graveolens (Saudi Arabia) - Microwave-Assisted Hydrodistillation | 3.25 - 4.42 | |
| Pelargonium graveolens (Palestine) | 3.4 | [4] |
| Commercial Geranium Oil | 6.52 | [5] |
| General Range for P. graveolens | 1 - 8 | [6] |
The data clearly indicates that while this compound is a consistent component of P. graveolens oil, its concentration fluctuates, defining the specific chemical profile of the oil from a particular source. The term chemotype in the context of Pelargonium is often defined by the ratios of major constituents like citronellol (B86348) and geraniol, or the presence of specific markers such as 10-epi-γ-eudesmol and 6,9-guaiadiene, which distinguish cultivars like the Egyptian and Bourbon/China types.[7][8]
While this compound is a key component in Geranium oil, it is found in much lower concentrations in other essential oils. For instance, a study on Bulgarian rose oil (Rosa damascena) reported a this compound content of only 0.02%.[9]
Experimental Protocols
The quantitative analysis of this compound and other volatile components in essential oils is predominantly performed using Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification.
Sample Preparation
-
Dilution: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane, ethanol, or dichloromethane). A common dilution is 1 µL of essential oil in 1 mL of the solvent.
-
Homogenization: Vortex the diluted sample to ensure it is thoroughly mixed.
-
Filtration/Centrifugation: If any particulate matter is present, the sample should be centrifuged or filtered to prevent column contamination.
-
Transfer: Transfer the prepared sample into a 2 mL autosampler vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following provides a generalized GC-MS protocol for the quantitative analysis of this compound. Specific parameters may vary based on the instrument and column used.
-
Gas Chromatograph: Agilent 6890 N GC system or similar.
-
Column: A non-polar or medium-polar capillary column is typically used. A common choice is a VF-5ms or HP-5ms fused silica (B1680970) capillary column (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injection:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split mode is common for essential oils to avoid overloading the column. A split ratio of 50:1 or 100:1 is typical.
-
-
Oven Temperature Program: A temperature gradient is used to separate the various components of the essential oil. A typical program is as follows:
-
Initial Temperature: 60-70 °C, hold for 2-3 minutes.
-
Ramp Rate: Increase the temperature at a rate of 3-10 °C/min to a final temperature of 240-280 °C.
-
Final Hold: Hold at the final temperature for 5-25 minutes to ensure all components have eluted.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 450.
-
Transfer Line Temperature: 280 °C.
-
Data Analysis
-
Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of a known standard and/or a reference library (e.g., NIST, Wiley).
-
Quantification: The relative percentage of this compound is calculated based on the peak area of the compound relative to the total peak area of all identified components in the chromatogram. For absolute quantification, a calibration curve would be prepared using a certified reference standard of this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantitative analysis of this compound in essential oils.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Chemical Markers and Pharmacological Characters of Pelargonium graveolens Essential Oil from Palestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpjournal.com [ijpjournal.com]
- 6. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Sustainable Exploitation of Bioactive Compounds in Pelargonium sp.: Beyond a Fragrant Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
A Comparative Analysis of the Hepatoprotective Effects of Geranyl Formate and Silymarin
An evidence-based guide for researchers and drug development professionals on the therapeutic potential of Geranyl Formate (B1220265) versus the established hepatoprotective agent, Silymarin (B1681676).
Introduction
Liver disease remains a significant global health challenge, prompting continuous research into novel therapeutic agents. Silymarin, a flavonoid complex extracted from milk thistle (Silybum marianum), is a well-established and widely used natural compound for the treatment of various liver disorders.[1][2][3] Its hepatoprotective effects are attributed to its potent antioxidant, anti-inflammatory, and antifibrotic properties.[1][4][5] Emerging research has drawn attention to Geranyl formate, a natural ester found in the essential oils of plants like Pelargonium graveolens, as a potential hepatoprotective agent.[6][7] This guide provides a comprehensive comparison of the hepatoprotective effects of this compound and its related compound, geraniol (B1671447), with those of silymarin, supported by experimental data and detailed methodologies. Due to the limited direct research on this compound, data from studies on geraniol, its parent alcohol, are included to provide a more thorough comparative landscape.
Quantitative Comparison of Hepatoprotective Efficacy
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of the effects of this compound/geraniol and silymarin on key biomarkers of liver injury.
Table 1: Effects on Liver Enzymes
| Compound | Model of Liver Injury | Animal Model | Dose | % Reduction in ALT | % Reduction in AST | Reference |
| This compound | Carbon tetrachloride (CCl4) | Rat | Low Dose | Moderate | Moderate | [8] |
| This compound | Carbon tetrachloride (CCl4) | Rat | High Dose | No Reduction | No Reduction | [8] |
| Geraniol | Carbon tetrachloride (CCl4) | Rat | 200 mg/kg | Significant | Significant | [9][10] |
| Geraniol | Chlorpyrifos (B1668852) ethyl | Rat | Not Specified | Significant | Significant | [11] |
| Geraniol | Hepatic Ischemia-Reperfusion | Rat | 100 mg/kg | Significant | Significant | [12] |
| Silymarin | Carbon tetrachloride (CCl4) | Rat | 100 mg/kg | Significant | Significant | [13] |
| Silymarin | Type 2 Diabetes | Rat | 60 mg/kg | Significant | Significant | [13] |
| Silymarin | Type 2 Diabetes | Rat | 120 mg/kg | Significant | Significant | [13] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase
Table 2: Effects on Oxidative Stress Markers
| Compound | Model of Liver Injury | Animal Model | Dose | Effect on MDA | Effect on GSH | Effect on SOD | Effect on CAT | Reference |
| Geraniol | Carbon tetrachloride (CCl4) | Rat | 200 mg/kg | Decreased | Increased | Increased | Increased | [9][10] |
| Geraniol | Chlorpyrifos ethyl | Rat | Not Specified | Decreased | Not Specified | Not Specified | Increased | [11] |
| Silymarin | Type 2 Diabetes | Rat | 60 mg/kg & 120 mg/kg | Decreased | Not Specified | Not Specified | Not Specified | [13] |
| Silymarin | Allyl alcohol | Isolated Rat Hepatocytes | 0.01 mM | Decreased by >90% | Restored | Not Specified | Not Specified | [14] |
MDA: Malondialdehyde; GSH: Glutathione (B108866); SOD: Superoxide (B77818) Dismutase; CAT: Catalase
Table 3: Effects on Inflammatory Markers
| Compound | Model of Liver Injury | Animal Model | Dose | Effect on TNF-α | Effect on IL-6 | Effect on IL-10 | Reference |
| Geraniol | Carbon tetrachloride (CCl4) | Rat | 200 mg/kg | Decreased | Decreased | Increased | [9][15] |
| Silymarin | Ethanol-induced | Mice | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-10: Interleukin-10
Mechanisms of Hepatoprotection
This compound and Geraniol
The hepatoprotective effects of geraniol, and by extension potentially this compound, are primarily attributed to its strong antioxidant and anti-inflammatory properties.[9][11] Studies have demonstrated that geraniol can mitigate liver damage by:
-
Scavenging Free Radicals: Geraniol effectively reduces oxidative stress by scavenging harmful reactive oxygen species (ROS).[9]
-
Enhancing Antioxidant Defenses: It boosts the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), and increases the levels of reduced glutathione (GSH).[9][10]
-
Suppressing Inflammation: Geraniol has been shown to decrease the production of pro-inflammatory cytokines like TNF-α and IL-6, while increasing the level of the anti-inflammatory cytokine IL-10.[15]
-
Inhibiting Apoptosis: It can also protect liver cells by reducing apoptosis.[15]
It is important to note that the hepatoprotective effect of this compound itself has been observed to be dose-dependent, with low doses showing partial protection and high doses showing no effect in a carbon tetrachloride-induced liver injury model.[8]
Silymarin
Silymarin's hepatoprotective mechanisms are multifaceted and have been extensively studied.[1][16] Key mechanisms include:
-
Antioxidant Activity: Silymarin is a potent antioxidant that scavenges free radicals and inhibits lipid peroxidation, thereby protecting cell membranes from damage.[1][4] It also enhances the levels of cellular glutathione.[1]
-
Anti-inflammatory Effects: It modulates inflammatory responses by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[5]
-
Antifibrotic Action: Silymarin can prevent the deposition of collagen and inhibit the activation of hepatic stellate cells, which are key events in the development of liver fibrosis.[5]
-
Membrane Stabilization and Permeability Regulation: It stabilizes the membranes of hepatocytes, preventing the entry of toxins.[1]
-
Promotion of Liver Regeneration: Silymarin stimulates ribosomal RNA synthesis, leading to an increase in protein synthesis and promoting the regeneration of damaged liver cells.[1]
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model in Rats
This is a widely used model to induce acute liver injury and fibrosis.
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Injury: A single intraperitoneal injection of CCl4 (often mixed with olive oil) is administered to induce acute liver damage. For fibrosis models, CCl4 is administered repeatedly over several weeks.[9][10]
-
Treatment: Geraniol (e.g., 200 mg/kg, orally) or silymarin (as a positive control) is administered daily for a specified period before and/or after CCl4 administration.[9][10]
-
Assessment: After the treatment period, blood samples are collected to measure serum levels of liver enzymes (ALT, AST, ALP). The liver tissue is harvested for histopathological examination and to measure markers of oxidative stress (MDA, GSH, SOD, CAT) and inflammation (TNF-α, IL-6).[9][10]
Signaling Pathways
Hepatoprotective Signaling Pathways
The hepatoprotective effects of both geraniol and silymarin converge on the mitigation of oxidative stress and inflammation, which are central to the pathogenesis of liver injury.
Conclusion
Silymarin stands as a well-documented hepatoprotective agent with a broad spectrum of activity against various forms of liver injury. Its mechanisms of action are well-characterized and supported by extensive preclinical and clinical data.
This compound, and more substantially its related compound geraniol, demonstrate promising hepatoprotective effects, primarily through potent antioxidant and anti-inflammatory activities. The available data for geraniol suggest a comparable, and in some instances, potent efficacy in mitigating liver damage in preclinical models. However, the dose-dependent nature of this compound's effect warrants further investigation to establish its therapeutic window and optimal dosage.
For researchers and drug development professionals, while silymarin remains the benchmark, this compound and geraniol represent a promising area for further research and development of novel hepatoprotective therapies. Future studies should focus on directly comparing the efficacy of this compound with silymarin in various models of liver disease, elucidating its specific molecular targets, and determining its pharmacokinetic and safety profiles.
References
- 1. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatoprotective Effects of Silybum Marianum Extraction Against Acetamiprid-Induced Stress Oxidative in Male Rats: Potential Anticancer Application | Asian Pacific Journal of Cancer Biology [waocp.com]
- 4. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C11H18O2 | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hepatoprotective Impact of Geraniol Against CCl4-Induced Liver Fibrosis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hepatoprotective effect of geraniol against chlorpyrifos ethyl-induced liver injury: an experimental animal study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Protective Effect of Geraniol Against Hepatic Ischemia–Reperfusion Injury by Attenuating Oxidative Stress, Inflammatory Response, and Apoptosis in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatoprotective Effects of Silymarin on Liver Injury via Irisin Upregulation and Oxidative Stress Reduction in Rats with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative study of the hepatoprotective effect of silymarin and silybin on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Geraniol prevents CCl4-induced hepatotoxicity via suppression of hepatic oxidative stress, pro-inflammation and apoptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Structural Confirmation of Synthetic Geranyl Formate: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic Geranyl formate (B1220265) against its common isomers, neryl formate and citronellyl formate. The structural confirmation is detailed through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by experimental data and protocols.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for Geranyl formate and its isomers. This data is essential for the unambiguous identification and differentiation of these closely related compounds.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton | This compound (Predicted) | Neryl Formate (Predicted) | Citronellyl Formate (Predicted) |
| H-1 | 4.71 (d, J=7.0 Hz) | 4.69 (d, J=7.0 Hz) | 4.15 (t, J=6.5 Hz) |
| H-2 | 5.38 (t, J=7.0 Hz) | 5.40 (t, J=7.0 Hz) | 1.65-1.75 (m) |
| H-4 | 2.05-2.15 (m) | 2.05-2.15 (m) | 1.15-1.25 (m) |
| H-5 | 2.05-2.15 (m) | 2.05-2.15 (m) | 1.30-1.40 (m) |
| H-6 | 5.08 (t, J=7.0 Hz) | 5.08 (t, J=7.0 Hz) | 5.09 (t, J=7.0 Hz) |
| H-8 | 1.68 (s) | 1.75 (s) | 1.68 (s) |
| H-9 | 1.60 (s) | 1.67 (s) | 1.60 (s) |
| H-10 | 1.70 (s) | 1.62 (s) | 0.92 (d, J=6.5 Hz) |
| Formyl-H | 8.05 (s) | 8.05 (s) | 8.04 (s) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon | This compound | Neryl Formate (Predicted) | Citronellyl Formate |
| C-1 | 61.5 | 61.3 | 63.1 |
| C-2 | 117.8 | 118.5 | 37.2 |
| C-3 | 142.6 | 142.0 | 29.7 |
| C-4 | 39.6 | 32.1 | 35.2 |
| C-5 | 26.3 | 26.7 | 25.4 |
| C-6 | 123.7 | 123.9 | 124.7 |
| C-7 | 131.8 | 131.5 | 131.3 |
| C-8 | 17.7 | 17.6 | 17.6 |
| C-9 | 25.7 | 25.6 | 25.7 |
| C-10 | 16.5 | 23.4 | 19.5 |
| Formyl-C | 161.2 | 161.3 | 161.4 |
Note: Some of the presented ¹³C NMR data is from predictive models due to the limited availability of experimental spectra in public databases.[1]
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | Neryl Formate (Predicted) | Citronellyl Formate |
| C=O Stretch (Ester) | 1720-1725 | 1720-1740 | ~1725 |
| C-O Stretch (Ester) | 1150-1160 | 1100-1200 | ~1170 |
| C=C Stretch | ~1670 | 1640-1680 | ~1670 |
| =C-H Stretch | ~3020 | ~3020 | ~3020 |
| C-H Stretch (alkane) | 2850-2970 | 2850-2970 | 2850-2970 |
Note: The IR data for this compound and Citronellyl formate is based on experimental spectra.[2][3][4][5] The data for neryl formate is based on predicted values.[6]
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Geraniol (B1671447) (1 equivalent)
-
Formic acid (2 equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 3-5 drops)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine geraniol and formic acid.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid, caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation.
-
NMR and IR Spectroscopy
NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Analysis: Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
IR Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid product between two salt plates (e.g., NaCl or KBr) or use a liquid cell.
-
Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and structural confirmation of this compound.
Caption: Synthesis and analysis workflow for this compound.
Caption: Logic diagram for structural confirmation.
References
- 1. This compound(105-86-2) 13C NMR spectrum [chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound(105-86-2) IR Spectrum [chemicalbook.com]
- 4. Citronellyl formate | C11H20O2 | CID 7778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C11H18O2 | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Neryl formate | 2142-94-1 | Benchchem [benchchem.com]
Dose-response studies to validate the biological activity of Geranyl formate.
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the dose-response validation of Geranyl formate's biological activity, benchmarked against viable alternatives, Geranyl Acetate (B1210297) and Geraniol. This report synthesizes available experimental data to provide an objective comparison of their performance.
Geranyl formate (B1220265), a monoterpene ester, is a naturally occurring compound found in the essential oils of various plants. While it is widely utilized in the fragrance and flavor industries, its biological activities are an emerging area of scientific investigation. This guide provides a detailed comparison of the dose-dependent biological effects of this compound with its close structural analogs, geranyl acetate and geraniol, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activities
The biological efficacy of this compound and its alternatives has been evaluated across several key areas, including hepatoprotective, anticancer, and anti-inflammatory activities. The following tables summarize the quantitative data from various studies to facilitate a direct comparison.
Hepatoprotective Effects
A key study investigated the hepatoprotective effects of this compound in a rat model of acute liver injury induced by carbon tetrachloride. The results indicated a dose-dependent protective effect.
Table 1: Dose-Response of this compound on Hepatoprotective Activity
| Compound | Dosage | Effect on Liver Enzymes (ALT, AST) | Histopathological Findings |
| This compound | Low Dose | Moderate reduction in elevated enzyme levels | Moderate reduction in ballooning degeneration and apoptotic cell count.[1] |
| This compound | High Dose | No significant reduction in elevated enzyme levels | No significant reduction in ballooning degeneration and apoptotic cell count.[1] |
Note: Quantitative data from the full study were not available in the cited abstract. The table reflects the qualitative dose-response relationship described.
Anticancer Activity
The anticancer potential of this compound's alternatives, geranyl acetate and geraniol, has been demonstrated in colon cancer cell lines.
Table 2: Comparative Anticancer Activity
| Compound | Cell Line | Assay | Endpoint | Result |
| Geranyl acetate | Colo-205 | MTT Assay | IC50 | 30 µM |
| Geraniol | Colo-205 | MTT Assay | IC50 | 20 µM |
Anti-inflammatory Activity
Geraniol has shown significant dose-dependent anti-inflammatory effects in a rat model of inflammatory arthritis.
Table 3: Dose-Response of Geraniol in an Inflammatory Arthritis Model
| Compound | Dosage (mg/kg) | Effect on Paw Edema |
| Geraniol | 25 | Significant reduction |
| Geraniol | 50 | Prominent reduction, comparable to Methotrexate (B535133) (1 mg/kg)[2][3][4][5] |
| Geraniol | 100 | Significant reduction |
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats
This in vivo model is utilized to assess the hepatoprotective potential of compounds.
-
Animal Model: Male Sprague-Dawley rats are typically used.[6]
-
Induction of Injury: A single intraperitoneal injection or oral administration of CCl4, often mixed with a vehicle like olive oil, is administered to induce acute liver damage.[6][7][8][9][10]
-
Treatment: The test compound (e.g., this compound) is administered to the rats, usually prior to or following the CCl4 challenge.
-
Assessment: After a set period, blood samples are collected to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). The liver tissue is also collected for histopathological examination to assess the extent of necrosis, inflammation, and other cellular damage.[1][9]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Culture: Cancer cells (e.g., Colo-205) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., geranyl acetate, geraniol) for a specified duration (e.g., 24-48 hours).
-
MTT Incubation: An MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[11][12]
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[11][13][14]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This model is used to evaluate the anti-inflammatory and anti-arthritic properties of test compounds.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[2][3][5]
-
Induction of Arthritis: A single intraplantar injection of CFA into the hind paw induces a localized and sustained inflammatory response, mimicking aspects of rheumatoid arthritis.[2][3][5]
-
Treatment: The test compound (e.g., Geraniol) is administered orally or via injection at various doses, typically starting after the onset of inflammation.
-
Assessment of Inflammation: Paw volume is measured at regular intervals using a plethysmometer to quantify edema. At the end of the study, blood can be collected for hematological analysis, and tissues can be processed for histopathological examination and analysis of inflammatory markers (e.g., cytokines, COX-2) via methods like RT-qPCR.[2][3][4][5]
Signaling Pathways and Mechanisms
While the precise signaling pathways modulated by this compound are yet to be fully elucidated, the known mechanisms of its analogs provide valuable insights. Geraniol, for instance, exerts its anti-inflammatory effects by downregulating key pro-inflammatory mediators.
Caption: Geraniol's modulation of NF-κB and p38 MAPK signaling pathways.
The diagram above illustrates how inflammatory stimuli activate the NF-κB and p38 MAPK pathways, leading to the production of pro-inflammatory cytokines and COX-2. Geraniol has been shown to inhibit these pathways, thereby reducing the inflammatory response. Given its structural similarity, it is plausible that this compound may exert anti-inflammatory effects through similar mechanisms.
Conclusion
The available evidence suggests that this compound possesses biological activity, notably a dose-dependent hepatoprotective effect. However, comprehensive dose-response studies validating its full spectrum of biological activities, particularly in the antimicrobial and anti-inflammatory domains, are currently limited in the scientific literature. In contrast, its analogs, geranyl acetate and geraniol, have been more extensively studied, demonstrating significant anticancer and anti-inflammatory properties with established dose-response relationships.
For researchers and drug development professionals, this compound presents an interesting molecule for further investigation. Future studies should focus on elucidating its precise mechanisms of action and conducting rigorous dose-response assessments for various biological endpoints to fully understand its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundational framework for such future research endeavors.
References
- 1. The hepatoprotective effects of dihydromyrcenol and this compound in an experimental model of acute hepatic injury induced by the use of carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Geraniol Suppresses Oxidative Stress, Inflammation, and Interstitial Collagenase to Protect against Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 9. Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model | Pakistan BioMedical Journal [pakistanbmj.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Geranyl Formate as a Biomarker in Plant Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of reliable biomarkers is crucial for understanding plant responses to environmental stimuli and for the development of robust agricultural and pharmaceutical products. Volatile organic compounds (VOCs) emitted by plants are increasingly recognized as sensitive and non-invasive indicators of physiological stress. This guide provides a comparative analysis of Geranyl formate (B1220265) as a potential biomarker in plant studies, evaluating its performance against other established volatile biomarkers.
Overview of Geranyl Formate as a Biomarker
This compound is a monoterpene ester naturally present in the essential oils of various aromatic plants, including roses, lemongrass, and citrus species[1]. It contributes to the characteristic floral and fruity scent of these plants. While extensively used in the fragrance and flavor industries, its role as a biomarker for plant stress is an emerging area of investigation. As a volatile compound, its emission can be indicative of changes in the plant's secondary metabolism, which is often altered in response to biotic and abiotic stressors.
Comparative Analysis of Volatile Biomarkers
The utility of a biomarker is determined by its specificity, sensitivity, and the ease and reliability of its detection. Below is a comparison of this compound with other well-established classes of volatile plant biomarkers.
Table 1: Performance Comparison of Volatile Plant Biomarkers
| Biomarker Class | Analyte Example(s) | Stress Response Indication | Specificity | Sensitivity | Reliability of Detection |
| Monoterpene Esters | This compound , Geranyl acetate | Herbivory, Pathogen infection, Abiotic stress (e.g., drought, salinity)[2][3] | Moderate to High | High | High |
| Green Leaf Volatiles (GLVs) | (Z)-3-Hexenal, (Z)-3-Hexen-1-ol | Mechanical damage, Herbivory, Pathogen infection, Abiotic stress[4][5][6][7][8][9][10][11][12][13] | Low to Moderate | Very High (rapid release) | High |
| Monoterpenes | Limonene, Linalool | Herbivory, Pathogen infection, Abiotic stress | Moderate | High | High |
| Sesquiterpenes | (E)-β-Caryophyllene, α-Farnesene | Herbivory, Pathogen infection, Drought stress[14] | High | High | High |
| Benzenoids/Phenylpropanoids | Methyl salicylate | Pathogen infection, Herbivory | High | High | High |
Experimental Data Summary
While specific studies validating this compound as a biomarker are limited, existing research on plant volatiles in response to stress provides valuable insights.
Table 2: Summary of Experimental Data on Volatile Biomarker Emission
| Stressor | Plant Species | Biomarker(s) Detected | Analytical Method | Key Findings | Reference |
| Pathogen Infection (Colletotrichum camelliae) | Tea (Camellia sinensis) | Geraniol (precursor to this compound), Linalool, Methyl Salicylate, α-Farnesene | HS-SPME-GC-MS | Geraniol content significantly increased in infected plants, suggesting its role as a defense-related volatile. | [15] |
| Drought Stress | Ipomopsis aggregata | α-Pinene, (E,E)-α-Farnesene | GC-MS | Emissions of specific terpenes changed non-linearly with decreasing soil moisture. | [14][16] |
| Herbivory | Maize (Zea mays) | (Z)-3-Hexenyl acetate, Geranyl acetate | GC-MS | The proportion of different volatiles, including geranyl acetate, changed in response to herbivore damage and temperature. | [17] |
| Mechanical Damage | Various | (Z)-3-Hexenal, (Z)-3-Hexen-1-ol | GC-MS | Rapid and abundant release of GLVs is a universal response to tissue damage. | [8][9] |
| Pathogen Infection (Candidatus Liberibacter asiaticus) | Citrus | Methyl salicylate | GC-MS | Infected plants released significantly more methyl salicylate, which attracted the insect vector. | [18] |
Experimental Protocols
The following are detailed methodologies for the analysis of volatile organic compounds in plant studies, with a focus on this compound and its alternatives.
Sample Collection: Headspace Solid-Phase Microextraction (HS-SPME)
This is a widely used, solvent-free technique for the extraction and preconcentration of VOCs from the headspace of a plant sample.
Protocol:
-
Plant Material: Enclose a specific part of the plant (e.g., a leaf, flower, or the entire plant) in a glass chamber or a poly-acetate bag.
-
Equilibration: Allow the volatiles to accumulate in the headspace for a defined period (e.g., 30-60 minutes).
-
SPME Fiber Exposure: Insert a conditioned SPME fiber (e.g., with a Polydimethylsiloxane/Divinylbenzene - PDMS/DVB coating) into the headspace through a septum.
-
Extraction: Expose the fiber to the headspace for a specific duration (e.g., 30-60 minutes) to allow for the adsorption of VOCs.
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of a Gas Chromatograph for thermal desorption of the analytes.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.
Protocol:
-
Injector: Set the injector temperature to a high value (e.g., 250°C) to ensure the rapid desorption of analytes from the SPME fiber. Operate in splitless mode for higher sensitivity.
-
Gas Chromatograph (GC):
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-280°C) at a controlled rate (e.g., 5-10°C/min).
-
-
Mass Spectrometer (MS):
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Mass Range: Scan a mass range of m/z 35-550.
-
Identification: Identify compounds by comparing their mass spectra with libraries such as NIST and Wiley, and by comparing their retention indices with known standards.
-
Quantification: Quantify the compounds by integrating the peak areas and comparing them to the peak area of an internal or external standard.
-
Visualizations
Biosynthesis of this compound and Other Terpenoids
The biosynthesis of this compound originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol phosphate (B84403) (MEP) pathway in plastids and the mevalonate (B85504) (MVA) pathway in the cytosol.[19][20][21][22][23][24] Geranyl diphosphate (B83284) synthase (GPPS) catalyzes the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP), the direct precursor of all monoterpenes.[25] Geraniol is then formed from GPP and subsequently esterified to produce this compound[1][26].
Caption: Biosynthesis of this compound via the MEP and MVA pathways.
Experimental Workflow for Plant Volatile Analysis
The process of analyzing plant volatiles for biomarker discovery involves several key steps, from sample collection to data analysis.
References
- 1. guidechem.com [guidechem.com]
- 2. Frontiers | How climate change-related abiotic factors affect the production of industrial valuable compounds in Lamiaceae plant species: a review [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Primed to grow: a new role for green leaf volatiles in plant stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Dynamic distress calls: volatile info chemicals induce and regulate defense responses during herbivory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Quantitative patterns between plant volatile emissions induced by biotic stresses and the degree of damage [frontiersin.org]
- 13. Frontiers | Plant–Plant Communication: Is There a Role for Volatile Damage-Associated Molecular Patterns? [frontiersin.org]
- 14. Phenotypic plasticity of floral volatiles in response to increasing drought stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The Effects of Abiotic Factors on Induced Volatile Emissions in Corn Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induced Release of a Plant-Defense Volatile ‘Deceptively’ Attracts Insect Vectors to Plants Infected with a Bacterial Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Advances in the Biosynthesis of Terpenoids and Their Ecological Functions in Plant Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. d-nb.info [d-nb.info]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
Comparative cost-benefit analysis of different Geranyl formate synthesis routes.
For Researchers, Scientists, and Drug Development Professionals
Geranyl formate (B1220265), a valuable ester with a characteristic fresh, rosy aroma, is a key component in the fragrance, flavor, and pharmaceutical industries. Its synthesis can be achieved through various chemical and biochemical routes, each presenting a unique profile of costs, benefits, environmental impact, and efficiency. This guide provides an objective comparison of the most pertinent synthesis methodologies, supported by experimental data, to aid researchers in selecting the optimal route for their specific application.
Quantitative Performance Analysis
The efficiency and practicality of different synthesis routes can be quantitatively compared based on key performance indicators such as reaction yield, time, and catalyst loading. The following table summarizes these parameters for four distinct methods: Classical Esterification, Ionic Liquid Catalysis, Enzymatic Synthesis, and Solid Superacid Catalysis.
| Synthesis Route | Catalyst | Typical Yield (%) | Reaction Time (hours) | Catalyst Loading | Key Advantages | Key Disadvantages |
| Classical Esterification | Mineral Acid (e.g., H₂SO₄) | 60-70 (estimated) | 8-24 | Varies | Low-cost catalyst, simple setup | Equipment corrosion, difficult purification, environmental concerns |
| Ionic Liquid Catalysis | e.g., [BMIM]Cl | ~95[1] | 12[1] | 10 mol%[1] | High yield, catalyst recyclability, "green" solvent | High catalyst cost, potential product contamination |
| Enzymatic Synthesis | Novozym 435 (Immobilized Lipase) | >95 (analogous reaction)[2] | 1-4[3][4] | 5-15 g/L[2] | High specificity, mild conditions, biodegradable catalyst | High enzyme cost, potential for enzyme deactivation |
| Solid Superacid Catalysis | SO₄²⁻/TiO₂-SiO₂ | ~95 (analogous reaction)[5] | 0.5-1.5 | 0.5-3 wt% | High yield, fast reaction, easy catalyst separation | Catalyst preparation required, potential for leaching |
Cost-Benefit Overview
The economic viability of each synthesis route is a critical factor in its selection. The following table provides an estimated cost analysis based on current market prices for starting materials and catalysts.
| Component | Purity | Estimated Cost (USD/kg) |
| Geraniol (B1671447) | 98% | 50 - 150 |
| Formic Acid | 95-99% | 1 - 5 |
| Sulfuric Acid (for Classical) | 98% | < 1 |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | >98% | 2000 - 4000 |
| Novozym 435 | N/A | ~2500 |
| Titanium (IV) sulfate (B86663) (for Solid Superacid) | Technical | 100 - 200 |
| Tetraethyl orthosilicate (B98303) (for Solid Superacid) | 98% | 50 - 100 |
Note: Prices are estimates and can vary based on supplier, quantity, and market fluctuations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synthesis routes. Below are the experimental protocols for the compared methods.
Classical Esterification (Fischer Esterification)
This method represents the traditional approach to ester synthesis.
Materials:
-
Geraniol
-
Anhydrous formic acid
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous calcium chloride (optional, as a dehydrating agent)[6]
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, combine geraniol and a 2-fold molar excess of anhydrous formic acid.[7]
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) while stirring.
-
The mixture is left to stand at room temperature for up to 8 days or gently heated to reflux for several hours to accelerate the reaction.[7] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether and transferred to a separatory funnel.
-
The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude geranyl formate is purified by vacuum distillation to yield the final product.[7]
Ionic Liquid Catalysis
This method offers a greener alternative with high efficiency and catalyst recyclability.[1]
Materials:
-
Geraniol
-
Formic acid
-
Ionic liquid (e.g., 1-butyl-3-methylimidazolium chloride, [BMIM]Cl)
-
Cyclohexane (B81311) (for extraction)
Procedure:
-
To a glass reaction tube, add geraniol, a 1.1 to 1.5 molar equivalent of formic acid, and the ionic liquid (e.g., 10 mol% relative to geraniol).[1]
-
Seal the tube and place it in a preheated oil bath at 100°C.
-
Stir the reaction mixture for 12 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add cyclohexane to the reaction tube and mix. The product will partition into the upper cyclohexane layer, while the ionic liquid forms a separate lower layer.
-
Separate the upper organic layer and concentrate it under reduced pressure to obtain this compound.
-
The lower ionic liquid layer can be dried under vacuum and reused for subsequent reactions.[1]
Enzymatic Synthesis (Adapted from Octyl Formate Synthesis)
This biocatalytic approach provides high selectivity under mild conditions.[2]
Materials:
-
Geraniol
-
Formic acid
-
Immobilized lipase (B570770) (e.g., Novozym 435)
-
Organic solvent (e.g., n-hexane or solvent-free)
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a temperature-controlled shaker, combine geraniol and formic acid (a molar ratio of 1:1 to 1:7, alcohol to acid, can be explored for optimization) in a suitable solvent or in a solvent-free system.[2]
-
Add the immobilized lipase (e.g., 15 g/L).[2]
-
Incubate the reaction at a controlled temperature (e.g., 40°C) with agitation for 1-4 hours.[2][3][4]
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, separate the immobilized enzyme by simple filtration.
-
The filtrate, containing the product, can be purified by removing the solvent (if any) and any unreacted starting materials, typically by vacuum distillation.
-
The recovered enzyme can be washed with a solvent like n-hexane, dried, and reused for multiple cycles.[2]
Solid Superacid Catalysis (Adapted from Geranyl Acetate (B1210297) Synthesis)
This heterogeneous catalysis method allows for rapid reaction and easy catalyst separation.[8]
Materials:
-
Geraniol
-
Formic acid (or formic anhydride (B1165640) for higher reactivity)
-
Solid superacid catalyst (SO₄²⁻/TiO₂-SiO₂)
-
Solvent (optional, e.g., toluene)
-
Nitrogen gas
Catalyst Preparation:
-
Prepare a co-precipitate of Ti(OH)₄ and Si(OH)₄ using a sol-gel method from titanium sulfate and tetraethyl orthosilicate.
-
Impregnate the co-precipitate with sulfuric acid.
-
Dry the material at 110°C and then calcine at 550°C to obtain the SO₄²⁻/TiO₂-SiO₂ solid superacid.
Synthesis Procedure:
-
In a reactor under a nitrogen atmosphere, combine geraniol and a molar excess of formic acid (or its anhydride).
-
Add the solid superacid catalyst (0.5-3% of the total reactant mass).
-
Heat the mixture to 50-60°C with stirring for 0.5-1.5 hours.
-
After the reaction, the solid catalyst is removed by filtration.
-
The filtrate, which is the crude product, is then purified by vacuum distillation.
Visualizing the Workflows and Comparisons
To better understand the logical flow of these synthesis routes and their comparative advantages, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A comparative overview of the different this compound synthesis routes.
Conclusion
The selection of a synthesis route for this compound is a multi-faceted decision that requires careful consideration of various factors.
-
Classical Esterification remains a viable option for small-scale synthesis where cost is the primary driver and environmental and purification concerns are secondary.
-
Ionic Liquid Catalysis presents a highly efficient and "green" alternative, particularly attractive for applications where catalyst recyclability and high yields are paramount, despite the higher initial catalyst cost.
-
Enzymatic Synthesis is the method of choice for applications demanding high specificity and mild reaction conditions, such as in the food and pharmaceutical industries, where the higher cost of the biocatalyst is justified by the purity of the product and the environmentally benign process.
-
Solid Superacid Catalysis offers a compelling balance of high efficiency, rapid reaction times, and ease of catalyst separation, making it a strong candidate for scalable industrial production, provided the initial catalyst synthesis is optimized.
Ultimately, the optimal synthesis route will depend on the specific requirements of the research or production goals, balancing the trade-offs between cost, yield, purity, and environmental impact.
References
- 1. CN113292424B - A kind of method for preparing this compound catalyzed by ionic liquid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Item metadata: Enzymatic synthesis of geranyl acetate in batch and fed-batch reactors and evaluation of its larvicidal activity against Rhipicephalus (Boophilus) microplus [oasisbr.ibict.br]
- 5. researchgate.net [researchgate.net]
- 6. foreverest.net [foreverest.net]
- 7. Page loading... [wap.guidechem.com]
- 8. CN105906504A - Method for preparing natural geranyl acetate - Google Patents [patents.google.com]
Unveiling Traces: A Comparative Guide to Confirming Geranyl Formate in Natural Extracts
For researchers, scientists, and drug development professionals, the precise identification and quantification of specific volatile compounds in natural extracts is a critical step in product development and quality control. This guide provides a comprehensive comparison of methods for confirming the presence of trace amounts of Geranyl formate (B1220265), a significant aroma compound found in various essential oils.
Geranyl formate is a naturally occurring ester known for its fresh, green, and rosy aroma, contributing to the characteristic scent of essential oils from plants like Geranium (Pelargonium graveolens), Rose, Lemon, and Orange.[1] Its detection and quantification are crucial for the authentication and quality assessment of these high-value natural products. This guide delves into the common methodologies for extraction and analysis, presenting experimental data and protocols to aid in the selection of the most suitable approach for your research needs.
Comparative Analysis of Extraction and Detection Methods
The accurate determination of this compound hinges on two key stages: efficient extraction from the plant matrix and sensitive analytical detection. The choice of method at each stage can significantly impact the final results in terms of yield, purity, and accuracy.
Extraction Methodologies: A Comparative Overview
Several techniques are employed to extract volatile compounds like this compound from plant materials. The most prevalent methods include hydrodistillation, steam distillation, and solvent extraction. Each method presents a unique set of advantages and disadvantages.
| Extraction Method | Principle | Advantages | Disadvantages |
| Hydrodistillation | Plant material is boiled in water, and the steam carrying the volatile compounds is condensed and collected. | Simple and cost-effective. | High temperatures can lead to the degradation of thermolabile compounds.[2] |
| Steam Distillation | Steam is passed through the plant material, vaporizing the volatile compounds which are then condensed.[3] | Efficient for large-scale extraction and yields pure essential oils.[4] | Can cause the loss of some volatile compounds in the water fraction.[4] |
| Solvent Extraction | An organic solvent is used to dissolve the volatile compounds from the plant material. | Effective for plants with low volatility or complex matrices.[3] | Risk of residual solvent in the final extract and potential for co-extraction of non-volatile impurities. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid, typically CO2, as the extraction solvent. | High efficiency, environmentally friendly, and allows for selective extraction by manipulating temperature and pressure.[5] | High initial equipment cost. |
| Microwave-Assisted Hydrodistillation (MAHD) | Microwaves are used to heat the water within the plant material, leading to the rupture of essential oil glands. | Faster extraction times and potentially higher yields compared to conventional hydrodistillation. | Requires specialized equipment. |
Analytical Techniques for Detection and Quantification
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile terpene derivatives. For sample introduction into the GC, direct liquid injection and headspace techniques like Headspace Solid-Phase Microextraction (HS-SPME) are common.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and provides mass spectra for identification.[6][7] | High sensitivity and specificity for identification and quantification. | Requires derivatization for non-volatile compounds. |
| Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS | A fiber coated with a stationary phase is exposed to the headspace above the sample to adsorb volatile compounds, which are then desorbed into the GC.[2] | Solvent-free, simple, and sensitive for volatile and semi-volatile compounds.[8] | Fiber selection and extraction parameters need careful optimization.[9] |
| Liquid-Liquid Extraction (LLE)-GC-MS | The sample is partitioned between two immiscible liquids to extract the analytes of interest. | Effective for a wide range of compounds and can pre-concentrate the sample.[10] | Can be time-consuming and uses larger volumes of organic solvents. |
Quantitative Data: this compound in Geranium Oil
The concentration of this compound can vary depending on the plant species, geographical origin, and the extraction method employed. The following table summarizes the reported concentrations of this compound in Geranium (Pelargonium graveolens) essential oil from different studies.
| Plant Source | Extraction Method | Analytical Method | This compound Concentration (%) | Reference |
| Pelargonium graveolens | Hydrodistillation | GC-MS | 3.88 | |
| Pelargonium graveolens | Microwave-Assisted Hydrodistillation | GC-MS | 3.25 - 4.42 | |
| Commercial Geranium Oil | Not Specified | GC-MS | 6.52 | [6] |
| Pelargonium graveolens | Not Specified | GC-MS | 3.76 | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound using Hydrodistillation
This protocol describes a standard laboratory-scale hydrodistillation for the extraction of essential oils containing this compound.
Materials:
-
Fresh or dried plant material (e.g., Geranium leaves)
-
Clevenger-type apparatus
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Weigh a known amount of plant material (e.g., 100 g) and place it in the round-bottom flask of the Clevenger apparatus.
-
Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 1 L).
-
Set up the Clevenger apparatus with a heating mantle and a condenser.
-
Heat the flask to boiling and continue the distillation for a set period (e.g., 3 hours), collecting the essential oil in the graduated tube of the Clevenger apparatus.
-
After distillation, allow the apparatus to cool and carefully collect the separated essential oil.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C until analysis.
Protocol 2: Analysis of this compound using GC-MS
This protocol outlines the general procedure for the analysis of this compound in an essential oil sample using GC-MS.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector.
-
Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5).
-
Helium as carrier gas.
Procedure:
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration (e.g., 1% v/v).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 10 minutes.
-
Carrier Gas Flow Rate: 1 mL/minute (constant flow).
-
Injection Volume: 1 µL (split mode, e.g., 1:50).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention index with those of a reference standard and/or a spectral library (e.g., NIST).
-
Quantify the relative percentage of this compound using the peak area normalization method.
-
Visualizing the Workflow
To better illustrate the process of confirming this compound in natural extracts, the following diagrams outline the key experimental and logical steps.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. iipseries.org [iipseries.org]
- 4. Terpene Extraction Methods: Pros and Cons | Medical Terpenes [medicalterpenes.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. ijpjournal.com [ijpjournal.com]
- 7. ifoodmm.com [ifoodmm.com]
- 8. Comparative analysis of the aroma chemicals of <i>Melissa officinalis</i> using hydrodistillation and HS-SPME techniques - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Geranyl Formate: A Comparative Guide for Researchers
An Objective Evaluation of Geranyl Formate's Synergistic Effects with Other Terpenes for Therapeutic Innovation
For researchers, scientists, and professionals in drug development, understanding the complex interplay between bioactive compounds is paramount for innovating novel therapeutics. Geranyl formate (B1220265), a monoterpene ester found in various essential oils, presents an intriguing candidate for synergistic formulations. While direct experimental data on the synergistic effects of this compound with other terpenes remains limited, this guide provides a comprehensive comparative framework based on the well-documented synergistic activities of its parent compound, geraniol (B1671447), and other related terpenes. This analysis is supported by established experimental protocols and an exploration of the potential signaling pathways involved, offering a roadmap for future research into this compound's combinatorial therapeutic potential.
Understanding Terpene Synergy: The "Entourage Effect"
The concept of synergy in the context of terpenes is often referred to as the "entourage effect," where the combined therapeutic effect of multiple compounds is greater than the sum of their individual effects.[1][2][3][4] This phenomenon is attributed to the ability of different terpenes to interact with various cellular targets and signaling pathways, potentially enhancing bioavailability, modulating receptor activity, and overcoming resistance mechanisms.[1][5] Terpenes can modulate the activity of cannabinoids on CB1 and CB2 receptors and influence neurotransmitter systems like serotonin (B10506) and GABA.[1][2]
Comparative Analysis of Synergistic Bioactivity: Insights from Geraniol
Given the structural similarity, the synergistic activities of geraniol can serve as a valuable proxy for predicting the potential of this compound. Geraniol has demonstrated significant synergistic effects, particularly in enhancing the efficacy of conventional antibiotics against resistant bacterial strains.[6][7][8] This suggests that this compound may also act as an adjuvant, potentiating the antimicrobial activity of other compounds, including other terpenes with known antimicrobial properties.
Potential Synergistic Combinations and Expected Outcomes
While specific data for this compound is yet to be established, we can extrapolate potential synergistic interactions based on the known effects of other terpenes.
| This compound | Potential Terpene Partner | Potential Synergistic Effect | Rationale/Supporting Evidence (from related compounds) |
| This compound | Linalool | Enhanced anti-inflammatory and calming effects | Linalool is known for its relaxing properties and its ability to modulate GABAergic signaling.[1] Combining it with the potential anti-inflammatory properties of this compound (inferred from geraniol[9][10]) could lead to a potent formulation for inflammatory and anxiety-related conditions. |
| This compound | β-Caryophyllene | Potentiated analgesic and anti-inflammatory activity | β-Caryophyllene is a selective agonist of the CB2 receptor, known for its anti-inflammatory and analgesic effects.[1] Synergy with this compound could result in a powerful non-psychoactive analgesic. |
| This compound | Limonene (B3431351) | Enhanced mood-modulating and antimicrobial effects | Limonene influences serotonin and GABA pathways, contributing to mood elevation.[1] Both limonene and geraniol (and likely this compound) possess antimicrobial properties. A combination could offer a broad-spectrum antimicrobial with mood-enhancing benefits. |
| This compound | Pinene | Improved cognitive function and anti-inflammatory action | α-Pinene is an acetylcholinesterase inhibitor, which may aid memory.[11] Both pinene and geraniol have demonstrated anti-inflammatory effects. |
Experimental Protocols for Evaluating Synergy
To rigorously evaluate the synergistic effects of this compound with other terpenes, standardized in vitro and in vivo experimental models are essential.
In Vitro Synergy Testing: The Checkerboard Assay
The checkerboard microdilution assay is a widely used method to quantify the synergistic, additive, or antagonistic effects of two compounds.[12][13][14][15][16]
Methodology:
-
Preparation of Compounds: Prepare stock solutions of this compound and the partner terpene.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis and the partner terpene along the y-axis. This creates a matrix of varying concentration combinations.
-
Inoculation: Add a standardized inoculum of the target microorganism (e.g., bacteria or fungi) or cultured cells to each well.
-
Incubation: Incubate the plate under appropriate conditions for a specified period.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of a compound that visibly inhibits growth. The MIC of each compound alone and in combination is determined.
-
Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction.
-
FIC of Compound A = MIC of A in combination / MIC of A alone
-
FIC of Compound B = MIC of B in combination / MIC of B alone
-
FICI = FIC of Compound A + FIC of Compound B
-
Interpretation of FICI Values:
Visualizing Synergy: Isobologram Analysis
Isobologram analysis is a graphical method used to visualize and quantify drug interactions.[17][18][19][20][21]
Methodology:
-
Dose-Response Curves: Generate dose-response curves for this compound and the partner terpene individually.
-
Determine EC50: From the dose-response curves, determine the concentration of each compound that produces a 50% effect (EC50).
-
Plot Isobologram: On a graph, plot the EC50 of this compound on the x-axis and the EC50 of the partner terpene on the y-axis. A straight line connecting these two points represents the line of additivity.
-
Plot Combination Data: Experimentally determine the concentrations of the two compounds in combination that produce the same 50% effect and plot these points on the graph.
Interpretation of Isobologram:
-
Synergy: Data points for the combination fall below the line of additivity.
-
Additivity: Data points fall on the line of additivity.
-
Antagonism: Data points fall above the line of additivity.
Potential Signaling Pathways and Mechanisms of Action
The synergistic effects of terpenes are often attributed to their ability to modulate multiple signaling pathways.[7] While the specific pathways affected by this compound are yet to be elucidated, we can infer potential targets based on studies of related terpenes.
Caption: Potential mechanisms and signaling pathways modulated by synergistic terpene combinations.
Geraniol has been shown to suppress pro-inflammatory mediators through the regulation of the MAPK/NF-κB signaling pathway.[10] It has also been implicated in the inhibition of the PI3K/Akt/mTOR pathway, which is crucial in cell growth and survival and is often dysregulated in cancer.[7] It is plausible that this compound, in combination with other terpenes, could exert a more potent modulation of these and other pathways, leading to enhanced therapeutic outcomes.
Experimental Workflow for Synergy Evaluation
A systematic workflow is crucial for the efficient evaluation of synergistic interactions.
Caption: A streamlined experimental workflow for the evaluation of terpene synergy.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound with other terpenes is currently scarce, the existing body of research on related compounds, particularly geraniol, provides a strong foundation for future investigations. The experimental protocols and potential mechanisms of action outlined in this guide offer a clear and structured approach for researchers to explore the therapeutic potential of this compound in synergistic combinations. Future studies should focus on generating robust quantitative data through checkerboard assays and isobologram analysis to identify promising terpene partners for this compound. Furthermore, elucidating the specific signaling pathways modulated by these combinations will be crucial for understanding their mechanisms of action and advancing them towards clinical applications. The exploration of this compound's synergistic potential holds significant promise for the development of novel, more effective, and potentially safer therapeutic strategies.
References
- 1. How Terpenes Enhance Cannabinoids: Cannabis Synergy Explained | Terpene Belt Farms [terpenebeltfarms.com]
- 2. The “Entourage Effect”: Terpenes Coupled with Cannabinoids for the Treatment of Mood Disorders and Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Entourage Effect: Synergy between cannabinoids and terpenes- Alchimia Grow Shop [alchimiaweb.com]
- 4. Terpene Synergy: How Different Terpenes Work Together [goldcoastterpenes.com]
- 5. Secondary Terpenes in Cannabis sativa L.: Synthesis and Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjuvant antimicrobial activity and resensitization efficacy of geraniol in combination with antibiotics on Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings | MDPI [mdpi.com]
- 10. Geraniol suppresses proinflammatory mediators in phorbol 12-myristate 13-acetate with A23187-induced HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Cannabis Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. emerypharma.com [emerypharma.com]
- 17. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 18. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 20. researchgate.net [researchgate.net]
- 21. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Geranyl Formate
For laboratory professionals, including researchers, scientists, and drug development experts, a comprehensive understanding of chemical safety and handling is paramount. This document provides immediate, essential safety and logistical information for the handling of Geranyl formate (B1220265), including detailed operational and disposal plans to ensure the highest safety standards in your laboratory.
Geranyl formate is a combustible liquid that can cause skin and eye irritation, and may cause an allergic skin reaction.[1][2][3] It is harmful if swallowed and may cause lung damage if aspirated.[4] Adherence to the following guidelines is critical for safe handling.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Flash Point | 85.0 °C (185.0 °F) Closed Cup[1][3] |
| Boiling Point | 216 °C (420.8 °F)[5] |
| Vapor Pressure | 0.05 mm Hg at 25 °C[1] |
| Specific Gravity | 0.9086 (water=1)[4] |
| Molecular Weight | 182.26 g/mol [5] |
| ACGIH TLV (TWA) | 50 ppm (205 mg/m³)[2] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial to minimize exposure and risk.
Receiving and Storage
-
Inspection: Upon receipt, check that containers are clearly labeled and free from leaks.[4]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][4][5] Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Store away from incompatible materials such as strong oxidizing agents.[2][4]
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Use in a well-ventilated area.[2][4] Local exhaust ventilation may be necessary to control airborne concentrations.[2]
-
Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[2][5]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate or there is a risk of inhaling vapors, use an appropriate respirator.[2][5]
Handling Procedures
-
Avoid all personal contact, including inhalation of vapors.[4][5]
-
Do not allow clothing wet with this compound to remain in contact with skin.[4]
-
Ground all equipment when handling the product to prevent static discharges.[1]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the eyelids.[1][5] Seek medical attention if irritation persists.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing.[3][4] Wash skin with soap and plenty of water.[1][2][5] Seek medical attention if irritation or a rash occurs.[1][3]
-
Inhalation: Remove the person to fresh air.[1][2][5] If breathing is difficult, administer oxygen.[1] Seek medical attention if symptoms develop or persist.[1][2]
-
Ingestion: Rinse mouth with water.[1][5] Do NOT induce vomiting.[1][2] Call a physician or poison control center immediately.[1]
-
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[1][2][4][5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][2][4]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Spill Cleanup
-
Minor Spills:
-
Major Spills:
Waste Disposal
-
Dispose of this compound and contaminated materials as hazardous waste.[1][4][5]
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.[4]
-
Do not allow wash water from cleaning or process equipment to enter drains.[4]
-
Empty containers may still contain product residue and should be treated as hazardous waste.[4]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
